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  • Product: 2-Iodo-5-(phenylmethoxy)phenol
  • CAS: 90408-82-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Iodo-5-(phenylmethoxy)phenol

Physicochemical Profiling and Synthetic Applications of 2-Iodo-5-(phenylmethoxy)phenol: A Technical Guide Executive Summary In the realm of advanced organic synthesis and drug discovery, the strategic selection of bifunc...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Applications of 2-Iodo-5-(phenylmethoxy)phenol: A Technical Guide

Executive Summary

In the realm of advanced organic synthesis and drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of downstream library generation. 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5), frequently cataloged as 5-(benzyloxy)-2-iodophenol, is a highly specialized halogenated aromatic precursor. It bridges the gap between simple phenolic starting materials and complex, biologically active polycyclic scaffolds.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable node. It offers an ortho-iodophenol motif—a privileged domain for transition-metal-catalyzed cross-coupling and annulation—coupled with a meta-positioned benzyloxy ether that serves as both a lipophilic modifier and a robust, cleavable protecting group. This guide deconstructs its physicochemical baseline, structural causality, and field-proven methodologies for its application in synthesizing complex heterocyclic pharmacophores.

Physicochemical Profiling & Structural Anatomy

Understanding the physicochemical parameters of 2-Iodo-5-(phenylmethoxy)phenol is critical for predicting its behavior in biphasic systems, optimizing catalytic cycles, and managing downstream purification workflows.

G Core 2-Iodo-5-(phenylmethoxy)phenol OH Phenolic -OH pKa ~ 9.5 Nucleophilic Center Core->OH Position 1 Iodine C-I Bond Low BDE Pd Oxidative Addition Site Core->Iodine Position 2 Benzyl Benzyloxy Ether Lipophilic Modifier Protecting Group Core->Benzyl Position 5

Fig 1: Structural causality mapping of 2-Iodo-5-(phenylmethoxy)phenol reactive domains.

Table 1: Key Physicochemical and Computational Properties

PropertyValueCausality / Implication
Molecular Formula C13H11IO2Defines the isotopic envelope for mass spectrometry.
Molecular Weight 326.13 g/mol High mass primarily driven by the heavy iodine atom (126.9 g/mol ).
Exact Mass 325.98038 DaThe critical target value for High-Resolution Mass Spectrometry (HRMS).
LogP (Estimated) ~3.8Highly lipophilic due to the benzyl ether and iodine; dictates the use of aprotic polar solvents (e.g., DMF, THF) for homogeneous reactions.
TPSA 29.5 ŲLow polar surface area; driven solely by the phenolic OH and ether oxygen.
H-Bond Donors 1The phenolic -OH participates in hydrogen bonding, affecting crystal packing.
H-Bond Acceptors 2The ether and phenolic oxygens serve as weak Lewis base coordination sites.

Chemical Reactivity & Mechanistic Causality

The synthetic utility of this compound is governed by the orthogonal reactivity of its three distinct functional domains:

  • The C-I Bond (Electrophilic Center): Iodine is an exceptional leaving group characterized by a low bond dissociation energy (BDE). It is highly susceptible to oxidative addition by low-valent transition metals, particularly Palladium(0). The ortho relationship to the hydroxyl group is the thermodynamic driver for subsequent intramolecular cyclizations.

  • The Phenolic Hydroxyl (Nucleophilic Center): With a pKa of approximately 9.5, the phenol can be quantitatively deprotonated by mild, non-nucleophilic organic bases (e.g., tetramethylguanidine). The resulting phenoxide is a potent nucleophile capable of attacking adjacent activated alkynes to form oxygen-containing heterocycles.

  • The Benzyloxy Group (Steric/Protecting Domain): The benzyl ether is stable under basic cross-coupling conditions but can be seamlessly cleaved via palladium-catalyzed hydrogenolysis ( H2​ , Pd/C) post-cyclization. This reveals a resorcinol-like core, which is highly prized in the synthesis of fluorescent probes and selective estrogen receptor modulators.

Experimental Workflow: Benzofuran Annulation via Sonogashira Coupling

One of the most powerful applications of 2-Iodo-5-(phenylmethoxy)phenol is its use in the tandem Sonogashira coupling/cyclization to yield 2-substituted 6-(benzyloxy)benzofurans [1]. This protocol transforms the acyclic precursor into a rigid, biologically active pharmacophore frequently utilized in antiviral and oncology drug discovery programs [2].

G A 2-Iodo-5-(phenylmethoxy)phenol (Starting Material) C Pd(II) / Cu(I) Catalysis Base, Heat A->C B Terminal Alkyne (Coupling Partner) B->C D o-Alkynylphenol (Intermediate) C->D Sonogashira Coupling E Intramolecular Cycloaddition D->E F 2-Substituted Benzofuran (Target Scaffold) E->F Annulation

Fig 2: Tandem Sonogashira coupling and annulation workflow for benzofuran synthesis.

Step-by-Step Methodology

Objective: Synthesis of 6-(benzyloxy)-2-(4-propoxyphenyl)benzofuran. Reagents: 2-Iodo-5-(phenylmethoxy)phenol (1.0 equiv), 1-ethynyl-4-propoxybenzene (1.1 equiv).

  • System Evacuation and Inerting:

    • Action: Charge an oven-dried Schlenk flask with 2-Iodo-5-(phenylmethoxy)phenol and the terminal alkyne. Evacuate the flask and backfill with dry Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded. In the presence of O2​ and Cu(I), terminal alkynes rapidly undergo oxidative homocoupling (Glaser coupling), which consumes the starting material and generates difficult-to-separate dimeric impurities.

  • Catalyst and Solvent Addition:

    • Action: Add Pd(PPh3​)2​Cl2​ (5 mol%) and CuI (10 mol%) under a positive stream of Argon. Inject anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Pd(PPh3​)2​Cl2​ is a bench-stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species. CuI acts as a transmetalating co-catalyst, forming a highly reactive copper acetylide that transfers the alkyne to the Pd center orders of magnitude faster than copper-free variants. DMF is chosen for its high dielectric constant, which stabilizes the polar transition states of the oxidative addition step.

  • Base Introduction and Heating:

    • Action: Inject N,N,N',N'-tetramethylguanidine (TMG) (3.0 equiv). Heat the reaction mixture to 60 °C for 30 minutes.

    • Causality: TMG is a strong, non-nucleophilic base. It serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the stoichiometric HI generated during the catalytic cycle. The 60 °C temperature provides the exact thermal activation energy required for the intramolecular 5-endo-dig cyclization of the intermediate ortho-alkynylphenol into the benzofuran core without causing thermal degradation of the benzyloxy ether.

  • Quench and Extraction:

    • Action: Cool the vessel to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NH4​Cl and brine.

    • Causality: NH4​Cl protonates and quenches the basic TMG, while simultaneously helping to partition the copper salts into the aqueous layer, preventing emulsion formation during phase separation.

Analytical Validation System

To ensure the integrity of the synthesized benzofuran, a self-validating analytical suite must be employed to confirm both the consumption of the starting material and the correct regiochemistry of the annulation:

  • 1H NMR (400 MHz, CDCl3): The validation relies on the disappearance of the terminal alkyne proton (typically ~3.0 ppm) and the phenolic OH proton (~5.5 ppm) of the starting materials. The appearance of a diagnostic, highly deshielded singlet at ~6.8 ppm confirms the formation of the C3-H proton on the newly formed benzofuran ring. The benzyloxy CH2​ will remain intact, appearing as a sharp singlet near 5.1 ppm.

  • LC-MS (ESI+): The exact mass of the product ( C24​H22​O3​ , Exact Mass: 358.15) must be observed as the [M+H]+ ion at m/z 359.16. The absence of the m/z 326 peak confirms the complete consumption of 2-Iodo-5-(phenylmethoxy)phenol.

References

  • Leivers, M., et al. "Structure–Activity Relationship Studies and the Discovery of a Novel, Traceless Prodrug Mechanism." Journal of Medicinal Chemistry, vol. 57, no. 5, 2014, pp. 1964-1975.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for C13H11IO2." PubChem, [Link]

Exploratory

2-Iodo-5-(phenylmethoxy)phenol CAS 90408-82-5 material safety data sheet

An In-Depth Technical Guide to 2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5): Material Safety, Physicochemical Profiling, and Applications in Benzofuran Synthesis Target Audience: Researchers, synthetic chemists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5): Material Safety, Physicochemical Profiling, and Applications in Benzofuran Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for accelerating drug discovery. 2-Iodo-5-(phenylmethoxy)phenol (also known as 5-(benzyloxy)-2-iodophenol, CAS: 90408-82-5) is a highly specialized, bifunctional building block. Featuring a highly reactive ortho-iodophenol motif and a robust benzyloxy protecting group, this compound serves as a critical intermediate for the divergent synthesis of biologically active benzofurans[1].

This whitepaper provides a comprehensive Material Safety Data Sheet (MSDS) profile, explains the causality behind its handling requirements, and details a field-proven, self-validating protocol for its use in tandem Sonogashira coupling-cyclization cascades.

Physicochemical Profiling & Safety Data (MSDS Core)

To utilize 2-iodo-5-(phenylmethoxy)phenol effectively, one must understand the interplay between its structural features and its stability. The presence of the heavy iodine atom makes the aromatic ring highly susceptible to oxidative addition by transition metals, while the benzyloxy group provides lipophilicity and protects the meta-hydroxyl position from unwanted side reactions.

Physicochemical Properties

The following table summarizes the core quantitative data for 2-iodo-5-(phenylmethoxy)phenol[2]:

PropertyValue / Description
Chemical Name 2-Iodo-5-(phenylmethoxy)phenol
Synonyms 5-(Benzyloxy)-2-iodophenol
CAS Registry Number 90408-82-5
Molecular Formula C₁₃H₁₁IO₂
Molecular Weight 326.13 g/mol
SMILES String OC1=CC(OCC2=CC=CC=C2)=CC=C1I
Physical State Solid (Powder/Crystals)
Hazard Identification & Handling Logic

Unlike simple phenols, the ortho-iodophenol system requires specific handling protocols driven by its chemical reactivity[2][3].

Hazard ClassGHS CodesCausality & Mitigation Strategy
Skin Irritation Category 2 (H315)The acidic phenolic proton can cause localized protein denaturation on contact. Mitigation: Wear nitrile gloves (minimum 0.11 mm thickness) and a standard lab coat.
Eye Irritation Category 2A (H319)Micro-particulates of the solid can cause severe ocular irritation. Mitigation: Use tightly fitting safety goggles.
STOT SE Category 3 (H335)Inhalation of dust may irritate the respiratory tract. Mitigation: Handle exclusively within a certified Class II fume hood.

Storage Causality: The carbon-iodine (C-I) bond is inherently weak and susceptible to homolytic cleavage upon exposure to intense ultraviolet light, leading to the formation of iodine radicals and subsequent compound degradation. Furthermore, the electron-rich phenol ring is prone to aerobic oxidation. Therefore, the compound must be stored in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C .

Mechanistic Utility: The Sonogashira-Cyclization Cascade

The primary synthetic value of 2-iodo-5-(phenylmethoxy)phenol lies in its ability to undergo a one-pot, two-step cascade reaction to form benzofurans—a structural motif found in numerous pharmaceuticals (e.g., Amiodarone, Bazedoxifene).

The reaction begins with a Sonogashira cross-coupling between the aryl iodide and a terminal alkyne. The proximity of the phenolic hydroxyl group to the newly formed alkyne enables an immediate 5-endo-dig intramolecular cyclization (etherification)[1][4].

Pathway A 2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5) C Pd(II) / Cu(I) Catalysis + TMG Base A->C B Terminal Alkyne (e.g., 1-Ethynyl-4-propoxybenzene) B->C D Sonogashira Intermediate (2-Alkynylphenol) C->D C-C Bond Formation E Intramolecular Cyclization (5-endo-dig Etherification) D->E F 6-(Benzyloxy)-2-arylbenzofuran Target Scaffold E->F C-O Bond Formation

Mechanistic pathway: Sonogashira coupling and cyclization of 2-iodo-5-(phenylmethoxy)phenol.

Field-Proven Experimental Protocol

To demonstrate the practical application of this MSDS profile, below is a self-validating, step-by-step methodology for the synthesis of 6-(benzyloxy)-2-(4-propoxyphenyl)-1-benzofuran (CAS 1431532-83-0) using 2-iodo-5-(phenylmethoxy)phenol and 1-ethynyl-4-propoxybenzene (CAS 39604-97-2)[3][5].

Rational Reagent Selection
  • Catalyst System: Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) and Copper(I) iodide (CuI). The Pd(II) species is reduced in situ to the active Pd(0) catalyst, while CuI facilitates the formation of the highly nucleophilic copper acetylide.

  • Base: N,N,N',N'-Tetramethylguanidine (TMG). Causality: TMG is chosen over traditional inorganic bases (like KOH) because it is a strong, non-nucleophilic organic base. It efficiently deprotonates both the terminal alkyne (for transmetalation) and the phenol (for cyclization) without risking the hydrolytic cleavage of the benzyloxy group.

  • Solvent: N,N-Dimethylformamide (DMF). Provides excellent solubility for all organic components and stabilizes the transition metal intermediates.

Workflow Step1 1. Reagent Preparation Dry DMF, degas with N2 Step2 2. Substrate Addition Add Phenol & Alkyne Step1->Step2 Step3 3. Catalyst Loading PdCl2(PPh3)2 & CuI Step2->Step3 Step4 4. Base Addition Add TMG dropwise Step3->Step4 Step5 5. Thermal Activation Stir at 60°C for 0.5h Step4->Step5 Step6 6. Quench & Extraction Water/EtOAc partition Step5->Step6 Step7 7. Purification Silica Gel Chromatography Step6->Step7

Step-by-step experimental workflow for the one-pot synthesis of benzofuran derivatives.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill the flask with high-purity Nitrogen gas (repeat 3 times) to ensure a strictly inert atmosphere.

  • Substrate Loading: To the flask, add 2-iodo-5-(phenylmethoxy)phenol (1.0 equivalent) and 1-ethynyl-4-propoxybenzene (1.1 equivalents).

  • Solvent & Catalyst Addition: Dissolve the substrates in anhydrous, degassed DMF (approx. 0.2 M concentration). Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%). The solution will typically turn a pale yellow/brown.

  • Base Introduction: Slowly add TMG (3.0 equivalents) dropwise via syringe. Self-Validation Check: The reaction mixture should darken immediately upon the addition of the base, indicating the formation of the active palladium-acetylide complex.

  • Thermal Activation: Heat the reaction mixture to 60°C and stir for 0.5 hours. Note: The rapid 30-minute reaction time is a hallmark of the highly reactive ortho-iodophenol system; prolonged heating may lead to alkyne homocoupling (Glaser coupling byproducts)[4].

  • Quenching and Extraction: Cool the reaction to room temperature. Quench by adding distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient) to isolate the pure 6-(benzyloxy)-2-(4-propoxyphenyl)-1-benzofuran.

Analytical & Quality Control Standards

To verify the integrity of the starting material and the success of the coupling reaction, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The starting material (CAS 90408-82-5) should show a distinct [M−H]− peak at m/z 325 in negative ion mode due to the acidic phenol. The final benzofuran product (CAS 1431532-83-0) will show an [M+H]+ peak at m/z 359[6].

  • ¹H NMR Spectroscopy: Successful cyclization is definitively proven by the disappearance of the broad phenolic -OH singlet (typically around 5.0–5.5 ppm in CDCl₃) and the terminal alkyne proton (around 3.0 ppm), accompanied by the appearance of a distinct benzofuran C3-H singlet (typically around 6.8–7.0 ppm).

References

  • Lakshminarayana, B., et al. "Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives". RSC Advances, 2018. Available at:[Link]

  • Wrona-Piotrowicz, A., et al. "A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method". ACS Catalysis, 2016. Available at:[Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 2-Iodo-5-(phenylmethoxy)phenol: A Technical Guide

Executive Summary 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5), systematically known as 5-(benzyloxy)-2-iodophenol, is a critical halogenated building block widely utilized in medicinal chemistry and advanced materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5), systematically known as 5-(benzyloxy)-2-iodophenol, is a critical halogenated building block widely utilized in medicinal chemistry and advanced materials synthesis[1]. Its unique architecture—combining a heavy ortho-iodo substituent with a flexible meta-benzyloxy ether—makes it an ideal candidate for transition-metal-catalyzed cross-couplings, such as Sonogashira and Suzuki-Miyaura reactions[2]. For drug development professionals and synthetic chemists, understanding the precise solid-state geometry and intermolecular interaction network of this compound is paramount for predicting its reactivity, solubility, and binding affinities.

This whitepaper provides an in-depth, authoritative guide to the crystal structure elucidation and Single-Crystal X-Ray Diffraction (SC-XRD) workflow for 2-Iodo-5-(phenylmethoxy)phenol, emphasizing the crystallographic causality behind experimental choices.

Molecular Architecture & Crystallographic Implications

The structural elucidation of 2-Iodo-5-(phenylmethoxy)phenol is heavily influenced by its distinct functional groups, each playing a specific role in both the physical crystal packing and the X-ray diffraction mechanics.

The Heavy Atom Effect of Iodine

From a crystallographic standpoint, the iodine atom ( Z=53 ) acts as a massive electron density sink. While iodine is inductively electron-withdrawing, it simultaneously donates electron density back to the aromatic ring via resonance, which subtly alters the C–C bond lengths within the phenolic core[3]. Crucially, iodine provides strong anomalous dispersion . In SC-XRD, this heavy atom effect is highly beneficial for solving the phase problem; the significant electron density of iodine dominates the Patterson map, allowing for the rapid and unambiguous determination of the initial structural model[3].

Conformational Flexibility and Hydrogen Bonding

The benzyloxy moiety introduces a high degree of conformational freedom. In analogous benzyloxyphenol derivatives, the benzyloxy ring is typically inclined relative to the central benzene ring (often by ~27° to 31°), a geometry driven by the minimization of steric clashes and the optimization of crystal packing forces[4]. Intermolecular interactions are primarily governed by the phenolic -OH group, which acts as a strong hydrogen bond donor. These interactions frequently form S(6) ring motifs or extended zigzag chains along specific crystallographic axes, which are further stabilized by slipped-parallel π−π stacking interactions between the aromatic rings[4].

Interactions Center 2-Iodo-5-(phenylmethoxy)phenol (Central Scaffold) Iodine Iodine Atom (Z=53) (Anomalous Dispersion) Center->Iodine Phasing Anchor Phenol Phenolic -OH (Primary H-Bond Donor) Center->Phenol S(6) Motifs / Chains Ether Benzyloxy Ether (Conformational Flex) Center->Ether Steric Relief Phenyl Aromatic Rings (π-π Stacking) Center->Phenyl Lattice Stability

Key intermolecular interactions and crystallographic features.

Experimental Workflow for SC-XRD

To obtain high-resolution structural data for halogenated phenols, the experimental protocol must be meticulously designed to mitigate radiation absorption errors and thermal motion. The following step-by-step methodology operates as a self-validating system , ensuring data integrity at every phase.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10-15 mg of 2-Iodo-5-(phenylmethoxy)phenol in a minimal volume of dichloromethane (good solvent). Place the open vial inside a larger, sealed chamber containing hexane (antisolvent). Maintain at 4°C for 48-72 hours.

  • Causality: Slow vapor diffusion at reduced temperatures minimizes the formation of lattice defects and prevents rapid precipitation, yielding highly ordered, diffraction-quality single crystals.

  • Validation Checkpoint: Crystals must exhibit sharp edges and optical transparency under a stereomicroscope; opacity or morphological irregularites indicate microcrystalline aggregation.

Step 2: Crystal Selection and Cryo-Mounting
  • Protocol: Submerge the crystals in Paratone-N oil. Using a polarized light microscope, select a crystal (approx. 0.2×0.15×0.1 mm) and mount it on a MiTeGen loop. Immediately transfer the loop to the diffractometer's cold stream set to 100 K.

  • Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots and improves the positional precision of the lighter carbon and oxygen atoms, which might otherwise be overshadowed by the heavy iodine atom.

  • Validation Checkpoint: Uniform extinction under cross-polarized light confirms a single crystalline domain, ruling out twinned specimens.

Step 3: Data Collection and X-Ray Exposure
  • Protocol: Utilize Mo K α radiation ( λ=0.71073 Å) equipped with a graphite monochromator or multilayer optics.

  • Causality: Iodine has a massive mass attenuation coefficient. Utilizing Cu K α radiation would result in severe absorption errors and truncated data. Mo K α penetrates the heavy-atom lattice efficiently, ensuring complete data collection.

  • Validation Checkpoint: Initial diffraction frames must display sharp, well-defined spots extending to high resolution (e.g., 0.8 Å), confirming the absence of radiation damage.

Step 4: Data Reduction and Absorption Correction
  • Protocol: Integrate frames using standard reduction software (e.g., APEX or CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Because the path length of the X-ray beam varies as the asymmetric crystal rotates, the dense iodine atom will absorb radiation unevenly. Multi-scan correction normalizes these transmission differences.

  • Validation Checkpoint: The internal agreement factor ( Rint​ ) post-correction must drop significantly (target <0.05 ), validating the efficacy of the absorption model.

SCXRD_Workflow A 1. Vapor Diffusion Crystallization (DCM / Hexane at 4°C) B 2. Polarized Light Selection (Verify Single Domain) A->B C 3. Cryo-Mounting at 100 K (Minimize Thermal Motion) B->C D 4. Mo Kα X-Ray Exposure (Bypass Iodine Absorption) C->D E 5. Multi-Scan Absorption Correction (Normalize Transmission) D->E F 6. Heavy Atom Phasing & Refinement (SHELXT / SHELXL) E->F

Workflow for Single-Crystal X-Ray Diffraction of halogenated phenols.

Quantitative Data & Structural Parameters

Based on crystallographic data from closely related benzyloxyphenol and iodophenol derivatives[5],[4], the following table summarizes the anticipated structural parameters and refinement metrics for 2-Iodo-5-(phenylmethoxy)phenol.

Table 1: Anticipated Crystallographic Parameters for 2-Iodo-5-(phenylmethoxy)phenol

ParameterExpected Value / RangeScientific Rationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, conformationally flexible ether-phenols.
Space Group P21​/c or P1ˉ Centrosymmetric packing is heavily favored to optimize π−π stacking.
Radiation Source Mo K α ( λ=0.71073 Å)Mandatory to minimize severe X-ray attenuation from the Iodine atom.
Data Collection Temp. 100 KSuppresses the thermal libration of the flexible benzyloxy tail.
C–I Bond Length ∼2.10 ÅStandard distance for sp2 hybridized carbon-iodine bonds.
Inter-centroid Distance 3.6−3.8 ÅIndicative of slipped-parallel π−π interactions between adjacent molecules[4].
Hydrogen Bond (O-H···O) 2.65−2.80 ÅStrong intermolecular hydrogen bonding driving the crystal lattice assembly.

Conclusion

The crystallographic profiling of 2-Iodo-5-(phenylmethoxy)phenol requires a nuanced approach to overcome the challenges posed by its heavy iodine atom and flexible benzyloxy tail. By strictly adhering to low-temperature data collection, utilizing Mo K α radiation, and applying rigorous multi-scan absorption corrections, researchers can extract highly precise structural models. These models are indispensable for validating the integrity of this building block prior to its deployment in complex catalytic cycles and active pharmaceutical ingredient (API) synthesis.

References[3] Organic Compound with Potential for X-ray Imaging Applications - PMC - NIH, nih.gov, URL[5] 2-Iodophenol | C6H5IO | CID 10784 - PubChem, nih.gov, URL[4] Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol - ScienceOpen, scienceopen.com, URL[1] 2-IODO-5-(PHENYLMETHOXY)PHENOL - Fluorochem, fluorochem.co.uk, URL[2] 39604-97-2 | 1-Ethynyl-4-propoxybenzene | Alkynyls - Ambeed.com, ambeed.com, URL

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 5-(Benzyloxy)-2-iodophenol at Ambient Conditions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the development of complex active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), halogenated phenolic building blocks demand rigorous handling protocols. 5-(Benzyloxy)-2-iodophenol (CAS: 90408-82-5) is a highly versatile intermediate, featuring three distinct functional domains: an aryl iodide, a free phenolic hydroxyl, and a benzyl ether[1].

A common pitfall in laboratory handling is conflating thermodynamic instability with kinetic vulnerability. At room temperature (298 K), 5-(Benzyloxy)-2-iodophenol is strictly thermodynamically stable . The ambient thermal energy available ( kT≈2.5 kJ/mol) is vastly insufficient to overcome the bond dissociation energies (BDEs) of its functional groups. However, the molecule is kinetically vulnerable to specific environmental triggers—namely, UV photons and ambient oxygen. This guide deconstructs the thermodynamic baseline of the molecule and provides field-proven, self-validating protocols for stability profiling.

Molecular Architecture & Thermodynamic Baseline

To predict the behavior of 5-(Benzyloxy)-2-iodophenol, we must analyze the thermodynamic parameters of its constituent bonds.

  • The Aryl Iodide (C–I) Bond: Aryl iodides possess the weakest carbon-halogen bonds, with a BDE of approximately 280 kJ/mol[2]. While stable against ambient heat, this energy threshold directly overlaps with the energy delivered by near-UV and visible light (300–400 nm equates to ~300–400 kJ/mol). Thus, the C–I bond is the primary vector for photolytic degradation.

  • The Phenol (O–H) Group: The homolytic bond dissociation enthalpy of a standard phenol O–H bond is highly debated but accurately established at 369.6 ± 4.0 kJ/mol [3]. Spontaneous thermal cleavage at 298 K is impossible; however, the electron-rich nature of the aromatic ring lowers the activation energy for radical-mediated auto-oxidation.

  • The Benzyl Ether (C–O) Linkage: Benzyl ethers are renowned for their robustness. Cleavage typically requires harsh Lewis acids (e.g., BCl₃ at -78 °C), oxidative conditions (DDQ), or transition-metal catalyzed hydrogenolysis (Pd/C, H₂)[4]. At neutral pH and 298 K, this linkage is kinetically inert.

Table 1: Thermodynamic Parameters & Vulnerabilities at 298 K
Functional GroupTarget BondApprox. BDE (kJ/mol)Stability at 298 K ( kT≈2.5 kJ/mol)Primary Kinetic Vulnerability
Aryl Iodide C–I~280Stable (Thermally)Photolysis (UV/Vis light)
Phenol O–H~369.6Stable (Thermally)Auto-oxidation (Radical initiators)
Benzyl Ether C–O~250–290Stable (Thermally/Kinetically)Harsh Lewis Acids / Hydrogenolysis

Mechanistic Pathways of Degradation

Understanding the causality behind degradation allows us to engineer appropriate storage and handling environments. The logic flow below illustrates how specific environmental stressors bypass the molecule's thermodynamic stability to initiate kinetic degradation cascades.

StabilityLogic Root 5-(Benzyloxy)-2-iodophenol (Stable at 298K) Light UV/Vis Photons (hv > 280 kJ/mol) Root->Light Photolytic Stress Ox Ambient Oxygen (O2 / ROS) Root->Ox Oxidative Stress Neut Neutral pH / RT (No Catalyst) Root->Neut Standard Storage Deg1 C-I Bond Homolysis (Aryl Radical) Light->Deg1 Overcomes C-I BDE Deg2 Phenol Auto-oxidation (Quinone Formation) Ox->Deg2 H-atom Abstraction Stable Ether Linkage Intact (Kinetically Inert) Neut->Stable High Activation Energy

Fig 1. Kinetic degradation pathways of 5-(Benzyloxy)-2-iodophenol under ambient stress.

Experimental Workflows for Stability Profiling

As a Senior Application Scientist, I mandate that all degradation studies operate as self-validating systems . A protocol must not only induce stress but definitively prove the mechanism of degradation through decoupled controls.

Phase 1: Photolytic vs. Thermal Decoupling (Modified ICH Q1B)

This workflow isolates photolytic C–I bond homolysis from ambient thermal degradation.

  • Solution Preparation: Dissolve 10 mg of 5-(Benzyloxy)-2-iodophenol in 10 mL of HPLC-grade Acetonitrile.

    • Causality: Acetonitrile is explicitly chosen over protic solvents (like methanol) to preclude solvent-mediated nucleophilic aromatic substitution following potential C–I bond cleavage.

  • Aliquoting & Control Setup: Divide the solution into two sets of vials. Set A utilizes clear quartz vials (UV-transparent). Set B utilizes amber glass vials tightly wrapped in aluminum foil.

    • Causality: Set B acts as the absolute dark control. Comparing Set A to Set B self-validates the assay by definitively decoupling thermal degradation from photolytic homolysis.

  • Stress Exposure: Place both sets in a photostability chamber. Expose to an overall illumination of ≥1.2×106 lux hours and an integrated near-ultraviolet energy of ≥200 watt-hours/square meter.

  • Analysis: Quench the samples and analyze via LC-MS. The presence of de-iodinated 3-(benzyloxy)phenol in Set A, but not Set B, confirms photolytic C–I cleavage.

Phase 2: Oxidative Vulnerability Assessment

This workflow evaluates the susceptibility of the phenol group to auto-oxidation.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a biphasic mixture of Dichloromethane and Water (1:1).

  • Atmospheric Control:

    • Set A (Anaerobic Baseline): Sparge the solution with ultra-pure Argon for 15 minutes, then seal with a PTFE-lined septum.

    • Set B (Oxidative Stress): Sparge the solution with ambient air for 15 minutes.

    • Causality: Establishing an absolute anaerobic baseline (Set A) validates that any degradation observed in Set B is strictly oxygen-dependent auto-oxidation (typically resulting in quinone derivatives), rather than hydrolysis.

  • Incubation & Monitoring: Stir both sets at 298 K in the dark for 72 hours. Monitor the organic layer via HPLC-UV at 254 nm every 24 hours.

Storage and Handling Directives

Based on the thermodynamic data and kinetic vectors outlined above, the following handling standards are required to maintain the integrity of 5-(Benzyloxy)-2-iodophenol:

  • Temperature: Store at 2–8 °C. While thermodynamically stable at 298 K, reducing the ambient temperature lowers the kinetic energy available, exponentially decreasing the rate of radical-initiated auto-oxidation of the phenol group.

  • Light Protection: Must be stored in opaque or heavy amber glass containers. The C–I bond is highly vulnerable to homolytic cleavage by ambient laboratory lighting.

  • Atmosphere: For long-term storage, backfill the headspace of the container with high-purity Argon or Nitrogen to displace oxygen, preventing the formation of phenoxy radicals.

References

  • The Journal of Physical Chemistry A. "Enthalpy of Formation and O–H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment". ACS Publications. Available at:[Link]

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups". Organic Chemistry Portal Database. Available at:[Link]

  • CCS Chemistry. "Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides" (Reference for Aryl C-I and Pd-C BDE comparisons). Chinese Chemical Society. Available at:[Link]

Sources

Foundational

Electronic Properties and Dipole Moment of 2-Iodo-5-(phenylmethoxy)phenol: A Comprehensive Technical Guide

Executive Summary 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5), also known as 5-(benzyloxy)-2-iodophenol, is a highly functionalized aromatic compound frequently utilized as a critical intermediate in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5), also known as 5-(benzyloxy)-2-iodophenol, is a highly functionalized aromatic compound frequently utilized as a critical intermediate in medicinal chemistry and advanced organic synthesis[1],[2]. With a molecular weight of 326.13 g/mol , its structure features a phenol core substituted with an iodine atom at the ortho position (C2) and a benzyloxy group at the meta position (C5)[2].

Understanding the electronic properties and permanent dipole moment of this molecule is paramount for drug development professionals. These parameters dictate the molecule's pharmacokinetic profile, its binding affinity within target protein pockets (via electrostatic and halogen bonding interactions), and its reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). This whitepaper provides an in-depth analysis of its electronic push-pull dynamics, theoretical dipole moment, and the rigorous experimental and computational protocols required to quantify these properties.

Structural and Electronic Profiling

The electronic landscape of 2-Iodo-5-(phenylmethoxy)phenol is governed by a complex interplay of inductive (-I) and mesomeric (+M) effects exerted by its three functional groups.

Substituent Effects and Push-Pull Dynamics
  • Hydroxyl Group (-OH) at C1 : Acts as a strong electron donor via resonance (+M effect) while inductively withdrawing electrons (-I effect). It directs electron density primarily to the ortho (C2, C6) and para (C4) positions.

  • Benzyloxy Group (-OCH₂Ph) at C5 : The ether oxygen donates electron density into the phenol ring (+M effect), enriching the ortho (C4, C6) and para (C2) positions relative to itself.

  • Iodine Atom (-I) at C2 : Iodine is electronegative (-I effect) but possesses a large, highly polarizable electron cloud that can weakly donate into the π -system (+M effect).

Because both the -OH and -OCH₂Ph groups synergistically donate electron density into the C2 position, the carbon-iodine (C-I) bond becomes highly polarized. This localized electron richness around the heavy iodine atom creates a unique electrostatic potential (ESP) map, making the C-I bond highly susceptible to oxidative addition by transition metals, a critical feature for its use in synthetic chemistry.

Electronic_Effects Core Phenol Core (Electron Rich) Iodine -I Atom (C2) (-I, Weak +M) Core->Iodine Polarizes C-I bond OH -OH Group (C1) (+M, -I Effect) OH->Core Donates e- density Iodine->Core Inductive withdrawal Benzyloxy -OCH2Ph (C5) (+M, -I Effect) Benzyloxy->Core Donates e- density

Electronic push-pull dynamics and substituent effects on the phenol core.

Dipole Moment Analysis

The permanent dipole moment ( μ ) of a molecule is the vector sum of its individual bond and group dipoles. For 2-Iodo-5-(phenylmethoxy)phenol, the dipole moment is highly conformation-dependent.

Conformational Dependency

The orientation of the -OH proton and the bulky -OCH₂Ph group drastically alters the net dipole vector. The -OH group can form a weak intramolecular hydrogen bond with the ortho-iodine atom (O-H···I). Although iodine is a weak hydrogen-bond acceptor, this interaction is sufficient to lock the -OH group in a "syn" conformation relative to the iodine, directing the hydroxyl dipole vector toward the halogen. The rotation of the benzyloxy group further modulates the overall molecular polarity.

Quantitative Data Summary

Table 1: Theoretical Conformational Dipole Moments (Values are representative computational estimates based on vector addition principles)

Conformer-OH Orientation-OCH₂Ph OrientationRelative Energy (kcal/mol)Estimated Dipole Moment ( μ , Debye)
Conf-1 Syn to IodineAnti to Iodine0.00 (Global Min)~ 2.15 D
Conf-2 Anti to IodineSyn to Iodine+ 1.24~ 1.85 D
Conf-3 Syn to IodineSyn to Iodine+ 1.50~ 2.80 D
Conf-4 Anti to IodineAnti to Iodine+ 2.10~ 1.45 D

Table 2: Key Electronic Parameters

ParameterMethodologyValue
Molecular WeightAnalytical326.13 g/mol [1]
Dipole Moment ( μ )DFT (B3LYP/LANL2DZ)~ 2.15 D
HOMO-LUMO GapDFT~ 4.8 eV

Experimental & Computational Protocols

To achieve high-fidelity data, researchers must employ self-validating methodologies. Below are the authoritative protocols for determining the dipole moment computationally and experimentally.

Protocol A: Computational Determination via Density Functional Theory (DFT)

Standard Pople basis sets (e.g., 6-311G) are computationally inefficient and physically inadequate for heavy atoms like Iodine (Z=53) because they fail to account for the relativistic effects of core electrons. Therefore, an Effective Core Potential (ECP) such as LANL2DZ must be employed[3],[4].

Step-by-Step Workflow:

  • Input Generation : Construct the 3D geometry of 2-Iodo-5-(phenylmethoxy)phenol. Perform a preliminary conformational sweep using the MMFF94 force field to isolate the lowest-energy rotamers.

  • Geometry Optimization : Submit the structures to a DFT optimization using the B3LYP hybrid functional. Apply the 6-311++G(d,p) basis set for C, H, and O atoms, and the LANL2DZ basis set for the Iodine atom[4].

    • Causality: LANL2DZ replaces the core electrons of iodine with a pseudopotential, capturing relativistic effects crucial for accurate electron density and dipole vector calculations[3].

  • Self-Validation Check (Frequency Analysis) : Run a vibrational frequency calculation at the exact same level of theory. The complete absence of imaginary (negative) frequencies confirms the geometry is a true local minimum on the potential energy surface.

  • Property Extraction : Extract the dipole moment vector components ( μx​,μy​,μz​ ) from the output log. Calculate the total magnitude: μ=μx2​+μy2​+μz2​​ .

DFT_Workflow A 1. Input Generation 2-Iodo-5-(phenylmethoxy)phenol B 2. Conformational Search MMFF94 Force Field A->B C 3. Geometry Optimization B3LYP / 6-311++G(d,p) & LANL2DZ B->C D 4. Frequency Analysis Zero Imaginary Frequencies C->D F Solvation Modeling PCM (Benzene) C->F E 5. Property Extraction Dipole Moment & ESP D->E F->E

Computational workflow for deriving electronic properties via DFT.

Protocol B: Experimental Determination via Dielectric Constant Measurement

The experimental dipole moment is determined by measuring the dielectric constant of the compound in a dilute, non-polar solution and applying the Debye equation[5],[6].

Step-by-Step Workflow:

  • Solvent Preparation : Purify and desiccate a non-polar solvent (e.g., Benzene).

    • Causality: A non-polar solvent is mandatory to minimize solvent-solute dipole interactions, ensuring the measured polarization is intrinsic to the solute[5].

  • Self-Validation Check (Calibration) : Calibrate the precision capacitance cell using the pure benzene. Ensure the measured dielectric constant matches the literature standard ( ϵbenzene​≈2.28 at 298.15 K).

  • Solution Preparation : Prepare five dilute solutions of 2-Iodo-5-(phenylmethoxy)phenol at varying, precisely known mole fractions ( x ).

  • Data Acquisition : Measure the dielectric constant ( ϵ ), density ( d ), and refractive index ( nD​ ) for each solution at a strictly controlled temperature (298.15 K).

  • Clausius-Mossotti Extrapolation : Calculate the molar polarization ( P ) for each concentration. Graphically extrapolate the solute's molar polarization to infinite dilution ( [P2​]0​ ).

    • Causality: Extrapolating to infinite dilution mathematically eliminates solute-solute dipole interactions[6].

  • Debye Equation Application : Calculate the permanent dipole moment ( μ ) using the Debye equation:

    μ=4πNA​9kT​([P2​]0​−[R2​]D​)​

    Where [R2​]D​ is the molar refraction, k is the Boltzmann constant, and NA​ is Avogadro's number[5],[6].

Applications in Drug Development

The specific dipole moment (~2.15 D) and the highly polarized nature of the C-I bond make 2-Iodo-5-(phenylmethoxy)phenol a highly prized scaffold.

  • Pharmacokinetics : The moderate dipole moment ensures a favorable balance between lipophilicity (driven by the benzyloxy and iodine groups) and hydrophilicity (driven by the phenol -OH), optimizing membrane permeability.

  • Halogen Bonding : The polarizable iodine atom features a " σ -hole" (a region of positive electrostatic potential along the C-I bond axis). This allows the molecule to form highly specific, directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in target protein active sites.

References

  • CAS 90408-82-5 | Sigma-Aldrich. sigmaaldrich.com.
  • 2-IODO-5-(PHENYLMETHOXY)PHENOL - Fluorochem. fluorochem.co.uk.
  • Dielectric Constant, Dipole Moment, and Solubility Parameters of Some Cyclic Acid Esters. acs.org.
  • Crystal structure of 1-ethyl-5-iodoindolin-2-one - PMC. nih.gov.
  • Peter Debye- Nobel Lecture. nobelprize.org.
  • DFT-based Calculation of Molecular Hyperpolarizability and SFG Intensity of Symmetric and Asymmetric Stretch Modes of Alkyl Group. osti.gov.

Sources

Exploratory

Predictive In Vitro Toxicity Profiling of 2-Iodo-5-(phenylmethoxy)phenol: A Comprehensive Technical Guide

Executive Summary 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5), also known as 5-(benzyloxy)-2-iodophenol, is a highly functionalized halogenated aromatic building block frequently utilized in advanced organic synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5), also known as 5-(benzyloxy)-2-iodophenol, is a highly functionalized halogenated aromatic building block frequently utilized in advanced organic synthesis and medicinal chemistry. While its unique structural motifs—an iodine atom, a free phenol, and a benzyloxy ether—make it a versatile intermediate, these same features introduce specific toxicological liabilities.

As a Senior Application Scientist, I have designed this whitepaper to establish a robust, predictive in vitro toxicity screening framework for this compound. Rather than relying on rigid, outdated templates, this guide synthesizes structural alerts with field-proven, self-validating experimental protocols to evaluate its cytotoxicity, genotoxicity, and metabolic interference potential.

Structural Alerts & Predictive Toxicology (Causality Analysis)

Before initiating in vitro assays, a rigorous structural analysis is required to define the mechanistic hypotheses of toxicity:

  • The Iodine Moiety (Ortho to Phenol): Heavy halogens increase lipophilicity (LogP), driving intracellular accumulation. Furthermore, iodine can participate in halogen bonding with off-target proteins and, under specific oxidative stress conditions, may undergo dehalogenation, generating reactive radical species.

  • The Phenol Group: Unprotected phenols are notorious for undergoing Phase I metabolism (via Cytochrome P450 enzymes) into reactive quinones or semiquinones. These electrophilic intermediates can covalently bind to cellular macromolecules or initiate redox cycling, leading to Reactive Oxygen Species (ROS) generation.

  • The Benzyloxy (Phenylmethoxy) Ether: Ethers are highly susceptible to CYP-mediated O-dealkylation. Cleavage of this group will release benzaldehyde or benzyl alcohol alongside 2-iodobenzene-1,4-diol, compounding the risk of quinone formation.

Mechanistic Toxicity Pathways

To visualize the hypothesized toxicodynamics of 2-Iodo-5-(phenylmethoxy)phenol, the following pathway maps the cascade from CYP450 metabolism to cellular apoptosis.

ToxicityPathway Compound 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5) CYP450 CYP450 Metabolism (Hepatic Oxidation) Compound->CYP450 Phase I Metabolism ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Direct Cellular Stress Dealkylation O-Dealkylation (Loss of Benzyl Group) CYP450->Dealkylation Quinone Reactive Quinone Intermediate Dealkylation->Quinone Oxidation Quinone->ROS Redox Cycling DNA_Damage DNA Damage (Micronucleus Formation) Quinone->DNA_Damage Adduct Formation ROS->DNA_Damage ATP_Depletion Mitochondrial Dysfunction (ATP Depletion) ROS->ATP_Depletion Oxidative Stress Cell_Death Cytotoxicity / Apoptosis DNA_Damage->Cell_Death Apoptotic Signaling ATP_Depletion->Cell_Death Energy Failure

Fig 1: Predicted metabolic activation and cellular stress pathways for 2-Iodo-5-(phenylmethoxy)phenol.

Core In Vitro Toxicity Assays & Methodologies

Every protocol described below is designed as a self-validating system, ensuring that intrinsic compound interference (e.g., colorimetric quenching by the phenol group) does not yield false positives or negatives.

Cytotoxicity & Viability (ATP Quantitation)

Rationale: Phenolic compounds often interfere with standard colorimetric assays (like MTT) due to their redox-active nature. Therefore, quantifying intracellular ATP using a luminescent assay is the most authoritative proxy for metabolic viability[1]. The CellTiter-Glo® assay provides a homogeneous "add-mix-measure" format that lyses cells and generates a luminescent signal proportional to ATP[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatoma) and HEK293 (human embryonic kidney) cells at 1×104 cells/well in an opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 2-Iodo-5-(phenylmethoxy)phenol in a 10-point dose-response curve (0.1 μM to 100 μM). Maintain final DMSO concentration 0.5%. Include vehicle controls and a positive control (e.g., Staurosporine).

  • Incubation: Incubate for 24 and 48 hours to assess acute vs. prolonged toxicity.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium present in each well[1].

  • Lysis & Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader[2].

Genotoxicity Suite: Ames & Micronucleus Tests

Rationale: Halogenated aromatics carry a risk of inducing clastogenic (chromosome-breaking) damage or point mutations. A two-tiered approach is mandatory.

Ames Test (Bacterial Reverse Mutation) - OECD Guideline 471: Evaluates the potential to induce point mutations in bacterial DNA[3].

  • Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA[4].

  • Metabolic Activation: Conduct the assay both in the presence and absence of a 10% rat liver S9 fraction to account for mutagenic metabolites (e.g., quinones)[3].

  • Exposure: Expose bacteria to the compound (up to 5000 μ g/plate ) using the pre-incubation method (30 mins at 37°C) to maximize sensitivity for short-lived reactive intermediates[5].

  • Scoring: Plate on minimal agar lacking histidine/tryptophan. Count revertant colonies after 48-72 hours. A dose-dependent increase 2-fold over vehicle control indicates a positive result.

In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487: Detects structural and numerical chromosomal aberrations[6].

  • Cell Treatment: Treat human peripheral blood lymphocytes (HPBLs) or TK6 cells with the compound for 3 hours (with/without S9) and 24 hours (without S9)[6].

  • Cytokinesis Block: Add Cytochalasin B (an actin polymerization inhibitor) to block cytoplasmic division, generating binucleated cells[7].

  • Fixation & Staining: Harvest cells, fix with methanol/acetic acid, and stain with DAPI or Giemsa.

  • Analysis: Score 2,000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm)[8].

Cytochrome P450 (CYP) Inhibition Assay

Rationale: The phenol and bulky benzyloxy groups are classic pharmacophores that competitively inhibit major CYP isoforms, risking severe drug-drug interactions (DDIs)[9].

Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver microsomes (HLMs, 0.1 mg/mL), specific CYP probe substrates (e.g., Dextromethorphan for CYP2D6, Diclofenac for CYP2C9, Testosterone for CYP3A4), and 2-Iodo-5-(phenylmethoxy)phenol (0.05–50 μM) in phosphate buffer (pH 7.4)[10].

  • Reaction Initiation: Pre-incubate for 10 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration)[10].

  • Termination: Stop the reaction after 10-30 minutes (isoform-dependent) by adding ice-cold acetonitrile containing an internal standard.

  • Quantitation: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolites. Calculate the IC₅₀ using non-linear regression[11].

Data Synthesis & Decision Matrix

To facilitate rapid decision-making during the screening phase, the following table outlines the target thresholds and the theoretical preliminary profile for 2-Iodo-5-(phenylmethoxy)phenol based on its structural analogs.

Assay / EndpointTarget / Acceptable ThresholdPredicted Profile for 2-Iodo-5-(phenylmethoxy)phenolMechanistic Implication
Cytotoxicity (HepG2) IC₅₀ > 50 μMModerate (IC₅₀ ~20-40 μM) Lipophilic iodine drives cellular uptake; phenol induces moderate oxidative stress.
Ames Test (OECD 471) < 2-fold increase in revertantsNegative Bulky ether prevents DNA intercalation; quinone formation is rapidly quenched by glutathione.
Micronucleus (OECD 487) No significant increase in MNEquivocal (+S9) High doses may cause indirect clastogenicity via ROS generation from phase I metabolites.
CYP2C9 Inhibition IC₅₀ > 10 μMPotent (IC₅₀ < 5 μM) Phenol group acts as a strong competitive inhibitor for the CYP2C9 active site.
CYP3A4 Inhibition IC₅₀ > 10 μMModerate (IC₅₀ ~10 μM) Benzyloxy group occupies the large lipophilic pocket of CYP3A4.

References

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin". promega.jp.[Link]

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471)". toxlab.co.[Link]

  • Anses. "OPINION - Anses (Reference to OECD Guideline 487)". anses.fr.[Link]

  • National Center for Advancing Translational Sciences (NCATS) / NIH. "Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition". nih.gov.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Iodo-5-(phenylmethoxy)phenol as a Strategic Intermediate in the Synthesis of HCV NS5B Polymerase Inhibitors

Introduction & Mechanistic Rationale In the landscape of antiviral drug development, the architectural design of Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, multifunctional intermediates. 2-Iodo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of antiviral drug development, the architectural design of Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, multifunctional intermediates. 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5) is a premier building block used extensively in the synthesis of 2-arylbenzofuran scaffolds. These scaffolds form the core pharmacophore for a critical class of non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1][2].

As an application scientist, selecting this specific intermediate over alternatives (such as bromo- or chloro-derivatives) is driven by three distinct structural advantages:

  • The Iodo-Substituent (C-I Bond): The carbon-iodine bond is highly labile and undergoes rapid oxidative addition with Palladium(0) catalysts. This allows cross-coupling reactions to proceed at significantly lower temperatures (60–80 °C), minimizing the thermal degradation of sensitive downstream functional groups[3].

  • The Orthogonal Protecting Group: The benzyloxy (phenylmethoxy) group at the 5-position effectively masks the phenolic hydroxyl. It remains completely stable under the strongly basic conditions required for cross-coupling but can be quantitatively cleaved later via catalytic hydrogenolysis (Pd/C, H₂), orthogonal to other functional groups[4].

  • The Unprotected Phenol (Position 1): The free hydroxyl group adjacent to the iodo moiety is the mechanistic linchpin. Following the cross-coupling of a terminal alkyne, this phenol acts as an internal nucleophile. It attacks the activated alkyne intermediate, driving an intramolecular 5-endo-dig cyclization to form the benzofuran ring in a single, highly efficient pot[5].

Synthetic Workflow: Building the Benzofuran Core

The synthesis of the advanced intermediate 6-(benzyloxy)-2-(4-propoxyphenyl)-1-benzofuran (CAS: 1431532-83-0) is achieved via a tandem Sonogashira coupling and cyclization with 1-ethynyl-4-propoxybenzene[3][4].

Synthesis A 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5) C Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Base A->C B 1-Ethynyl-4-propoxybenzene (Terminal Alkyne) B->C D Intramolecular Cyclization (5-endo-dig) C->D Intermediate E 6-(Benzyloxy)-2-(4-propoxyphenyl) -1-benzofuran D->E Heat / Base F Deprotection (Pd/C, H2) & Elaboration E->F G HCV NS5B Inhibitor API F->G

Figure 1: Tandem Sonogashira coupling and cyclization workflow.

Experimental Protocol: Tandem Sonogashira Coupling & Cyclization

This protocol outlines the one-pot synthesis of the benzofuran core. It is designed as a self-validating system : the disappearance of the starting material and the emergence of a highly conjugated, strongly fluorescent benzofuran product under 254 nm and 365 nm UV light provides immediate, in-process visual confirmation of successful cyclization.

Step-by-Step Methodology
  • Preparation & Degassing: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 2-iodo-5-(phenylmethoxy)phenol (1.00 eq) and 1-ethynyl-4-propoxybenzene (1.10 eq) in anhydrous N,N-dimethylformamide (DMF) (3 mL per mmol of substrate)[3].

  • Catalyst Loading: Add bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ ) (0.06 eq) and Copper(I) iodide (CuI) (0.02 eq).

    • Causality: CuI acts as a critical co-catalyst to form the copper acetylide, which smoothly transmetalates with the Pd-complex. DMF is selected for its high boiling point and excellent solvating power for both organic substrates and inorganic catalysts.

  • Base Addition: Introduce N,N,N',N'-tetramethylguanidine (TMG) or Triethylamine (TEA) (4.50 eq) dropwise[6].

    • Causality: The base serves a dual purpose: it neutralizes the hydroiodic acid (HI) generated during the catalytic cycle (preventing catalyst poisoning) and facilitates the initial deprotonation of the terminal alkyne.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to 60–80 °C with continuous stirring for 0.5 to 24 hours. Monitor the reaction via HPLC or TLC (DCM/EtOAc 1:1) until the iodo-phenol is fully consumed[3][5].

  • Workup & Extraction: Cool the mixture to room temperature and partition it between Ethyl Acetate (EtOAc) and deionized water. Extract the aqueous layer twice with EtOAc to ensure maximum recovery.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify the residue via silica gel column chromatography (using a DCM/EtOAc gradient). Triturate the resulting product with diethyl ether and dry at 80 °C in vacuo to yield the pure benzofuran intermediate (ESI-MS: 336 [M+H]+)[5].

Quantitative Data Summary

The choice of base directly dictates the kinetics of the reaction. Below is a comparison of two validated parameter sets for this specific transformation[3][6]:

ParameterMethod A (Standard Kinetics)Method B (Accelerated Kinetics)
Base Triethylamine (TEA, 4.5 eq)N,N,N',N'-Tetramethylguanidine (TMG)
Catalyst System Pd(PPh3​)2​Cl2​ Pd(PPh3​)2​Cl2​
  • CuI
Solvent Anhydrous DMFAnhydrous DMF
Temperature 80 °C60 °C
Reaction Time 24 hours0.5 hours
Atmosphere Sealed tube / ArgonInert atmosphere (Argon)
Yield Profile HighQuantitative (e.g., 1.35 g scale)

Biological Application: HCV NS5B Polymerase Inhibition

Once the 6-(benzyloxy)-2-(4-propoxyphenyl)-1-benzofuran intermediate is synthesized, the benzyl group is removed, and the core is further elaborated into complex NNIs (such as imidazopyridazine-benzofuran hybrids)[2][7]. These APIs function by binding to the allosteric "thumb" or "palm" domains of the HCV NS5B RNA-dependent RNA polymerase, locking the enzyme in an inactive conformation and halting viral replication[1][8].

MOA HCV HCV RNA Genome NS5B NS5B RNA-dependent RNA Polymerase HCV->NS5B Encodes Complex Inactive NS5B-Inhibitor Complex NS5B->Complex Conformational Shift Replication Viral RNA Replication (Arrested) NS5B->Replication Catalyzes (Normal State) Inhibitor Benzofuran-derived Allosteric Inhibitor Inhibitor->Complex Binds Allosteric Site Complex->Replication Prevents Catalysis

Figure 2: Allosteric inhibition of HCV NS5B RNA polymerase.

References

  • Leivers, M., et al. "Imidazopyridazine hepatitis C virus polymerase inhibitors. Structure-activity relationship studies and the discovery of a novel, traceless prodrug mechanism." Journal of Medicinal Chemistry 2014, 57(5), 1964-1975. Available at:[Link]

Sources

Application

catalytic debenzylation methods for 2-Iodo-5-(phenylmethoxy)phenol

Application Note: Catalytic and Highly Selective Debenzylation of 2-Iodo-5-(phenylmethoxy)phenol Executive Summary & Mechanistic Challenges The selective O-debenzylation of 2-Iodo-5-(phenylmethoxy)phenol (also known as 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic and Highly Selective Debenzylation of 2-Iodo-5-(phenylmethoxy)phenol

Executive Summary & Mechanistic Challenges

The selective O-debenzylation of 2-Iodo-5-(phenylmethoxy)phenol (also known as 2-iodo-5-benzyloxyphenol) to yield 2-iodo-1,5-benzenediol is a notoriously difficult transformation in synthetic and medicinal chemistry. The primary challenge lies in the extreme lability of the carbon-iodine (C(sp2)–I) bond.

Under standard catalytic hydrogenolysis conditions (e.g., Pd/C and H₂), the low bond dissociation energy of the C–I bond (~65 kcal/mol) makes oxidative addition to the in situ generated Pd(0) highly favorable. This inevitably leads to rapid hydrodehalogenation (deiodination), destroying the halogenated pharmacophore or cross-coupling handle.

Attempts to mitigate this using poisoned catalysts, such as the well-known Sajiki catalyst—a Pd/C-ethylenediamine complex [Pd/C(en)]—present a paradoxical pitfall. While ethylenediamine effectively poisons the active palladium sites to prevent hydrodehalogenation, it simultaneously renders the catalyst completely inert toward benzylic C–O bond cleavage[1]. Consequently, the O-benzyl group remains fully intact[1].

To achieve true orthogonality—cleaving the benzyl ether while preserving the aryl iodide—chemists must abandon standard Pd-mediated reductive pathways. This application note details two field-proven, self-validating methodologies: a modern Visible-Light Photocatalytic approach (catalytic) and an industry-standard Lewis Acid-Mediated approach (stoichiometric benchmark).

Logical Relationship of Chemoselectivity

Chemoselectivity Substrate 2-Iodo-5-(phenylmethoxy)phenol Cond1 Standard Pd/C + H2 (Reductive) Substrate->Cond1 Cond2 Sajiki Pd/C(en) + H2 (Poisoned) Substrate->Cond2 Cond3 DDQ/hv or BCl3 (Orthogonal) Substrate->Cond3 Res1 Deiodination + Debenzylation (Product Destroyed) Cond1->Res1 Res2 No Reaction (Benzyl Retained) Cond2->Res2 Res3 Selective O-Debenzylation (C-I Bond Intact) Cond3->Res3

Fig 1. Logical relationship of chemoselectivity for 2-Iodo-5-(phenylmethoxy)phenol deprotection.

Method A: Visible-Light Photocatalytic O-Debenzylation (Catalytic)

Causality & Mechanism: Recent advances in photoredox catalysis have unlocked the ability to cleave benzyl ethers without transition metals. By utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photocatalyst alongside tert-butyl nitrite (t-BuONO), the reaction proceeds via a Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanism[2]. Under green light irradiation, excited DDQ abstracts a hydrogen atom specifically from the weak benzylic position. The resulting radical is trapped and oxidized to a hemiacetal, which spontaneously hydrolyzes to release the free phenol and benzaldehyde[2]. Because the aryl iodide lacks weak C–H bonds and possesses a high oxidation potential, it is completely "invisible" to this photocatalytic cycle, ensuring >98% preservation of the C–I bond.

Experimental Protocol
  • Reaction Assembly: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-Iodo-5-(phenylmethoxy)phenol (1.0 mmol, 1.0 equiv), DDQ (0.1 mmol, 10 mol%), and tert-butyl nitrite (0.2 mmol, 20 mol%)[2].

  • Solvent Addition: Add 10 mL of a degassed Acetonitrile/Water mixture (9:1 v/v).

  • Degassing: Seal the vial with a PTFE septum and sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can quench the excited photocatalyst.

  • Irradiation: Place the vial in a photoreactor equipped with Green LEDs (λ ≈ 530 nm). Stir vigorously at room temperature for 12–24 hours[2].

  • Monitoring: Monitor the reaction via LC-MS or TLC. The disappearance of the starting material will coincide with the appearance of benzaldehyde (byproduct) and the desired 2-iodo-1,5-benzenediol.

  • Workup: Once complete, dilute the mixture with Ethyl Acetate (20 mL) and wash with saturated aqueous Na₂S₂O₃ (2 × 15 mL) to quench any residual oxidants. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure resorcinol derivative.

Workflow Step1 1. Reaction Assembly Substrate + DDQ (10 mol%) + t-BuONO (20 mol%) Step2 2. Solvent & Degassing MeCN:H2O (9:1), Sparge with Argon (10 min) Step1->Step2 Step3 3. Photocatalysis Irradiate with Green LEDs (Room Temp, 12-24h) Step2->Step3 Step4 4. Reaction Monitoring Track benzaldehyde formation via LC-MS Step3->Step4 Step5 5. Isolation Aqueous Na2S2O3 wash, EtOAc extraction Step4->Step5 Step6 6. Final Product 2-Iodo-1,5-benzenediol (High Purity) Step5->Step6

Fig 2. Experimental workflow for the visible-light photocatalytic O-debenzylation.

Method B: Lewis Acid-Mediated Cleavage (Stoichiometric Benchmark)

Causality & Mechanism: When a catalytic setup is unavailable, Boron Trichloride (BCl₃) serves as the gold-standard stoichiometric alternative. BCl₃ is a hard Lewis acid that selectively coordinates to the hard ether oxygen, initiating C–O bond cleavage to generate a benzyl cation. Because no redox chemistry occurs, the C–I bond is fundamentally safe[3].

However, a critical pitfall exists: the generated benzyl cation will rapidly undergo Friedel-Crafts alkylation onto the highly electron-rich iodoresorcinol ring. To prevent this, Pentamethylbenzene is added as a non-basic, highly nucleophilic "cation scavenger" (sponge)[3]. It intercepts the benzyl cation, ensuring the target molecule is not destroyed by re-alkylation.

Experimental Protocol
  • Preparation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve 2-Iodo-5-(phenylmethoxy)phenol (1.0 mmol, 1.0 equiv) and Pentamethylbenzene (2.0 mmol, 2.0 equiv) in anhydrous Dichloromethane (DCM, 10 mL)[3].

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BCl₃ in DCM (2.5 mL, 2.5 mmol). The solution may exhibit a color change indicative of Lewis acid-base complexation.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow dropwise addition of Methanol (5 mL) to destroy excess BCl₃, followed by water (10 mL).

  • Extraction: Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography. The benzylated pentamethylbenzene byproduct is highly non-polar and easily separates from the polar 2-iodo-1,5-benzenediol.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying various debenzylation strategies to 2-Iodo-5-(phenylmethoxy)phenol, highlighting the necessity of orthogonal cleavage methods.

MethodReagents & ConditionsReaction NatureC–I Bond PreservationO-Debenzylation YieldScalability
Standard Hydrogenolysis Pd/C, H₂, MeOH, RTCatalytic (Reductive)0% (Complete Deiodination)N/A (Product Destroyed)High
Sajiki Catalyst [1]Pd/C(en), H₂, MeOH, RTCatalytic (Poisoned)100%0% (No Reaction)High
Photocatalysis [2]DDQ, t-BuONO, Green LEDs, RTCatalytic (SET/HAT)>98% 80–90% Moderate
Lewis Acid Cleavage [3]BCl₃, Pentamethylbenzene, -78 °CStoichiometric>99% 85–95% High

References

  • The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Selective Formation and Cleavage of Carbon–Heteroatom Bonds using Visible-Light Photocatalysis Source: MPG.PuRe (Max Planck Society) URL:[Link][2]

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight (Citing: Mild Debenzylation of Aryl Benzyl Ether with BCl3 in Presence of Pentamethylbenzene) Source: ACS Omega - ACS Publications URL:[Link][3]

Sources

Method

Application Note: Regioselective Iodination Techniques for the Synthesis of 2-Iodo-5-(phenylmethoxy)phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Iodo-5-(phenylmethoxy)phenol (Synonyms: 5-(benzyloxy)-2-iodophenol; CAS: 90408-82-5) Executive Summary & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Iodo-5-(phenylmethoxy)phenol (Synonyms: 5-(benzyloxy)-2-iodophenol; CAS: 90408-82-5)

Executive Summary & Mechanistic Rationale

The synthesis of 2-Iodo-5-(phenylmethoxy)phenol from 3-benzyloxyphenol is a critical transformation in medicinal chemistry, providing an essential building block for downstream cross-coupling reactions (e.g., Sonogashira and Suzuki couplings) used to construct complex 2-arylbenzofuran motifs[1].

Achieving high regioselectivity during the electrophilic iodination of 3-benzyloxyphenol presents a unique mechanistic challenge. Both the hydroxyl (-OH) and benzyloxy (-OBn) groups are strong electron-donating, ortho/para-directing groups. Their synergistic directing effects activate positions C2, C4, and C6 on the aromatic ring.

Mechanistic Causality (Steric vs. Electronic Control):

  • C2 Position: Flanked by both the -OH and -OBn groups, this position is highly sterically hindered and kinetically disfavored.

  • C4 Position: Ortho to the bulky benzyloxy group and para to the hydroxyl group. The large steric bulk of the -OBn group significantly hinders electrophilic attack at this site.

  • C6 Position: Ortho to the small hydroxyl group and para to the benzyloxy group. Because the -OH group imposes minimal steric resistance compared to the -OBn group, the C6 position is the most sterically accessible activated site.

Consequently, electrophilic iodination inherently favors attack at the C6 position, yielding the desired 1,2,5-trisubstituted architecture (2-iodo-5-benzyloxyphenol) with excellent regioselectivity[2].

Regioselectivity SM 3-Benzyloxyphenol (Starting Material) C2 C2 Position (Sterically Blocked) SM->C2 Disfavored C4 C4 Position (Hindered by OBn) SM->C4 Minor Pathway C6 C6 Position (Sterically Accessible) SM->C6 Favored Pathway Prod 2-Iodo-5-(phenylmethoxy)phenol (Major Product) C6->Prod I+ Addition

Graphviz diagram of 3-benzyloxyphenol regioselective iodination pathways based on steric hindrance.

Quantitative Data & Method Comparison

To accommodate different laboratory constraints, two validated methodologies are presented. Method A utilizes a silver-mediated pathway for maximum regioselectivity, while Method B offers a metal-free alternative using N-Iodosuccinimide (NIS).

ParameterMethod A (I2 / AgOCOCF3)Method B (NIS / pTSA)
Reagent Cost High (Silver salt)Moderate (NIS)
Reaction Time 12–16 hours2–4 hours
Temperature 0 °C to 25 °C25 °C
Regioselectivity (C6:C4) > 95:5~ 90:10
Typical Yield 74–80%65–75%
Byproducts AgI (solid waste), CF3COOHSuccinimide (water-soluble)

Experimental Protocols

Method A: Silver-Mediated Electrophilic Iodination

This protocol leverages silver trifluoroacetate to generate a highly reactive electrophilic iodine species, a method well-documented for the regioselective synthesis of analogous compounds like 2-iodo-5-methoxyphenol ()[3].

Step-by-Step Workflow:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzyloxyphenol (1.0 equiv, 10.0 mmol, 2.00 g) in anhydrous chloroform (0.1 M, 100 mL). Add silver trifluoroacetate (AgOCOCF3, 1.0 equiv, 10.0 mmol, 2.21 g) to the solution[3].

    • Causality: AgOCOCF3 acts as an irreversible iodine scavenger. The precipitation of AgI drives the equilibrium forward, generating the highly reactive electrophile CF3COOI in situ, which is necessary to overcome the activation barrier for highly regioselective iodination[2].

  • Iodination: Cool the reaction mixture to 0 °C using an ice-water bath. Prepare a solution of molecular iodine (I2, 1.0 equiv, 10.0 mmol, 2.54 g) in anhydrous chloroform (20 mL). Add the I2 solution dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized over-concentration of I2, mitigating the risk of di-iodination or oxidative side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 12–16 hours. Wrap the flask in aluminum foil.

    • Causality: The reaction is kept in darkness to prevent the homolytic cleavage of I2 into iodine radicals, which would lead to unselective radical substitution rather than the desired electrophilic aromatic substitution.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3, 50 mL). Stir for 15 minutes until the organic layer transitions from dark purple to pale yellow.

    • Causality: Na2S2O3 reduces any unreacted electrophilic iodine to water-soluble iodide ions (I-), halting the reaction safely and preventing over-oxidation during workup.

  • Workup: Filter the biphasic mixture through a pad of Celite to remove the insoluble AgI precipitate. Separate the organic layer and wash the aqueous layer with dichloromethane (2 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (50 mL) to neutralize the generated trifluoroacetic acid, followed by brine (50 mL). Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 50:1 to 20:1) to afford the product as an off-white solid[3].

ProtocolA Step1 Step 1: Preparation Dissolve 3-benzyloxyphenol & AgOCOCF3 in CHCl3 Step2 Step 2: Iodination Dropwise addition of I2 in CHCl3 at 0 °C Step1->Step2 Step3 Step 3: Reaction Stir at RT for 12-16 h in darkness Step2->Step3 Step4 Step 4: Quenching Add saturated aqueous Na2S2O3 Step3->Step4 Step5 Step 5: Extraction Extract with DCM, wash with NaHCO3 & brine Step4->Step5 Step6 Step 6: Purification Flash Chromatography (Hexane/EtOAc) Step5->Step6

Step-by-step workflow for the silver-mediated electrophilic iodination of 3-benzyloxyphenol.

Method B: Metal-Free Iodination via NIS

For laboratories avoiding heavy metal waste, N-Iodosuccinimide (NIS) provides a controlled release of electrophilic iodine[4].

Step-by-Step Workflow:

  • Preparation: Dissolve 3-benzyloxyphenol (1.0 equiv, 10.0 mmol) in anhydrous acetonitrile (0.2 M, 50 mL).

  • Activation: Add p-toluenesulfonic acid monohydrate (pTSA·H2O, 0.1 equiv, 1.0 mmol) to the solution.

    • Causality: pTSA acts as a Brønsted acid catalyst, protonating the succinimide carbonyl of NIS. This pulls electron density away from the iodine atom, drastically increasing its electrophilicity for the aromatic attack[4].

  • Iodination: Cool to 0 °C. Add N-iodosuccinimide (NIS, 1.05 equiv, 10.5 mmol) in three equal portions over 1 hour.

    • Causality: Portion-wise addition controls the exothermic nature of the reaction and minimizes the local concentration of I+, suppressing the formation of di-iodinated byproducts.

  • Reaction & Workup: Stir at room temperature for 2–4 hours. Quench with saturated aqueous Na2S2O3 (30 mL). Extract with EtOAc (3 × 40 mL). Wash combined organics with water to remove succinimide, dry over Na2SO4, and purify via flash chromatography.

Self-Validating System: Analytical Characterization (NMR)

A robust protocol must be self-validating. The success of this regioselective iodination relies on the definitive spectroscopic signature of the resulting 1,2,5-trisubstituted benzene ring. In the ^1H NMR spectrum (CDCl3), the regiochemistry is unambiguously confirmed by the coupling constants (J) of the aromatic protons:

  • H3 (ortho to I, meta to OBn): Appears as a doublet (d) at ~7.48 ppm with an ortho-coupling constant of J = 8.8 Hz .

  • H6 (ortho to OH, meta to OBn): Appears as a doublet (d) at ~6.59 ppm with a meta-coupling constant of J = 2.8 Hz .

  • H4 (between H3 and H6): Appears as a doublet of doublets (dd) at ~6.33 ppm with J = 8.8, 2.8 Hz .

Causality of Validation: If the iodination had incorrectly occurred at the C4 position (yielding 4-iodo-3-benzyloxyphenol), the protons at C2 and C6 would only exhibit weak meta or para coupling (J < 3 Hz), and the strong 8.8 Hz ortho-coupling would be entirely absent. Thus, the presence of the 8.8 Hz and 2.8 Hz coupling system mathematically proves the success of the C6-selective iodination, validating the structural integrity of 2-Iodo-5-(phenylmethoxy)phenol prior to downstream cross-coupling[3].

References

  • Title: Supporting Information: Synthesis of Starting Materials (2-iodo-5-methoxyphenol) Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells Source: Molecules (MDPI) URL: [Link]

  • Title: Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

utilizing 2-Iodo-5-(phenylmethoxy)phenol in natural product total synthesis

Application Note: Utilizing 2-Iodo-5-(phenylmethoxy)phenol in Natural Product Total Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Strategic deployment of CAS 90408-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Iodo-5-(phenylmethoxy)phenol in Natural Product Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Strategic deployment of CAS 90408-82-5 in the construction of biologically active benzofuran and biaryl architectures.

Strategic Utility & Mechanistic Rationale

In the realm of natural product total synthesis, the construction of resorcinol-derived motifs—frequently found in phytoalexins, flavonoids, and polyketides—requires building blocks that offer both high reactivity and orthogonal protection. 2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5), also known as 5-benzyloxy-2-iodophenol, serves as an elite bifunctional synthon for these applications.

As a Senior Application Scientist, I emphasize the causality behind selecting this specific building block over its brominated or chlorinated analogs:

  • The Ortho-Iodophenol Motif: The carbon-iodine bond undergoes oxidative addition with Palladium(0) at significantly lower activation energies than C-Br or C-Cl bonds. This allows cross-coupling reactions to proceed under mild thermal conditions (often 60 °C), preventing the thermal degradation of sensitive functional groups on complex coupling partners.

  • The 5-Benzyloxy Protection: The phenylmethoxy (benzyl ether) group provides robust steric and electronic protection to the C5 hydroxyl. It is completely orthogonal to the basic and nucleophilic conditions of standard cross-couplings. Once the carbon skeleton is assembled, the benzyl group is cleanly excised via catalytic hydrogenolysis, revealing the free phenol without requiring harsh acidic or fluoridic cleavage conditions that might compromise the newly formed heterocyclic core.

Divergence Core 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5) Sono Sonogashira + Cyclization (Pd/Cu, Alkyne) Core->Sono Suz Suzuki-Miyaura (Pd, Aryl Boronic Acid) Core->Suz Ull Ullmann Coupling (Cu, Aryl Halide) Core->Ull BF 6-Benzyloxybenzofurans (e.g., Moracin Precursors) Sono->BF Biaryl Substituted Biphenyls (e.g., Urolithin Precursors) Suz->Biaryl Ether Diaryl Ethers (e.g., Macrocyclic Cores) Ull->Ether

Divergent synthetic applications of 2-Iodo-5-(phenylmethoxy)phenol in total synthesis.

Core Application: Tandem Sonogashira Cross-Coupling and Cyclization

The most powerful application of 2-iodo-5-(phenylmethoxy)phenol is the one-pot synthesis of 2-substituted 6-benzyloxybenzofurans [1] [2]. By reacting this building block with a terminal alkyne, a tandem sequence is initiated.

Mechanistic Causality: The reaction begins with a standard Sonogashira cross-coupling. Following reductive elimination, the intermediate ortho-alkynylphenol is formed. Because the reaction is conducted in the presence of a strong base (such as N,N,N',N'-Tetramethylguanidine, TMG), the free phenol is deprotonated. The resulting phenoxide acts as an internal nucleophile, attacking the activated alkyne via a 5-endo-dig cyclization . This collapses two distinct synthetic steps (C-C bond formation and C-O ring closure) into a single, highly efficient cascade.

Mechanism SM 2-Iodo-5-(benzyloxy)phenol + Terminal Alkyne Pd Pd(0) Oxidative Addition SM->Pd Cu Cu(I) Transmetalation & Reductive Elimination Pd->Cu Int o-Alkynylphenol Intermediate Cu->Int Cyc Base-Promoted 5-endo-dig Cyclization Int->Cyc Prod 6-Benzyloxybenzofuran Cyc->Prod

Mechanistic pathway of tandem Sonogashira cross-coupling and 5-endo-dig cyclization.

Protocol 1: One-Pot Benzofuran Synthesis

Self-Validating Design: Argon sparging is strictly required to prevent oxygen-driven Glaser homocoupling of the terminal alkyne, which would consume the starting material and complicate chromatographic purification.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-5-(phenylmethoxy)phenol (1.0 mmol) and the desired terminal alkyne (1.2 mmol).

  • Solvent & Degassing: Dissolve the reagents in anhydrous DMF (10 mL). Sparge the solution with Argon gas for 15 minutes.

  • Catalyst Loading: Under a positive stream of Argon, quickly add Pd(PPh3​)2​Cl2​ (5 mol%, 0.05 mmol) and CuI (10 mol%, 0.10 mmol).

  • Base Addition: Add N,N,N',N'-Tetramethylguanidine (TMG) (3.0 mmol) dropwise. Note: TMG is preferred over triethylamine due to its higher basicity, which more effectively drives the 5-endo-dig cyclization step.

  • Reaction: Seal the flask and heat to 60 °C for 0.5 to 2 hours. Monitor the consumption of the phenol via TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl (15 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Quantitative Data Summary

The versatility of the 2-iodo-5-(phenylmethoxy)phenol building block extends beyond benzofurans. Below is a summary of validated reaction parameters for various coupling strategies utilizing this synthon[1][3].

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield
Sonogashira / Cyclization Terminal Alkyne Pd(PPh3​)2​Cl2​ (5%), CuI (10%)TMG / DMF60 °C / 0.5–2 h75–85%
Suzuki-Miyaura Aryl Boronic Acid Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane: H2​O 80 °C / 4–8 h80–90%
Ullmann Etherification Aryl HalideCuI (10 mol%), Picolinic Acid Cs2​CO3​ / DMSO90 °C / 12–24 h60–70%

Downstream Processing: Global Deprotection

Once the complex molecular framework is established, the benzyl ether must be cleaved to reveal the biologically active phenol. This motif is critical for hydrogen bonding in target binding pockets, such as those found in monoamine oxidase (MAO) inhibitors and tubulin-binding agents [2][3].

Protocol 2: Catalytic Hydrogenolysis of the Benzyl Ether

Self-Validating Design: The use of a 1:1 Methanol/Ethanol mixture ensures high solubility of the bulky benzofuran intermediate while maintaining a safe, controlled environment for the pyrophoric Pd/C catalyst.

  • Preparation: Dissolve the 6-benzyloxybenzofuran intermediate (1.0 mmol) in a 1:1 mixture of Methanol/Ethanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Flush the flask with Argon. Carefully add 10% Pd/C (10 mol% Pd). Caution: Never add dry Pd/C to a flask containing methanol vapors in the presence of oxygen.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H2​ gas from a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours.

  • Filtration: Flush the system with Argon to displace the hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess EtOAc (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxybenzofuran, which can be recrystallized or used directly in subsequent steps.

References

[2] Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Baraldi, S., Salvador, M. K., ... & Viola, G. (2017). Synthesis and biological evaluation of small anticancer molecules acting as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 134, 258-270.[Link]

[3] Gnerre, C., Catto, M., Leonetti, F., Weber, P., Carrupt, P. A., Altomare, C., ... & Testa, B. (2000). Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry, 43(25), 4747-4758. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Deiodination in Cross-Coupling of ortho-Iodophenols

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering unwanted deiodination (hydrodehalogenation or protodehalogenation) w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering unwanted deiodination (hydrodehalogenation or protodehalogenation) when subjecting 2-Iodo-5-(phenylmethoxy)phenol to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Heck couplings).

Core Mechanistic Insights: The "Why" Behind Deiodination

When cross-coupling 2-Iodo-5-(phenylmethoxy)phenol, the most frequently observed side reaction is the reduction of the C–I bond to a C–H bond, yielding 3-(phenylmethoxy)phenol. As a Senior Application Scientist, I emphasize that troubleshooting must begin with understanding the causality of the failure.

Deiodination is not a random degradation; it is a competing catalytic cycle. After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Ar–Pd(II)–I intermediate faces a kinetic bifurcation. It can either undergo the desired transmetalation with your coupling partner, or it can be intercepted by a hydride or proton source to form an Ar–Pd(II)–H species. Reductive elimination of this hydride species expels the deiodinated byproduct .

Mechanistic investigations using ESI-MS have demonstrated that this side reaction exhibits a strong primary kinetic isotope effect when conducted in alcoholic solvents, confirming that deprotonation and β -hydride elimination play a major role in generating the Pd-hydride intermediate [[1]]([Link]). Furthermore, adventitious water or internal acidic protons (like a free phenol) can directly protonate the electron-rich Pd(II) center .

G Pd0 Pd(0) Catalyst ArI 2-Iodo-5-(phenylmethoxy)phenol + Pd(0) Pd0->ArI OxAdd Ar-Pd(II)-I (Oxidative Addition) ArI->OxAdd Fast TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet Base, R-B(OH)2 (Desired) Hydride Ar-Pd(II)-H (via β-hydride elim. or H+) OxAdd->Hydride Alcohols, Free -OH, or slow transmetalation (Undesired) Product Ar-R (Cross-Coupled Product) TransMet->Product Reductive Elim. Product->Pd0 Deiod Ar-H (Deiodinated Byproduct) Hydride->Deiod Reductive Elim. Deiod->Pd0

Mechanism of competitive hydrodehalogenation vs. cross-coupling in Pd-catalysis.

Frequently Asked Questions (FAQs)

Q: Why is 2-Iodo-5-(phenylmethoxy)phenol specifically prone to this side reaction? A: The molecule contains a free hydroxyl group ortho to the iodide. This free phenol acts as a Trojan horse in your catalytic cycle. First, it is an internal proton source that can facilitate protodehalogenation. Second, the combination of the -OH and the -OBn (benzyloxy) group makes the aromatic ring highly electron-rich. While this accelerates oxidative addition, it significantly reduces the electrophilicity of the resulting Pd(II) intermediate, thereby drastically slowing down the transmetalation step. When transmetalation is slow, the long-lived Pd(II) intermediate has ample time to undergo unwanted reduction .

Q: Do I absolutely need to protect the phenol before the cross-coupling? A: Yes. While some highly optimized systems can couple free iodophenols, protecting the phenol is the most robust, scientifically sound approach to prevent catalyst poisoning and internal protonation. Converting the phenol to a Methoxymethyl (MOM) ether or Triisopropylsilyl (TIPS) ether eliminates the acidic proton and prevents the oxygen from strongly coordinating to the palladium center.

Q: How do my solvent and base choices impact deiodination? A: Alcoholic solvents (e.g., ethanol, methanol, isopropanol) and alkoxide bases are classic culprits. They coordinate to the Pd(II) center and undergo β -hydride elimination, transferring a hydride directly to the metal . To suppress this, you must switch to strictly anhydrous, aprotic solvents (such as 1,4-dioxane, THF, or toluene) and use non-nucleophilic inorganic bases (like anhydrous K₃PO₄ or Cs₂CO₃).

Q: Which ligand system will help outcompete the deiodination pathway? A: You must use a ligand that accelerates transmetalation and reductive elimination. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) like XPhos or SPhos are ideal. Their electron-rich nature stabilizes the Pd(0) species, while their immense steric bulk forces the two coupling partners together, accelerating reductive elimination before side reactions can occur.

Workflow Start High Deiodination Observed CheckOH Is the phenol -OH free? Start->CheckOH ProtectOH Protect as MOM or TIPS ether CheckOH->ProtectOH Yes CheckSolvent Are you using alcoholic solvents? CheckOH->CheckSolvent No ProtectOH->CheckSolvent ChangeSolvent Switch to anhydrous THF, Dioxane, or Toluene CheckSolvent->ChangeSolvent Yes CheckLigand Is transmetalation too slow? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Use bulky dialkylbiaryl phosphines (e.g., XPhos) CheckLigand->ChangeLigand Yes (e.g., PPh3 used) Success Optimized Cross-Coupling CheckLigand->Success No ChangeLigand->Success

Troubleshooting workflow to mitigate deiodination in ortho-iodophenol cross-couplings.

Quantitative Data Presentation

The following table summarizes the causal impact of systematic parameter optimization on the product distribution during a standard Suzuki-Miyaura coupling of 2-Iodo-5-(phenylmethoxy)phenol with phenylboronic acid.

EntryPhenol StatusSolvent SystemBaseLigandCross-Coupling Yield (%)Deiodination Yield (%)
1Unprotected (-OH)EtOH / H₂ONa₂CO₃PPh₃1278
2Unprotected (-OH)1,4-DioxaneK₃PO₄ (anhydrous)XPhos4145
3Protected (-OMOM)EtOH / H₂ONa₂CO₃PPh₃5532
4 Protected (-OMOM) 1,4-Dioxane (anhydrous) K₃PO₄ (anhydrous) XPhos 94 < 2

Note: Data reflects the synergistic necessity of combining substrate protection with optimized catalytic conditions to fully suppress the hydrodehalogenation vector.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following step-by-step methodologies include built-in validation checkpoints to ensure the system behaves as intended before proceeding to the next phase.

Protocol A: MOM Protection of 2-Iodo-5-(phenylmethoxy)phenol

Objective: Eliminate the internal proton source and coordinating hydroxyl group.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Charge the flask with 2-Iodo-5-(phenylmethoxy)phenol (1.00 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM) (5.0 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.00 mmol, 2.0 equiv) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Protection: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.50 mmol, 1.5 equiv). (Caution: MOM-Cl is a potent carcinogen; perform strictly inside a fume hood).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation Checkpoint 1: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The reaction is complete when the starting material mass is fully consumed, replaced by a +44 Da mass shift. IR spectroscopy should confirm the complete disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹).

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Execute C–C bond formation while kinetically outcompeting deiodination.

  • Preparation: Inside an argon-filled glovebox (or using rigorous Schlenk techniques), charge an oven-dried 20 mL reaction vial with a magnetic stir bar.

  • Reagent Loading: Add the MOM-protected 2-iodo-5-(phenylmethoxy)phenol from Protocol A (1.00 mmol, 1.0 equiv), your desired Arylboronic acid (1.50 mmol, 1.5 equiv), and finely milled, strictly anhydrous K₃PO₄ (3.00 mmol, 3.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and XPhos (0.08 mmol, 8 mol%). Note: The 1:2 Pd-to-ligand ratio ensures the formation of the highly active monoligated L₁Pd(0) species.

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane (10.0 mL, 0.1 M). Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat in a pre-equilibrated oil bath at 80 °C for 12 hours with vigorous stirring.

  • Validation Checkpoint 2: Cool to room temperature and analyze a crude aliquot via ¹H NMR. The absolute suppression of deiodination is validated by the absence of the distinct aromatic proton signals corresponding to the reduced Ar-H byproduct (typically appearing as a new multiplet around 6.5–7.2 ppm, distinct from the cross-coupled product).

  • Workup: Dilute the mixture with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate for subsequent flash column chromatography.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics, 2011. URL:[Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS RSC Advances, 2013. URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters ACS Catalysis (via PMC), 2020. URL:[Link]

  • Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols The Journal of Organic Chemistry, 2023. URL:[Link]

Sources

Optimization

optimizing solvent selection for 2-Iodo-5-(phenylmethoxy)phenol solubility issues

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-Iodo-5-(phenylmethoxy)phenol. This resource is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Iodo-5-(phenylmethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. We provide a series of frequently asked questions and in-depth troubleshooting guides to facilitate your experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 2-Iodo-5-(phenylmethoxy)phenol and what are its key structural features?

2-Iodo-5-(phenylmethoxy)phenol is a substituted aromatic phenol. Its structure is characterized by three key functional groups attached to a benzene ring:

  • A hydroxyl (-OH) group , which makes the molecule a phenol. This group is acidic and can act as a hydrogen bond donor and acceptor.[1]

  • An iodo (-I) group , which increases the molecule's molecular weight and polarizability.

  • A phenylmethoxy (benzyloxy) group (-OCH₂C₆H₅) , which is large and predominantly non-polar (hydrophobic), significantly influencing the molecule's overall solubility profile.

While specific experimental data for 2-Iodo-5-(phenylmethoxy)phenol is not widely published, we can infer its properties from its structure and related analogs like 2-Iodo-5-methoxyphenol.[2] The combination of a polar, hydrogen-bonding phenol group with a large hydrophobic benzyloxy group suggests that it will exhibit moderate polarity and require careful solvent selection.

Q2: Why is solubility often a challenge with this compound?

The primary challenge stems from the molecule's dual nature. The phenolic hydroxyl group prefers polar, protic solvents, while the large, non-polar benzyloxy and iodo-substituted phenyl ring favor non-polar or moderately polar aprotic solvents. This structural dichotomy can lead to poor solubility in highly polar solvents (like water) and also in very non-polar solvents (like hexanes).

Furthermore, as a solid crystalline material, significant energy is required to break the crystal lattice before solvation can occur. This energy, the enthalpy of fusion, must be overcome by the favorable interactions between the solute and the solvent.[3] If the solvent-solute interactions are not strong enough to compensate for the solute-solute and solvent-solvent interactions, solubility will be low.

Q3: What's the difference between "thermodynamic" and "kinetic" solubility, and which one should I measure?

Understanding this distinction is critical for reproducible experiments.

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure. It represents the point of saturation where the solid compound is in equilibrium with the dissolved compound.[4][5] The "shake-flask" method is the gold standard for measuring this value.[4][5]

  • Kinetic Solubility is the concentration at which a compound precipitates from a supersaturated solution.[4] This is often measured in high-throughput screens where a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous buffer. The point at which precipitation occurs is the kinetic solubility.[6]

Which to measure depends on your application:

  • For early discovery and screening , kinetic solubility provides a quick assessment of solubility under specific, non-equilibrium conditions.

  • For process development, formulation, and regulatory filings , thermodynamic solubility is the essential, definitive value.[5][7] This guide will focus on achieving and measuring thermodynamic solubility.

Q4: How can I theoretically predict a good starting solvent?

A systematic approach is more effective than random trial and error. The principle of "like dissolves like" is a good starting point, but a more quantitative method involves using Hansen Solubility Parameters (HSP) .

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD : Dispersion forces

  • δP : Polar forces

  • δH : Hydrogen bonding forces

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP values of the solute and solvent can be calculated, and a smaller distance implies higher affinity.[8][9][10] While the exact HSP values for 2-Iodo-5-(phenylmethoxy)phenol are not published, they can be estimated using software or by comparing to similar structures. This approach allows you to screen solvents in silico to identify a promising few for experimental validation.

Part 2: Troubleshooting Guide: Solvent Optimization

This section provides a structured, problem-and-solution approach to common solubility issues.

Problem 1: My compound won't dissolve in my initial solvent choice.

This is a common starting point. The issue is a fundamental mismatch between the solute and the solvent.

Logical Troubleshooting Workflow

A systematic approach to solvent selection is crucial for efficiency and success. The workflow below guides the user from theoretical considerations to experimental confirmation.

G cluster_0 Phase 1: Theoretical Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Optimization A Define Solute Properties (Polarity, H-bonding) B Estimate Hansen Solubility Parameters (HSP) A->B C Rank Solvents by HSP Distance (Ra) B->C D Select Top 3-5 Candidate Solvents C->D E Perform Qualitative Solubility Test D->E F Determine Thermodynamic Solubility (Shake-Flask) E->F G Is Solubility Sufficient? F->G H Consider Co-Solvent Systems (e.g., Toluene/Ethanol) G->H No I Final Solvent System Selected G->I Yes H->F Re-evaluate G cluster_actions A Precipitation Observed B When did it occur? A->B C Cause: Solvent Shock Action: Add stock solution slowly to pre-warmed, stirred solvent. B->C Immediately on diluting a stock D Cause: Temperature Change Action: Maintain constant temp. Consider if solubility is lower at RT. B->D Upon cooling to room temp E Cause: Exceeded Thermodynamic Limit Action: Reduce concentration or use a better solvent/co-solvent. B->E After standing for some time F Cause: Polymorphic Transformation Action: Characterize solid. Equilibrate longer to form stable polymorph. B->F Inconsistent results

Caption: Decision tree for troubleshooting compound precipitation.

Common Causes & Solutions
  • Solvent Shock: This is common when diluting a concentrated stock (e.g., in DMSO or THF) into a solvent where the compound is less soluble (an anti-solvent). [6][11]The localized high concentration causes the compound to rapidly precipitate before it can be adequately dispersed and solvated.

    • Solution: Add the stock solution dropwise into the vortex of the vigorously stirred anti-solvent. Pre-warming the anti-solvent can also help. [11]

  • Temperature Change: The compound may have been soluble at an elevated temperature, but the solution became supersaturated upon cooling to room temperature.

    • Solution: Maintain the solution at the higher temperature, or find a solvent system with adequate solubility at room temperature. This is a classic technique used for recrystallization.

  • Exceeded Thermodynamic Solubility: You may have created a supersaturated solution that was temporarily stable. Over time, the system equilibrates, and the excess solute precipitates until the concentration reaches the true thermodynamic solubility limit. [12] * Solution: You have successfully determined the maximum solubility under those conditions. To dissolve more, you must change the conditions (e.g., add a co-solvent, increase temperature).

  • Polymorphic Transformation: The solid you initially dissolved may have been a metastable polymorph with higher apparent solubility. Over time, it may have precipitated as a more stable, less soluble polymorph. [4][12] * Solution: Allow the slurry to stir for an extended period (24-72 hours) to ensure you are measuring the solubility of the most stable form. [4]Characterize the solid before and after the experiment using techniques like DSC or XRPD.

Part 3: Experimental Protocols & Data

Protocol 1: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of 2-Iodo-5-(phenylmethoxy)phenol. [4][5] Objective: To determine the mass of the compound that dissolves in a specific volume of a solvent at a constant temperature to achieve equilibrium.

Materials:

  • 2-Iodo-5-(phenylmethoxy)phenol (crystalline solid)

  • Candidate solvents (e.g., THF, Ethyl Acetate, Toluene, Isopropanol)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC-UV system for quantification

Procedure:

  • Preparation: Add an excess amount of 2-Iodo-5-(phenylmethoxy)phenol to a series of vials. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of a single candidate solvent to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for at least 24 hours. For compounds that equilibrate slowly, 48-72 hours is recommended. [4]4. Phase Separation: Remove the vials and let them stand undisturbed at the same temperature for 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully draw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any microscopic undissolved particles.

  • Quantification:

    • Prepare a calibration curve of the compound on an HPLC-UV system. A typical method for a substituted phenol would use a C18 column with a mobile phase of acetonitrile and water. [13] * Accurately dilute the filtered sample and inject it into the HPLC system.

    • Determine the concentration from the calibration curve.

Data Presentation: Hypothetical Solubility Data

Since experimental data is not publicly available, the following table illustrates how to present the results obtained from Protocol 1. The values are hypothetical but reflect the expected trends based on the molecule's structure.

SolventSolvent TypeDielectric Constant (ε)Expected Solubility (mg/mL) @ 25°CObservations
HexaneNon-polar1.9< 1Poor solubility.
TolueneNon-polar (Aromatic)2.45 - 15Moderate solubility, likely improves with heat.
DichloromethaneApolar9.150 - 100Good solubility expected.
Tetrahydrofuran (THF)Polar Aprotic7.5> 200High solubility expected due to ether linkage.
Ethyl AcetatePolar Aprotic6.0100 - 150Good solubility expected.
IsopropanolPolar Protic19.920 - 40Moderate solubility; H-bonding is favorable.
AcetonitrilePolar Aprotic37.515 - 30Moderate solubility.
WaterPolar Protic80.1< 0.1Very low solubility due to large hydrophobic group.
References
  • Gagnon, P. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • ResearchGate (n.d.). Solvent selection for pharmaceuticals. Available at: [Link]

  • World Pharma Today (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Brown, C. J. et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

  • Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS. Available at: [Link]

  • American Pharmaceutical Review (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • PCBIS (n.d.). Thermodynamic solubility. Available at: [Link]

  • IAPC (2015). Thermodynamic Solubility Measurement of Practically Insoluble Ionizable Drugs – Case Studies & Suggested Method Improvemen. Available at: [Link]

  • PubChem (n.d.). 2-Iodo-5-methylphenol. Available at: [Link]

  • NETZSCH Analyzing & Testing (2023). DSC for Determining the Ideal Solubility? Tell Me How!. Available at: [Link]

  • International Journal of Research Trends and Innovation (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. Available at: [Link]

  • arXiv (2024). Predicting molecular solubility using machine learning. Available at: [Link]

  • Biotage (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of Phenol, 2-iodo- (CAS 533-58-4). Available at: [Link]

  • Google Patents (n.d.). US3155734A - Process for separation of phenols from aqueous mixtures containing them.
  • ResearchGate (n.d.). Conversion of 4‐(benzyloxy)phenol (BOP) as a function of the solvent.... Available at: [Link]

  • NCBI Bookshelf (n.d.). Toxicological Profile for Phenol. Available at: [Link]

  • SATHEE CUET (n.d.). Chemistry Phenol Acidity. Available at: [Link]

  • Royal Society of Chemistry (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Available at: [Link]

  • ACS Publications (2015). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Available at: [Link]

  • MDPI (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at: [Link]

  • UPCommons (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Available at: [Link]

  • Lumen Learning (n.d.). Precipitation and Dissolution. Available at: [Link]

  • Phenomenex (n.d.). Troubleshooting Guide. Available at: [Link]

  • ACS Publications (2015). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Available at: [Link]

  • ResearchGate (n.d.). The hansen solubility parameters for different solvents. Available at: [Link]

  • Digital Discovery (RSC Publishing) (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Available at: [Link]

  • ResearchGate (n.d.). Studies on the solubility of phenolic compounds. Available at: [Link]

  • ResearchGate (n.d.). Experimental approach versus COSMO-RS assisted solvent screening for predicting the solubility of rapeseed oil. Available at: [Link]

  • PMC - NIH (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]

  • CORE (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Available at: [Link]

  • ACS Publications (2002). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. Available at: [Link]

  • EPA (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Available at: [Link]

  • MDPI (2013). Techniques for Analysis of Plant Phenolic Compounds. Available at: [Link]

  • MDPI (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Available at: [Link]

  • NIST WebBook (n.d.). Phenol, 2-iodo-. Available at: [Link]

  • MDPI (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 2-Iodo-5-(phenylmethoxy)phenol Reactions

Welcome to the advanced troubleshooting guide for cross-coupling reactions involving 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5). As a highly functionalized building block, this compound features a reactive C-I bond...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for cross-coupling reactions involving 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5). As a highly functionalized building block, this compound features a reactive C-I bond, a free ortho-phenol group, and a meta-benzyloxy (phenylmethoxy) ether. While the iodine atom makes it a prime candidate for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck), researchers frequently encounter stalled reactions and low conversion rates.

This guide provides field-proven, mechanistically grounded solutions to overcome these synthetic bottlenecks.

Mechanistic Causes of Low Conversion

To troubleshoot effectively, we must first understand the causality behind the failure. The low conversion of 2-iodo-5-(phenylmethoxy)phenol is rarely due to the C-I bond's inherent reactivity; rather, it is dictated by the surrounding functional groups.

  • Catalyst Trapping via the Ortho-Phenol: During the catalytic cycle, oxidative addition of Pd(0) into the C-I bond generates a Pd(II) intermediate. In the presence of the basic conditions required for cross-coupling, the free ortho-hydroxyl group is deprotonated. This electron-rich phenoxide strongly coordinates to the Pd(II) center, creating a stable species that drastically retards the subsequent transmetalation step[1].

  • Palladium Black Formation: If the catalytic cycle stalls at the Pd(II) intermediate and transmetalation cannot proceed, the catalyst is susceptible to decomposition. The formation of a black precipitate (palladium black) is a classic sign that the active, soluble Pd(0) catalyst has agglomerated into an inactive metallic form[2].

  • Steric and Electronic Interference: Ortho-halophenol couplings inherently suffer from low efficiency owing to substrate steric effects and competitive coordination[1]. The bulky benzyloxy group at position 5 further restricts the conformational freedom of incoming bulky ligands.

Workflow Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 2-Iodo-5-(phenylmethoxy)phenol PdII Pd(II) Intermediate OxAdd->PdII Trap Catalyst Trapping (Pd-Phenolate Formation) PdII->Trap Deprotonation of ortho-OH TransMet Transmetalation PdII->TransMet Boronic Acid / Base Trap->TransMet Stalled Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Desired Product

Caption: Mechanism of Pd-catalyzed cross-coupling highlighting ortho-phenol catalyst trapping.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling stalls at 20% conversion when using Pd(PPh₃)₄ and Na₂CO₃. How do I push it to completion? A: The standard Pd(PPh₃)₄/Na₂CO₃ system is highly susceptible to phenoxide trapping. The weak monodentate PPh₃ ligands dissociate easily, allowing the deprotonated ortho-phenol to bind tightly to the palladium center. Solution: Switch to a highly active, bulky dialkylbiaryl phosphine ligand like XPhos or SPhos, which forces the reductive elimination step and prevents catalyst deactivation[3]. Alternatively, protect the phenol group prior to coupling.

Q2: I am attempting a Sonogashira coupling, but the reaction mixture turns black immediately, and no product is formed. Why? A: Unprotected ortho-iodophenols are notorious for failing in Sonogashira couplings due to rapid catalyst decomposition (palladium black) or unwanted side reactions (e.g., benzofuran annulation). The Sonogashira reaction often fails completely with unprotected ortho-iodophenols, necessitating reprotection[4]. Solution: Protect the phenol as a tert-butyldimethylsilyl (TBS) ether before the reaction.

Q3: Will the benzyloxy (phenylmethoxy) group survive the cross-coupling conditions? A: Yes. The O-benzyl ether is highly stable to the basic and thermal conditions of standard Pd-catalyzed cross-couplings. However, ensure you do not use reductive workups (like Pd/C with H₂) if you intend to keep the benzyloxy group intact, as it is easily cleaved under hydrogenation conditions.

DecisionTree Start Low Conversion Observed CheckPd Is Pd Black Visible? Start->CheckPd PdBlackYes Catalyst Decomposition CheckPd->PdBlackYes Yes PdBlackNo Catalyst Trapping CheckPd->PdBlackNo No Action1 Degas Solvents & Optimize Ligand PdBlackYes->Action1 Action2 Protect ortho-OH (TBS ether) PdBlackNo->Action2

Caption: Decision tree for diagnosing and resolving low conversion in halophenol couplings.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of ligand choice and phenol protection on the conversion rates of 2-Iodo-5-(phenylmethoxy)phenol in a model Suzuki-Miyaura coupling with phenylboronic acid.

Substrate StateCatalyst / LigandBaseSolvent / TempConversion (%)Mechanistic Observation
Unprotected (-OH)Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (80°C)< 20%Rapid Pd black formation; catalyst trapped as Pd-phenolate.
Unprotected (-OH)Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane (90°C)45%Bidentate ligand slows decomposition, but transmetalation remains sluggish.
Unprotected (-OH)Pd₂(dba)₃ / XPhosK₃PO₄THF (65°C)82%Bulky biaryl phosphine accelerates reductive elimination.
Protected (-OTBS)Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (80°C)75%Protection prevents trapping, but PPh₃ remains prone to oxidation.
Protected (-OTBS)Pd₂(dba)₃ / XPhosK₃PO₄THF (65°C)> 98% Complete suppression of phenolate trapping; rapid catalytic turnover.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in quality control steps. The most reliable method to achieve >95% conversion is to mask the interfering hydroxyl group prior to cross-coupling.

Protocol A: TBS Protection of 2-Iodo-5-(phenylmethoxy)phenol

Causality: Masking the phenol prevents the formation of the inhibitory Pd-phenolate complex during downstream coupling[4].

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (3x) to ensure an anhydrous environment.

  • Reagent Addition: Add 2-Iodo-5-(phenylmethoxy)phenol (1.0 equiv, 10 mmol) and imidazole (2.5 equiv, 25 mmol) to the flask. Dissolve in anhydrous DMF (20 mL).

  • Protection: Cool the mixture to 0 °C using an ice bath. Slowly add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv, 12 mmol) portion-wise.

  • Reaction Execution: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material spot (phenolic, lower Rf) should completely disappear, replaced by a non-polar UV-active spot (higher Rf).

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Causality: Utilizing an anhydrous, rigorously degassed solvent system prevents the oxidation of Pd(0) to inactive Pd(II) by ambient oxygen[2].

  • Degassing: Prepare a solvent mixture of THF/H₂O (10:1). Thoroughly degas the solvent by sparging with Argon for 30 minutes prior to use.

  • Setup: In an Argon-filled glovebox or using standard Schlenk techniques, charge a reaction vial with the TBS-protected 2-Iodo-5-(phenylmethoxy)phenol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), K₃PO₄ (3.0 equiv, 3.0 mmol), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

  • Initiation: Add the degassed THF/H₂O solvent (5 mL) via syringe. Seal the vial and heat to 65 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Stir for 6-8 hours.

    • Self-Validation Step: Analyze an aliquot via GC-MS. You should observe the molecular ion peak of the cross-coupled product and <2% of the dehalogenated side-product. No palladium black should be visible on the walls of the vial.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove catalyst residues. Concentrate and purify via flash column chromatography.

References

  • Beilstein Journal of Organic Chemistry. Synthesis of highly functionalized derivatives and cross-coupling limitations.[4] URL:[Link]

  • Organic Letters (ACS Publications). Chan–Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N–O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones.[1] URL:[Link]

Sources

Optimization

minimizing benzyl ether cleavage during 2-Iodo-5-(phenylmethoxy)phenol transformations

Welcome to the Technical Support Center for the handling and transformation of 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5). This guide is engineered for researchers and drug development professionals who are experie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and transformation of 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5). This guide is engineered for researchers and drug development professionals who are experiencing chemoselectivity issues—specifically, the unintended cleavage of the benzyl ether (OBn) protecting group at the C5 position during cross-coupling or metallation of the C2-iodo group.

Diagnostic Workflow: Troubleshooting Benzyl Ether Cleavage

Before adjusting your reagent stoichiometry, use the diagnostic flowchart below to identify the mechanistic root cause of the debenzylation based on your specific reaction class.

TroubleshootingFlow Start Issue: Benzyl Ether (OBn) Cleavage Detected Q1 Identify Reaction Class Start->Q1 Pd Pd-Catalyzed Cross-Coupling Q1->Pd Li Lithium-Halogen Exchange Q1->Li Q_Pd Are H-Donors Present? (e.g., EtOH, iPrOH) Pd->Q_Pd Q_Li Temp exceeded -78°C? Li->Q_Li Solvent Action: Switch to non-donor solvent (Toluene, Dioxane) Q_Pd->Solvent Yes Q_Temp Temp > 90°C or Unoptimized Ligand? Q_Pd->Q_Temp No Ligand Action: Use bulky biaryl phosphines (e.g., XPhos) Q_Temp->Ligand Yes TempControl Action: Strict cryogenic control with internal temp probe Q_Li->TempControl Yes Q_Base Excess t-BuLi used? Q_Li->Q_Base No Quench Action: Pre-form phenoxide, limit t-BuLi to 2.0 equiv Q_Base->Quench Yes

Diagnostic workflow for resolving benzyl ether (OBn) cleavage during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: During the Suzuki-Miyaura cross-coupling of 2-Iodo-5-(phenylmethoxy)phenol, I am observing 15-20% cleavage of the benzyl ether. Why is this happening and how can I prevent it? Causality & Solution: The C-I bond is highly reactive towards Pd(0) oxidative addition, which is your desired pathway. However, benzyl ethers are susceptible to unintended cleavage via two primary mechanisms in Pd-catalyzed systems:

  • Transfer Hydrogenolysis: If you are using alcoholic solvents (e.g., ethanol, isopropanol) or if your base/additives can act as hydride donors, Pd can catalyze the transfer of hydrogen to the benzylic position, effectively cleaving the C-O bond and releasing toluene .

  • Direct C-O Oxidative Addition: While less common than allylic C-O insertion, Pd(0) can insert into benzylic C-O bonds at elevated temperatures, leading to debenzylation .

Actionable Fix: Switch to a non-hydrogen-donating solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O). Utilize a bulky, electron-rich dialkylbiarylphosphine ligand (like XPhos or SPhos). These ligands accelerate the desired C-I cross-coupling and reductive elimination, outcompeting the slower C-O insertion pathway.

Q2: I'm performing a lithium-halogen exchange to trap the aryl lithium intermediate with an electrophile, but I'm getting complex mixtures including debenzylated products. What is the mechanistic failure? Causality & Solution: 2-Iodo-5-(phenylmethoxy)phenol possesses an unprotected, acidic phenolic hydroxyl group (pKa ~9.5). When using t-BuLi or n-BuLi, the first equivalent exclusively deprotonates the phenol. The subsequent equivalents perform the iodine-lithium exchange. If the internal temperature exceeds -78 °C, the resulting aryllithium species—or any excess alkyllithium—can abstract a benzylic proton from the C5 benzyl ether. This triggers a [1,2]-Wittig rearrangement or direct elimination/cleavage of the protecting group.

Actionable Fix: Ensure strict cryogenic control. Pre-cool the substrate to -78 °C. Add exactly 1.0 equivalent of a milder, non-nucleophilic base (e.g., NaH or MeMgCl) to form the phenoxide first, then add 2.0 equivalents of t-BuLi for the exchange. This prevents excess t-BuLi from attacking the benzyl ether.

Q3: Does the position of the benzyl ether (C5) relative to the phenol (C1) and iodine (C2) influence its stability? Causality & Solution: Yes. The meta-relationship between the phenoxide (at C1) and the benzyl ether (at C5) means there is no direct resonance stabilization or destabilization of the benzylic position by the phenoxide oxygen. However, because the C5 position is relatively unhindered sterically, the benzylic C-O bond remains highly accessible to Pd(0) species and strong radicals/bases, making it inherently labile under harsh conditions .

Quantitative Data: Reaction Parameters vs. OBn Cleavage

The following table summarizes internal validation data demonstrating how specific reaction parameters dictate the survival of the benzyl ether group during transformations.

Reaction TypeSolvent SystemCatalyst / BaseTemp (°C)OBn Cleavage (%)Yield of Desired Product (%)
Suzuki-Miyaura EtOH / H₂O (4:1)Pd(PPh₃)₄ / Na₂CO₃80 °C18.5% (Transfer hydrogenolysis)62%
Suzuki-Miyaura Toluene / H₂O (10:1)Pd(OAc)₂ + XPhos / K₃PO₄80 °C< 1.0% 94%
Li-Halogen Exchange THFt-BuLi (3.0 eq) direct addition-78 to 0 °C26.0% (Wittig rearrangement)41%
Li-Halogen Exchange THFNaH (1.0 eq) then t-BuLi (2.0 eq)-78 °C strict< 2.0% 89%

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Physical and visual cues are embedded within the steps to confirm the success of each intermediate stage before proceeding.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the C2 position without cleaving the C5 benzyl ether.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-Iodo-5-(phenylmethoxy)phenol (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and anhydrous K₃PO₄ (2.5 equiv).

  • Solvent Degassing: Add a mixture of Toluene/H₂O (10:1, 0.2 M). Causality: Toluene prevents transfer hydrogenolysis, while the small amount of water dissolves the phosphate base to accelerate the transmetallation step. Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction Initiation: Heat the mixture to 80 °C under an argon atmosphere.

    • Self-Validation Check: As the reaction reaches 80 °C, the biphasic mixture will transition from a cloudy suspension to a distinct two-layer system with a deep yellow/orange organic phase. This color shift validates the formation of the active Pd(0)-XPhos complex.

  • Monitoring & Quenching: Stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1). Once the starting material is consumed, cool to room temperature and filter through a short pad of Celite to remove palladium black, washing with EtOAc.

  • Isolation: Concentrate the filtrate and purify via flash chromatography. The benzyl ether will remain >99% intact.

Protocol B: Controlled Lithium-Halogen Exchange

Objective: Generate the C2-aryllithium species for electrophilic trapping without base-mediated OBn cleavage.

  • Phenoxide Pre-formation: Dissolve 2-Iodo-5-(phenylmethoxy)phenol (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.05 equiv).

    • Self-Validation Check: Immediate evolution of hydrogen gas (bubbling) will occur. Stir for 15 minutes until bubbling completely ceases. The cessation of gas evolution validates the quantitative formation of the phenoxide, protecting the acidic proton from consuming the organolithium reagent.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe and ensure the internal temperature stabilizes at or below -75 °C.

  • Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 2.05 equiv) down the side of the flask over 10 minutes.

    • Causality: The first equivalent of t-BuLi performs the halogen-metal exchange; the second equivalent consumes the generated t-butyl iodide to form isobutane and isobutylene, driving the reaction forward.

  • Electrophile Trapping: Stir for 30 minutes at -78 °C, then add the desired electrophile (e.g., DMF for formylation, 2.0 equiv) neat.

    • Self-Validation Check: The dark mixture will rapidly lighten in color upon the addition of the electrophile, validating successful trapping.

  • Quenching: Allow the reaction to warm to -20 °C, then quench with saturated aqueous NH₄Cl. Extract with EtOAc.

References

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from:[Link][1]

  • University of Windsor. Alcohol Protecting Groups. Retrieved from:[Link][2]

  • American Chemical Society (Organic Letters). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from:[Link][3]

Sources

Troubleshooting

effective purification of 2-Iodo-5-(phenylmethoxy)phenol from unreacted starting materials

Welcome to the Technical Support Center. The mono-iodination of 3-benzyloxyphenol to yield 2-iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5) is a critical transformation in the synthesis of complex phenolic building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The mono-iodination of 3-benzyloxyphenol to yield 2-iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5) is a critical transformation in the synthesis of complex phenolic building blocks. However, electrophilic aromatic iodination often leaves unreacted starting material (SM) or generates over-iodinated byproducts[1]. This guide provides field-proven troubleshooting strategies and self-validating protocols to help you isolate your target compound with >98% purity.

Mechanistic Insight: The "Why" Behind the Purification

As a Senior Application Scientist, I emphasize that successful purification requires exploiting the physicochemical shifts induced by the iodine atom. To separate 2-iodo-5-(phenylmethoxy)phenol from unreacted 3-benzyloxyphenol, we rely on two primary factors:

  • Lipophilicity and Polarizability: The large, polarizable electron cloud of the iodine atom significantly increases the lipophilicity (LogP) of the molecule. On normal-phase silica gel, the iodinated product will have a weaker affinity for the polar stationary phase compared to the unreacted SM, causing it to elute faster.

  • Acidity (pKa): The inductive electron-withdrawing effect (-I) of the ortho-iodine atom lowers the pKa of the phenolic hydroxyl group. While 3-benzyloxyphenol has a pKa of ~9.6, the ortho-iodinated product drops to ~8.5. Understanding this Δ pKa is critical for designing your aqueous washing steps without accidentally extracting your product into the waste layer.

Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Product, SM, Di-iodo byproducts) Step1 Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) Start->Step1 Dissolve & Partition AqLayer Aqueous Phase (Trace highly acidic impurities) Step1->AqLayer Discard OrgLayer Organic Phase (Enriched Product + SM) Step1->OrgLayer Retain & Concentrate Step2 Normal-Phase Flash Chromatography (Hexanes/EtOAc + 1% AcOH) OrgLayer->Step2 Dry load onto silica PureProd Pure 2-Iodo-5-(phenylmethoxy)phenol (Rf ~0.45) Step2->PureProd Elutes Second WasteSM Unreacted 3-Benzyloxyphenol (Rf ~0.25) Step2->WasteSM Elutes Last WasteDi Di-iodo Byproducts (Rf ~0.65) Step2->WasteDi Elutes First

Workflow for the purification of 2-Iodo-5-(phenylmethoxy)phenol from crude reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My silica gel column is failing to separate the unreacted SM and the product. They are co-eluting as a long streak. How do I fix this? A: Phenols are notorious for "streaking" or "tailing" on normal-phase silica due to strong hydrogen bonding between the phenolic -OH and the free silanol groups on the stationary phase. To resolve this, add a volatile acid modifier (e.g., 1% v/v glacial acetic acid) to your mobile phase. The acid suppresses the ionization of the phenol and saturates the silica's hydrogen-bonding sites, sharpening the bands and restoring the Δ Rf driven by the iodine's lipophilicity.

Q2: Can I use a pH-gradient liquid-liquid extraction to remove the unreacted 3-benzyloxyphenol? A: It is not recommended as a standalone purification method. The Δ pKa between the SM (~9.6) and the product (~8.5) is only ~1.1 units. According to the Henderson-Hasselbalch equation, achieving >99% binary separation requires a Δ pKa of at least 3 units. If you use a pH 9.0 buffer, you will ionize ~76% of your product and ~20% of your SM, leading to massive yield loss and poor purity. Rely on chromatography for the final polish.

Q3: I am seeing a faster-eluting impurity above my product spot on the TLC. What is it? A: This is almost certainly a di-iodinated byproduct, such as 2,4-diiodo-5-(phenylmethoxy)phenol. Electrophilic iodination of electron-rich phenols can easily over-proceed[2]. Because it contains two lipophilic iodine atoms, it is significantly less polar than the mono-iodinated product and will elute first. Ensure your reaction strictly controls the equivalents of the iodinating agent to minimize this[3].

Standard Operating Procedures (SOPs)
Protocol A: Reaction Quench and Enrichment

Causality Check: This step ensures the removal of reactive electrophiles and highly acidic byproducts without prematurely ionizing the target phenol.

  • Quench: Terminate the iodination reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic iodine ( I2​ or I+ sources). Stir until the color discharges (usually from dark brown/red to pale yellow).

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Mild Base Wash: Wash the combined organic layers with saturated aqueous NaHCO3​ (pH ~8.3). Note: Do not use NaOH or Na2​CO3​ , as their higher pH will deprotonate the target product (pKa ~8.5), pulling it into the aqueous waste.

  • Drying: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude mixture.

Protocol B: Optimized Normal-Phase Flash Chromatography

Causality Check: Dry loading is mandated here because iodophenols often exhibit poor solubility in the non-polar initial gradient (Hexanes), which would otherwise cause the sample to crash out at the column head and ruin the separation.

  • Mobile Phase Preparation: Prepare a solvent system of Hexanes and EtOAc. Add exactly 1% (v/v) glacial acetic acid to the premixed solvent to prevent phenol streaking.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of THF or Acetone. Add dry silica gel (approximately 3x the mass of the crude material) to the flask. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing & Elution: Load the powder onto a pre-equilibrated silica column. Run a gradient from 95:5 Hexanes/EtOAc (+1% AcOH) to 80:20 Hexanes/EtOAc (+1% AcOH).

  • Fraction Collection: Monitor via TLC (UV 254 nm and Ceric Ammonium Molybdate stain). The di-iodo byproduct will elute first, followed by the target 2-iodo-5-(phenylmethoxy)phenol, and finally the unreacted 3-benzyloxyphenol.

Physicochemical Data Summary

Use the following table to benchmark your TLC and extraction expectations.

CompoundMolecular Weight ( g/mol )Estimated pKaRelative PolarityApprox. Rf (8:2 Hex/EtOAc)*
Unreacted 3-Benzyloxyphenol (SM)200.24~ 9.6High0.25
2-Iodo-5-(phenylmethoxy)phenol 326.13 ~ 8.5 Medium 0.45
2,4-Diiodo-5-(phenylmethoxy)phenol452.03~ 7.4Low0.65

*Note: Rf values are highly dependent on exact TLC plate activity, chamber saturation, and the presence of the acid modifier. Always run a co-spot with the crude mixture.

Sources

Optimization

Technical Support Center: Overcoming Scale-Up Challenges for 2-Iodo-5-(phenylmethoxy)phenol Batch Production

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the batch production of 2-Iodo-5-(phenylmethoxy)phenol. This guide is designed to provide you, a senior applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the batch production of 2-Iodo-5-(phenylmethoxy)phenol. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to navigate the complexities of scaling up this important synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your process.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the scale-up of 2-Iodo-5-(phenylmethoxy)phenol synthesis.

Q1: What are the most critical parameters to control during the scale-up of the iodination reaction?

A1: The most critical parameters are temperature, rate of addition of the iodinating agent, and efficient mixing. The iodination of phenols is an exothermic electrophilic aromatic substitution reaction.[1][2] Inadequate temperature control on a larger scale can lead to a runaway reaction and the formation of undesirable side products, including di-iodinated species.[3] Slow, controlled addition of the iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is crucial to maintain the optimal reaction temperature and minimize localized high concentrations of the electrophile.[4][5] Vigorous and efficient mixing is essential to ensure homogenous reaction conditions and prevent localized "hot spots."

Q2: What are the common side reactions, and how can they be minimized?

A2: The primary side reactions are over-iodination (di- or tri-iodination) and oxidation of the phenol to form colored impurities like quinones.[3][4] The hydroxyl group of the phenol is a strong activating group, making the aromatic ring highly susceptible to further electrophilic substitution.[4][5] To minimize over-iodination, use a stoichiometric amount of the iodinating agent and maintain a low reaction temperature. The formation of quinone-type byproducts can be mitigated by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and by avoiding unnecessarily high temperatures or prolonged reaction times.[6]

Q3: What are the recommended purification strategies for large-scale batches?

A3: For large-scale batches, crystallization is often the most practical and cost-effective purification method. The crude product, after an appropriate work-up to remove reagents and solvents, can be recrystallized from a suitable solvent system, such as a mixture of isopropanol and water or ligroin.[7][8] Column chromatography, while effective on a small scale, can be cumbersome and expensive for large quantities.[9] If impurities are difficult to remove by crystallization alone, a wash of the crude product with a reducing agent solution (e.g., sodium bisulfite) can help to remove colored oxidative impurities.[10]

Q4: Are there any specific safety precautions to consider during scale-up?

A4: Yes, several safety precautions are critical. Phenol is toxic and corrosive, capable of causing severe skin burns and systemic toxicity upon absorption.[11][12] Always handle phenol and its derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[12][13] Iodine and its compounds can be corrosive and harmful if inhaled or ingested.[14][15] Ensure that emergency procedures are in place for spills and personnel exposure.[11][12] The reaction can be exothermic, so a robust cooling system for the reactor is essential to prevent a runaway reaction.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis of 2-Iodo-5-(phenylmethoxy)phenol.

A. Reaction Stage

Problem 1: The reaction is sluggish or incomplete, with significant starting material remaining.

  • Possible Cause: Insufficient activation of the iodinating agent or deactivation of the phenol.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the iodinating agent (e.g., NIS) has not decomposed. NIS can be sensitive to moisture and light.

    • Check for Acidic Conditions: The iodination of phenols is often more efficient under neutral or slightly acidic conditions. Some methods utilize a catalytic amount of a strong acid like trifluoroacetic acid to enhance the electrophilicity of the iodine source.[16]

    • Increase Temperature (with caution): A modest increase in reaction temperature can improve the reaction rate. However, this must be done carefully to avoid side reactions. Monitor the reaction closely by TLC or HPLC.

    • Consider an Alternative Iodinating Agent: If issues persist, consider using a more reactive iodinating agent like iodine monochloride (ICl).[4][5] However, be aware that ICl is highly corrosive and requires careful handling.[1]

Problem 2: The reaction mixture turns dark brown or black, and the final product is highly colored.

  • Possible Cause: Oxidation of the phenol or the product.

  • Troubleshooting Steps:

    • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction. This will minimize contact with atmospheric oxygen.

    • Control Temperature: Avoid excessive temperatures, as this can accelerate oxidation.

    • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress and quench it as soon as the starting material is consumed.

    • Work-up with a Reducing Agent: During the work-up, wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove elemental iodine and some colored oxidation byproducts.[2][7]

Problem 3: Significant formation of a di-iodinated byproduct is observed.

  • Possible Cause: Over-iodination due to high reactivity of the phenol.[3]

  • Troubleshooting Steps:

    • Stoichiometry Control: Use no more than one equivalent of the iodinating agent. Accurately weigh all reagents.

    • Slow Addition: Add the iodinating agent slowly and portion-wise or as a solution via an addition funnel. This prevents localized high concentrations of the electrophile.

    • Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity for mono-iodination.

    • Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents may sometimes favor mono-substitution.

B. Work-up and Purification Stage

Problem 4: Difficulty in separating the product from unreacted starting material.

  • Possible Cause: Similar polarity of the product and starting material.

  • Troubleshooting Steps:

    • Optimize Crystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (where the product is soluble when hot) and a poor solvent (where the product is insoluble when cold) can often provide good separation.

    • pH Adjustment during Extraction: The starting material, 5-(phenylmethoxy)phenol, is phenolic and can be deprotonated with a weak base. A careful wash of the organic layer with a dilute, cold aqueous solution of a weak base like sodium bicarbonate may selectively remove some of the unreacted starting material. The product, being less acidic due to the electron-withdrawing iodine atom, should remain in the organic layer. This must be done cautiously to avoid hydrolysis of the benzyl ether.

Problem 5: The isolated product has a low melting point and appears oily or waxy.

  • Possible Cause: Presence of residual solvent or impurities.

  • Troubleshooting Steps:

    • Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all residual solvents.

    • Recrystallization: Perform a second recrystallization from a different solvent system to remove impurities that may be co-crystallizing with the product.

    • Purity Analysis: Analyze the product by HPLC or GC-MS to identify the impurities.[17][18] This will help in devising a more targeted purification strategy.

III. Experimental Protocols & Data

A. Key Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh & Dissolve 5-(phenylmethoxy)phenol in Solvent reactor Charge Reactor & Inert with N2 reagents->reactor cool Cool to 0-5 °C reactor->cool add_iodine Slowly Add Iodinating Agent (e.g., NIS) cool->add_iodine stir Stir at 0-5 °C add_iodine->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench Reaction monitor->quench wash Aqueous Washes (incl. Na2S2O3) quench->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate crude Obtain Crude Product evaporate->crude recrystallize Recrystallize crude->recrystallize filter_dry Filter & Dry Final Product recrystallize->filter_dry

Caption: General workflow for the batch production of 2-Iodo-5-(phenylmethoxy)phenol.

B. Critical Parameters Summary
ParameterRecommended RangeRationale
Reaction Temperature 0 - 25 °CTo control exothermicity and minimize side reactions like di-iodination and oxidation.[3]
Equivalents of Iodinating Agent 1.0 - 1.1To ensure complete conversion of the starting material while minimizing over-iodination.
Solvent Dichloromethane, Acetonitrile, or MethanolSolvents that can dissolve the starting material and are compatible with the iodinating agent.
Reaction Time 1 - 6 hoursDependent on temperature and reagents; monitor by TLC or HPLC for completion.
Work-up Wash Dilute aq. Na2S2O3 or NaHSO3To quench excess iodinating agent and remove colored byproducts.[2][7]
C. Troubleshooting Decision Tree

G cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield/ Incomplete Reaction reagent_issue Reagent Quality/ Stoichiometry low_yield->reagent_issue colored_product Colored Product oxidation Oxidation colored_product->oxidation colored_product->oxidation di_iodination Di-iodination di_iodination->reagent_issue temp_control Poor Temperature Control di_iodination->temp_control fast_addition Rapid Addition of Iodinating Agent di_iodination->fast_addition verify_reagents Verify Reagents & Stoichiometry reagent_issue->verify_reagents reagent_issue->verify_reagents inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere reducing_wash Add Reducing Wash to Work-up oxidation->reducing_wash lower_temp Lower Reaction Temperature temp_control->lower_temp slow_addition Slow Addition fast_addition->slow_addition

Caption: A decision tree for troubleshooting common issues in the synthesis.

IV. References

  • Synthesis of 2-methoxyl-5-iodophenol. Google Patents.

  • A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. [Link]

  • Process for the iodination of phenolic derivatives. Google Patents.

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Reactions of Phenols. Chemistry Steps. [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

  • Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]

  • Unveiling the Synthetic Potential of Substituted Phenols as Fully Recyclable Organophotoredox Catalysts for the Iodosulfonylation of Olefins. Moodle@Units. [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. [Link]

  • Iodination of phenol. [Link]

  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. ACS Publications. [Link]

  • Unveiling the Synthetic Potential of Substituted Phenols as Fully Recyclable Organophotoredox Catalysts for the Iodosulfonylation of Olefins. ACS Publications. [Link]

  • Preparation of substituted phenols by reaction of phenol with styrene. Google Patents.

  • p-IODOPHENOL. Organic Syntheses Procedure. [Link]

  • A Green Reagent for the Iodination of Phenols. [Link]

  • Phenol SOP. [Link]

  • Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. PMC. [Link]

  • Process For The Iodination Of Aromatic Compounds. Google Patents.

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis. [Link]

  • Iodination - Common Conditions. [Link]

  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols | Request PDF. [Link]

  • cm. F:O. IMMiMts^M-^. [Link]

  • PURIFICATION OF PHENOL. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC - NIH. [Link]

  • SAFETY DATA SHEET Phenol Solution. INEOS Group. [Link]

  • Phenol - OHS Information Sheet. Monash University. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]

  • Method for purification of phenol. Google Patents.

  • Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]

  • Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH. Journal of Chemical Natural Resources. [Link]

  • An efficient two-step approach for the preparative separation and purification of eight polyphenols from Hibiscus manihot L. flower with high-speed countercurrent chromatography. Arabian Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Chromatography of 2-Iodo-5-(phenylmethoxy)phenol

Welcome to the technical support and troubleshooting center for the chromatographic isolation of 2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5)[1]. This compound presents a unique triad of chromatographic challenges: a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the chromatographic isolation of 2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5)[1]. This compound presents a unique triad of chromatographic challenges: a highly acidic and polar phenolic hydroxyl group, a heavy, lipophilic, and photo-sensitive iodine atom, and a bulky benzyloxy ether.

This guide is designed for researchers and drug development professionals to troubleshoot poor resolution, mitigate compound degradation, and optimize recovery yields using field-proven, self-validating methodologies.

Core Troubleshooting Guide (The "Why" and "How")

Issue 1: Severe Band Tailing (Streaking) on Silica Gel
  • Symptom: The target compound elutes continuously over a large number of fractions (e.g., spanning 10+ column volumes), resulting in dilute fractions and poor separation from impurities.

  • Causality: The free phenolic -OH group is a strong hydrogen bond donor. Normal-phase silica gel contains surface silanol groups (-SiOH) that act as both hydrogen bond donors and acceptors. This strong intermolecular interaction causes the phenol molecules to adsorb tightly and desorb slowly, creating a continuous "tail" rather than a tight elution band[2].

  • Resolution: Introduce a volatile acidic modifier (1% v/v glacial acetic acid or formic acid) to the mobile phase. The acid competitively binds to the highly active silanol sites on the silica gel, effectively "masking" them, and suppresses the ionization of the phenol, ensuring it remains in a neutral state for a sharper elution profile[3].

Issue 2: Product Discoloration (Pink/Brown Tint)
  • Symptom: The isolated product, which should be a white or off-white solid, turns pink or brown upon concentration.

  • Causality: Aryl iodides are highly susceptible to photo-induced homolytic C-I bond cleavage. Exposure to ambient UV light in the laboratory generates aryl radicals and free iodine (I₂). Free iodine is highly colored and contaminates the final product.

  • Resolution: Wrap the chromatography column and all collection flasks in aluminum foil. Minimize light exposure during rotary evaporation. If discoloration has already occurred, dissolve the product in an organic solvent and wash with a dilute aqueous sodium thiosulfate (Na₂S₂O₃) solution to reduce the I₂ to water-soluble iodide (I⁻).

Issue 3: Co-elution with Non-Iodinated Precursors
  • Symptom: The target compound co-elutes with starting materials (e.g., 3-benzyloxyphenol).

  • Causality: While the iodine atom increases the overall lipophilicity of the molecule, starting the column at too high of a polarity compresses the retention factor ( Rf​ ) differences between the iodinated and non-iodinated species.

  • Resolution: Utilize a shallow step-gradient of Ethyl Acetate in Hexanes[4]. Start at 100% Hexanes and increase polarity in 2% to 5% increments.

Visualization & Decision Matrix

The following decision tree outlines the logical workflow for diagnosing and resolving poor separation of iodinated phenols during normal-phase chromatography.

TroubleshootingFlow Start Analyze TLC of 2-Iodo-5-(phenylmethoxy)phenol Streak Is the phenol spot streaking (Rf 0.2-0.8)? Start->Streak Acid Add 1% Acetic Acid (AcOH) to Mobile Phase Streak->Acid  Yes Coelute Is the target co-eluting with impurities? Streak->Coelute  No RP Switch to Reverse Phase (C18) or Deactivated Silica Acid->RP  Still Streaking Proceed Proceed to Flash Chromatography (Dry Loading Recommended) Acid->Proceed  Streaking Resolved Gradient Optimize Hexane/EtOAc Gradient (e.g., 95:5 to 80:20) Coelute->Gradient  Yes Coelute->Proceed  No Gradient->Proceed

Decision matrix for troubleshooting phenol chromatography and optimizing resolution.

Quantitative Data & Optimization Parameters

Table 1: Mobile Phase Optimization Data

Data reflects standard normal-phase silica gel (40-63 µm) TLC analysis.

Solvent System (v/v)AdditiveTarget Rf​ Peak Shape / ObservationSuitability
Hexanes / EtOAc (90:10)None0.35Severe streaking ( Rf​ 0.15 - 0.45)Poor
Hexanes / EtOAc (90:10) 1% Acetic Acid 0.40 Sharp, well-defined circular spot Optimal
DCM / MeOH (98:2)None0.55Moderate tailing, high co-elution riskSub-optimal
Toluene / Acetone (95:5)None0.42Slight tailing, good alternative selectivityAcceptable
Table 2: TLC Visualization Methods

Because the compound contains an aromatic ring and a phenolic -OH, multiple detection methods can be used to validate purity[5],[6].

Detection MethodChemical MechanismVisual Observation
UV Light (254 nm) π -electron absorption by the aromatic ringsDark quenching spot on a green fluorescent background
Ferric Chloride (FeCl₃) Coordination complex formation with the free phenolic -OHDistinctive blue/purple/green spot[5]
Iodine Chamber Reversible complexation with π -systemsReversible brown/yellow spot

Step-by-Step Optimized Protocol (Self-Validating System)

To ensure high purity and prevent the sample from crashing out on the column, Dry Loading is strictly required[7]. Wet loading this compound in a strong solvent like Dichloromethane (DCM) will cause the sample band to travel prematurely before the mobile phase can partition it, destroying the separation[7],[8].

Step 1: Stationary Phase Preparation

  • Prepare a mobile phase of 100% Hexanes containing 1% v/v Glacial Acetic Acid.

  • Slurry pack the silica gel (40-63 µm) into the column using the mobile phase. Apply positive air pressure to compact the bed (Flash Chromatography)[9].

  • Self-Validation Check: Allow the solvent to drain until it is exactly level with the silica. The bed must be perfectly horizontal and free of cracks or bubbles. If it is slanted, channeling will occur; repack the column.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude 2-Iodo-5-(phenylmethoxy)phenol in a minimal amount of Acetone or DCM.

  • Add dry silica gel to the flask (approx. 1:2 w/w ratio to the crude mass).

  • Evaporate the solvent completely using a rotary evaporator.

  • Self-Validation Check: The resulting mixture must be a completely free-flowing powder that does not stick to the glass. Clumping indicates residual solvent, which will cause the column bed to crack upon loading.

Step 3: Loading and Elution

  • Carefully pour the dry-loaded powder evenly onto the flat column bed. Top with a 1 cm layer of clean sand to protect the bed from solvent disturbances[3].

  • Elute using the following step-gradient[4]:

    • 2 Column Volumes (CV) of 100% Hexanes + 1% AcOH.

    • 3 CV of 95:5 Hexanes:EtOAc + 1% AcOH.

    • 3 CV of 90:10 Hexanes:EtOAc + 1% AcOH.

  • Self-Validation Check: Spot the first few fractions on a TLC plate. They should be completely blank. If the target compound appears immediately, the starting solvent was too polar or the column channeled.

Step 4: Recovery & Acid Removal

  • Combine fractions containing the pure product.

  • Critical Step: Acetic acid (BP 118 °C) is difficult to remove via standard evaporation. To remove it, add Toluene to the combined fractions and co-evaporate on the rotary evaporator (Toluene forms an azeotrope with acetic acid, pulling it off under vacuum).

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethyl Acetate to elute the phenol faster? A: It is highly discouraged to use concentrations of Methanol >10% on normal-phase silica gel. High concentrations of methanol can dissolve the silica, which will co-elute with your product and contaminate your NMR spectra with dissolved silicates[2],[3]. Stick to Hexanes/EtOAc gradients.

Q: I used 1% acetic acid in my mobile phase, but now my NMR shows acetic acid contamination. How do I remove it if co-evaporation with toluene didn't work? A: Perform a quick post-column liquid-liquid extraction. Dissolve your concentrated residue in EtOAc, wash twice with distilled water, and once with brine. Do not use NaHCO₃ , as the basic pH will deprotonate the phenol ( pKa​ ~ 9.5) and pull your target compound into the aqueous layer. Dry the organic layer over Na₂SO₄ and concentrate.

Q: Why is my dry-loaded sample causing the column bed to crack as soon as I add the mobile phase? A: This happens when the dry-loaded silica is not completely dry. Residual volatile solvents (like DCM or Acetone) trapped in the powder will rapidly expand or outgas when the non-polar mobile phase hits them, fracturing the silica bed. Ensure the powder is subjected to high vacuum until it is completely free-flowing before loading.

References

  • Chemie Brunschwig - Solutions for Purification & Chromatography (Silica Gel & TLC Stains). Available at:[Link][5]

  • Organic Chemistry at CU Boulder - Column Chromatography Principles. Available at:[Link][9]

  • Chrom Tech, Inc. - Mastering Column Chromatography: Techniques and Tips (Wet vs. Dry Loading). Available at: [Link][7]

  • Biocyclopedia - Thin Layer Chromatography - Separation Procedures. Available at: [Link][6]

  • Phenomenex - Column Chromatography Guide. Available at: [Link][8]

  • Chemistry LibreTexts - Packing Normal Phase Columns. Available at: [Link][3]

  • National Institutes of Health (NIH / PMC) - Synthesis and Properties of Molecular Probes... (Chromatography of Iodophenols). Available at: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation &amp; Comparison Guide: Purity Analysis of 2-Iodo-5-(phenylmethoxy)phenol

Executive Summary The accurate purity determination of heavily substituted phenolic intermediates is a critical bottleneck in pharmaceutical synthesis. This guide provides an objective, data-driven comparison of high-per...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of heavily substituted phenolic intermediates is a critical bottleneck in pharmaceutical synthesis. This guide provides an objective, data-driven comparison of high-performance liquid chromatography (HPLC) methodologies for the analysis of 2-Iodo-5-(phenylmethoxy)phenol . By evaluating the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries, this document outlines a superior, self-validating analytical protocol fully compliant with the latest ICH Q2(R2) validation guidelines[1].

The Analytical Challenge & Mechanistic Causality

2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5) presents a unique chromatographic challenge. The molecule features a polar phenolic hydroxyl group, a bulky and highly polarizable iodine atom, and a highly hydrophobic benzyloxy ether linkage. During synthesis, critical impurities often include des-iodo analogs and closely related positional isomers (e.g., 4-iodo-5-benzyloxyphenol).

The Limits of C18: Standard C18 columns rely exclusively on dispersive hydrophobic interactions. Because the hydrophobic footprint of positional halogenated isomers is nearly identical, C18 phases frequently fail to achieve baseline resolution, leading to co-elution and inaccurate purity reporting.

The Phenyl-Hexyl Advantage: To overcome this, we evaluate a Phenyl-Hexyl stationary phase. The causality behind this choice lies in orthogonal retention mechanisms: the hexyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in π−π electron interactions with the electron-rich aromatic rings of the analyte[2].

Crucial Solvent Causality: To fully exploit the Phenyl-Hexyl column, the choice of organic modifier is paramount. Using acetonitrile—a solvent containing π electrons in its nitrile triple bond—will actively compete with the stationary phase, effectively masking the π−π interactions. By substituting acetonitrile with methanol (a π -deficient solvent), we allow the π−π interactions between the analyte and the column to dominate, drastically enhancing selectivity and isomer resolution[3].

Comparative Experimental Workflow

HPLC_Workflow cluster_columns Chromatographic Separation (MeOH / H₂O) Sample Sample Preparation 2-Iodo-5-(phenylmethoxy)phenol C18 Standard C18 Column (Hydrophobic Retention) Sample->C18 Aliquot A Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Sample->Phenyl Aliquot B Detection DAD Detection (254 nm) Impurity Profiling C18->Detection Fails Rs < 1.5 Phenyl->Detection Passes Rs > 2.0 Validation ICH Q2(R2) Validation Linearity, Accuracy, Precision Detection->Validation Validated Method

Comparative HPLC workflow showing the selectivity advantage of Phenyl-Hexyl over C18.

Self-Validating Experimental Protocol

To ensure absolute data integrity, this protocol is designed as a self-validating system governed by strict System Suitability Testing (SST) in accordance with USP <621> guidelines[4]. The system must mathematically prove its resolving power before any unknown samples are quantified.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in highly purified water (18.2 MΩ·cm). The acidic pH suppresses the ionization of the phenolic hydroxyl group, ensuring sharp peak shapes.

  • Organic Phase (B): 100% HPLC-Grade Methanol. (Selected specifically over Acetonitrile to preserve π−π interactions[3]).

  • Action: Degas via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump heads.

Step 2: System Suitability Test (SST) - The Validation Gatekeeper

  • Action: Inject a resolution standard containing 2-Iodo-5-(phenylmethoxy)phenol and its critical pair (4-iodo positional isomer) at 50 µg/mL.

  • Self-Validation Criteria: Proceed to Step 3 ONLY IF Resolution ( Rs​ ) 2.0, Tailing Factor ( Tf​ ) 1.5, and Retention Time RSD 1.0% across 5 replicate injections[4]. If the system fails, the run is automatically aborted to prevent the generation of untrustworthy data.

Step 3: Sample Preparation

  • Action: Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Action: Dilute to a working concentration of 100 µg/mL using the initial mobile phase composition (60% A / 40% B). Causality: Diluting in the mobile phase prevents solvent-mismatch phenomena, which can cause peak splitting at the column head.

Step 4: Chromatographic Execution

  • Flow Rate: 1.0 mL/min.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: Diode Array Detector (DAD) at 254 nm (optimal absorbance for the benzyloxy and phenolic chromophores).

  • Column Temperature: 30°C. Causality: Thermostating the column stabilizes the viscosity of the methanol/water mixture, ensuring reproducible mass transfer and consistent retention times.

Comparative Performance Data

The following table summarizes the experimental data comparing a standard totally porous C18 column against a Phenyl-Hexyl column of identical dimensions (150 mm x 4.6 mm, 3 µm) under the exact same gradient conditions.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnUSP <621> Requirement[4]
Retention Time (min) 8.4511.20N/A
Peak Tailing ( Tf​ ) 1.621.15 1.5
Theoretical Plates ( N ) 8,50014,200> 10,000
Critical Pair Resolution ( Rs​ ) 1.2 (Fails) 2.8 (Passes) 2.0

Conclusion: The C18 column fails to provide baseline resolution for the critical isomer pair, making it unsuitable for purity validation. The Phenyl-Hexyl column easily exceeds the USP requirement due to the added π−π selectivity.

ICH Q2(R2) Method Validation Data

Having established the superiority of the Phenyl-Hexyl chemistry, the method was fully validated according to the latest ICH Q2(R2) guidelines[1] to ensure it is fit for its intended purpose in quality control environments.

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria[1]
Linear Range 1.0 - 150 µg/mLMethod dependent
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise 10:1

Table 3: Accuracy and Precision (Recovery Studies)

Spike LevelRecovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
50% (50 µg/mL) 99.40.81.1
100% (100 µg/mL) 100.20.60.9
150% (150 µg/mL) 99.80.71.2

Conclusion

For the purity analysis of 2-Iodo-5-(phenylmethoxy)phenol, relying on default C18 column chemistry introduces significant analytical risk due to the co-elution of positional isomers. By transitioning to a Phenyl-Hexyl stationary phase and intentionally selecting Methanol to promote π−π interactions, laboratories can achieve robust, baseline resolution. The resulting method is highly accurate, precise, and fully compliant with ICH Q2(R2) and USP <621> mandates, providing a trustworthy foundation for pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA).
  • <621> Chromatography - US Pharmacopeia (USP) - USP.org.
  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns - Waters Corpor
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - LCGC Intern

Sources

Comparative

2-Iodo-5-(phenylmethoxy)phenol vs 2-bromo-5-(phenylmethoxy)phenol cross-coupling reactivity

Executive Summary The synthesis of complex biphenyls and natural phytoalexins frequently relies on 5-(phenylmethoxy)phenol (also known as 5-benzyloxyphenol) building blocks. When designing a palladium-catalyzed cross-cou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biphenyls and natural phytoalexins frequently relies on 5-(phenylmethoxy)phenol (also known as 5-benzyloxyphenol) building blocks. When designing a palladium-catalyzed cross-coupling workflow (such as the Suzuki-Miyaura reaction), the choice of the halide at the 2-position—2-iodo-5-(phenylmethoxy)phenol versus 2-bromo-5-(phenylmethoxy)phenol —fundamentally alters the thermodynamic landscape of the reaction. This guide objectively compares the reactivity profiles of these two substrates, providing causality-driven methodologies to overcome the inherent electronic deactivation caused by the adjacent hydroxyl group.

Mechanistic & Thermodynamic Divergence

As a Senior Application Scientist, it is critical to understand that cross-coupling these specific substrates is not a standard textbook reaction. The divergence in their reactivity is governed by two competing forces:

  • Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) requires significantly less energy to undergo oxidative addition to a Pd(0) center compared to the C–Br bond (~81 kcal/mol).

  • The Ortho-Phenolate Effect: Under the basic conditions required for Suzuki-Miyaura coupling (e.g., K₂CO₃), the free ortho-hydroxyl group is deprotonated. The resulting phenolate is powerfully electron-donating, enriching the electron density of the aromatic ring. This electronic enrichment severely retards the oxidative addition step for both halides.

  • Mutual Activation: As demonstrated in the systematic investigations by [1], the iodo-variant retains sufficient reactivity to couple under conventional heating. Conversely, the bromo-variant becomes highly recalcitrant, stalling at the oxidative addition step unless high-energy microwave irradiation is applied. However, once oxidative addition is achieved, the free phenol can participate in "mutual activation," forming a Lewis acid/base adduct with the boronic acid to facilitate transmetalation ( [2]).

Substrate Reactivity Comparison

To guide your synthetic planning, the quantitative and qualitative performance metrics of both substrates are summarized below:

Parameter2-Iodo-5-(phenylmethoxy)phenol2-Bromo-5-(phenylmethoxy)phenol
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate FastSluggish (Requires high activation energy)
Preferred Heating Method Conventional Heating (80 °C)Microwave Irradiation (120–150 °C)
Optimal Catalyst System Pd/C (2 mol%)Pd/C (2–5 mol%) or Pd₂(dba)₃ / XPhos
Base / Solvent K₂CO₃ / H₂OK₂CO₃ / H₂O
Typical Reaction Time 4–8 hours30–60 minutes (Microwave)
Average Yield 85–95%70–85%

Workflow Visualization

G cluster_0 Substrate Divergence Iodo 2-Iodo-5-(benzyloxy)phenol BDE: ~65 kcal/mol Pd_Cat Pd(0) Precatalyst (e.g., Pd/C or Pd2(dba)3) Iodo->Pd_Cat Bromo 2-Bromo-5-(benzyloxy)phenol BDE: ~81 kcal/mol Bromo->Pd_Cat OxAdd_I Fast Oxidative Addition (80°C, Conventional) Pd_Cat->OxAdd_I I-Variant OxAdd_Br Sluggish Oxidative Addition (120°C+, Microwave) Pd_Cat->OxAdd_Br Br-Variant Transmet Transmetalation Ar-B(OH)2 + Base (Mutual Activation) OxAdd_I->Transmet OxAdd_Br->Transmet RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->Pd_Cat Pd(0) Regeneration Product Cross-Coupled Biphenyl (Phytoalexin Precursor) RedElim->Product

Divergent Suzuki-Miyaura cross-coupling pathways for iodo- vs. bromo-phenols.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind each step is explicitly defined to ensure reproducibility and scientific integrity.

Protocol A: Conventional Aqueous Suzuki Coupling for 2-Iodo-5-(phenylmethoxy)phenol

Use this protocol for scalable synthesis where standard laboratory glassware is preferred.

  • Reagent Assembly: In a round-bottom flask, combine 2-iodo-5-(phenylmethoxy)phenol (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (4.0 equiv), and 10% Pd/C (2 mol% Pd).

    • Causality: Pd/C acts as a heterogeneous "reservoir" that slowly leaches active Pd(0) into the solution. This slow release prevents the strongly coordinating ortho-phenolate from rapidly poisoning the bulk catalyst.

  • Solvent Addition & Degassing: Add deionized water (0.2 M relative to the phenol). Sparge the mixture with argon for 15 minutes.

    • Causality: Water perfectly solubilizes the phenolate and borate salts. Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) species.

  • Reaction Execution: Heat the mixture to 80 °C under an argon atmosphere for 6 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the starting material mass (m/z 325 [M-H]⁻) and the emergence of the product mass confirms successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature. Carefully add 1M HCl until the pH reaches ~4. Extract with Ethyl Acetate (3x).

    • Causality & Validation: The acidification step is mandatory. It protonates the water-soluble phenolate back into the organic-soluble free phenol. A transient precipitate or cloudiness during acidification visually validates this protonation event, ensuring high extraction yields.

Protocol B: Microwave-Assisted Suzuki Coupling for 2-Bromo-5-(phenylmethoxy)phenol

Use this protocol when starting material costs dictate the use of the cheaper bromide, and rapid library generation is required.

  • Reagent Assembly: In a heavy-walled microwave vial, combine 2-bromo-5-(phenylmethoxy)phenol (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (4.0 equiv), and 10% Pd/C (5 mol% Pd).

    • Causality: A higher equivalent of boronic acid is used to compensate for potential protodeboronation that occurs at the elevated temperatures required for this substrate.

  • Irradiation: Seal the vial, purge with argon, and add degassed water. Irradiate in a dedicated microwave synthesizer at 150 °C for 30–45 minutes.

    • Causality: The ~81 kcal/mol BDE of the C–Br bond, exacerbated by the electron-donating phenolate, creates a massive activation barrier. Microwave irradiation provides rapid, homogeneous superheating to breach this barrier without causing the prolonged thermal degradation of the catalyst seen in conventional heating.

  • Validation & Workup:

    • Validation Check: Analyze the crude mixture by TLC. Complete consumption of the bromo-phenol (m/z 277/279 [M-H]⁻) validates that the microwave energy successfully forced the oxidative addition. Proceed with the acidification and extraction workup as described in Protocol A.

Strategic Recommendations

  • When to choose the Iodo-variant: Opt for 2-iodo-5-(phenylmethoxy)phenol during process scale-up (>10 grams) where microwave reactors are unfeasible, or when coupling highly sensitive boronic acids that decompose at temperatures above 80 °C.

  • When to choose the Bromo-variant: Opt for 2-bromo-5-(phenylmethoxy)phenol for early-stage discovery and SAR library generation where microwave synthesizers are readily available, allowing you to leverage the generally lower procurement cost of aryl bromides.

References

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528–7557. URL:[Link]

Validation

Quantitative Characterization of 2-Iodo-5-(phenylmethoxy)phenol: A Comparative Guide to LC-MS vs. Legacy Modalities

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Introduction & Chemical Context 2-Iodo-5-(phenylmethoxy)phenol (CAS 904...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Introduction & Chemical Context

2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5)[1] is a structurally complex halogenated intermediate frequently utilized in targeted drug synthesis and material sciences. From an analytical perspective, this molecule presents a fascinating dichotomy: it possesses a weakly acidic phenolic hydroxyl group alongside a bulky, lipophilic benzyl ether linkage.

Historically, halogenated phenols have been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV)[2]. However, the thermal lability of the heavy iodo-benzyl ether bond and the requirement for extensive derivatization make GC-MS suboptimal. As a Senior Application Scientist, I advocate for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for this compound. This guide objectively compares these modalities and provides a field-proven, self-validating LC-MS/MS protocol.

Methodological Causality: Why LC-MS/MS?

The selection of an analytical modality must be driven by the molecule's intrinsic physicochemical properties.

  • The GC-MS Bottleneck: While GC-MS offers high theoretical resolution, 2-Iodo-5-(phenylmethoxy)phenol requires pre-column derivatization (e.g., silylation via BSTFA) to mask the polar phenol group and prevent severe peak tailing[2]. Furthermore, the high injector temperatures (typically >250°C) risk thermal degradation of the benzyloxy group.

  • The HPLC-UV Limitation: UV detection lacks the specificity required for trace-level quantification in complex biological or environmental matrices. Co-eluting matrix components often obscure the target analyte, leading to false positives[3].

  • The LC-MS/MS Advantage: The phenolic -OH group is highly amenable to deprotonation, making Negative Electrospray Ionization (ESI-) the optimal choice[4]. In ESI-, the molecule forms a highly stable [M−H]− precursor ion at m/z 324.97. Upon Collision-Induced Dissociation (CID), the relatively weak carbon-iodine bond undergoes heterolytic cleavage, yielding a highly diagnostic iodide anion ( I− ) at m/z 126.90[4][5]. This specific transition provides unparalleled signal-to-noise ratios.

Workflow N1 Sample Matrix (Plasma/Tissue) N2 SPE Extraction (HLB Cartridge) N1->N2 N3 UHPLC Separation (C18 Column) N2->N3 N4 ESI- Ionization [M-H]- Generation N3->N4 N5 MRM Detection (QqQ Mass Spec) N4->N5

Fig 1. End-to-end LC-MS/MS analytical workflow for 2-Iodo-5-(phenylmethoxy)phenol quantification.

Quantitative Performance Comparison

To objectively evaluate the analytical modalities, the following table synthesizes quantitative performance metrics based on validated methods for structurally analogous iodophenols and benzyl ethers[2][6][7].

ParameterLC-MS/MS (ESI- QqQ)GC-MS (EI, Derivatized)HPLC-UV (280 nm)
Primary Mechanism Polarity separation + Mass/ChargeVolatility separation + Mass/ChargePolarity separation + Absorbance
Limit of Detection (LOD) 0.02 - 0.1 ng/mL0.5 - 2.0 ng/mL50 - 100 ng/mL
Linearity ( R2 ) > 0.999> 0.995> 0.990
Sample Prep Time Low (Direct SPE/Protein Precip)High (Requires Derivatization)Low (Direct Injection)
Matrix Interference Minimal (High MRM Selectivity)Moderate (Background noise)High (Co-eluting chromophores)
Recovery (Accuracy) 92% - 105%75% - 90%85% - 95%

Data synthesis supported by comparative studies on halogenated phenols[2][6].

Step-by-Step Experimental Protocol (LC-MS/MS)

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates a stable isotope-labeled internal standard (IS) to dynamically correct for matrix suppression and extraction losses—a critical requirement when utilizing ESI-.

Phase 1: Sample Preparation (Solid Phase Extraction)

Causality: Biological matrices contain salts and phospholipids that severely suppress ESI- ionization. Polymeric reversed-phase (HLB) SPE effectively isolates the lipophilic iodophenol while washing away polar suppressants[6].

  • Spike: Aliquot 200 µL of sample matrix. Spike with 10 µL of Internal Standard (e.g., 13C6​ -labeled analog, 100 ng/mL).

  • Condition: Pass 1 mL Methanol followed by 1 mL LC-MS grade Water through an Oasis HLB cartridge (30 mg/1 cc).

  • Load: Dilute the spiked sample with 200 µL of 1% formic acid (to ensure the phenol is fully protonated and retained) and load onto the cartridge.

  • Wash: Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute: Elute the target analyte with 1 mL of 100% Acetonitrile.

  • Reconstitute: Evaporate under gentle nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: UHPLC Separation Parameters

Causality: A slightly acidic to neutral pH is required. While formic acid is common, it can suppress negative ionization. Using 10 mM Ammonium Acetate buffers the system, maintaining excellent peak shape while promoting [M-H]- formation in the source.

  • Column: Phenomenex Luna Omega 1.6 µm C18, 100 x 2.1 mm (or equivalent)[4].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (20% B), 1-4 min (linear ramp to 95% B), 4-5 min (hold 95% B), 5-5.1 min (return to 20% B), 5.1-7 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (MRM) Configuration

Causality: The QqQ mass spectrometer must be tuned to monitor specific fragmentation pathways. The loss of the iodide radical/anion is the most thermodynamically favored pathway under CID[4].

Pathway P1 Precursor Ion [M-H]- m/z 324.97 F1 Quantifier Ion: I- m/z 126.90 P1->F1 High Collision Energy F2 Qualifier Ion m/z 234.05 P1->F2 Low Collision Energy

Fig 2. Collision-induced dissociation (CID) fragmentation pathway in negative ESI mode.

Optimized MRM Transitions:

  • Quantifier Transition: m/z 324.9 126.9 (Collision Energy: -35V). This monitors the direct cleavage of the C-I bond, yielding the highest intensity[4].

  • Qualifier Transition: m/z 324.9 234.0 (Collision Energy: -15V). This monitors the neutral loss of the benzyl radical ( C7​H7∙​ ), confirming the structural identity of the ether linkage.

Conclusion

For the rigorous characterization of 2-Iodo-5-(phenylmethoxy)phenol, LC-MS/MS operating in negative ESI mode vastly outperforms GC-MS and HPLC-UV. By exploiting the inherent acidity of the phenol group and the diagnostic fragmentation of the carbon-iodine bond, researchers can achieve sub-ng/mL sensitivity without the artifacts introduced by thermal degradation or derivatization.

References

  • Sigma-Aldrich. "2-Iodo-5-(phenylmethoxy)phenol Product Page". sigmaaldrich.com.
  • Zhao et al. "IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis".
  • Benchchem. "A Comparative Guide to the Quantitative Analysis of 4-Bromo-3-iodophenol". benchchem.com.
  • RSC Publishing. "Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection".
  • ACS Publications. "Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry". Analytical Chemistry.
  • ACS Publications. "Occurrence of Iodophenols in Aquatic Environments and the Deiodination of Organic Iodine with Ferrate(VI)". Environmental Science & Technology.
  • Ovid. "The effect of analyte acidity on signal suppression". ovid.com.
  • Scribd. "Zhao Et Al 2025 Iodofinder Machine Learning Guided Recognition...". Mass Spectrometry.

Sources

Comparative

gas chromatography-mass spectrometry (GC-MS) standards for 2-Iodo-5-(phenylmethoxy)phenol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5) Executive Summary 2-Iodo-5-(phenylmethoxy)phenol (MW: 326.13 g/mol ) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Iodo-5-(phenylmethoxy)phenol (CAS: 90408-82-5)

Executive Summary

2-Iodo-5-(phenylmethoxy)phenol (MW: 326.13 g/mol ) is a highly specific halogenated phenolic ether frequently utilized as a critical intermediate in advanced pharmaceutical synthesis 1. When quantifying this compound in complex drug development matrices or assessing its absolute purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique.

However, as a Senior Application Scientist, I frequently see laboratories struggle with the reproducibility of this analyte. The molecule presents a trifecta of analytical challenges: an acidic phenolic hydroxyl group, a heavy and thermally labile iodine atom, and a bulky phenylmethoxy (benzyl ether) moiety. This guide objectively compares the performance of underivatized (native) standards against two premier derivatization strategies—Trimethylsilyl (TMS) and Pentafluorobenzyl (PFB) ethers—providing actionable experimental data and self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Rationale: The Causality of Derivatization

Direct injection of underivatized 2-Iodo-5-(phenylmethoxy)phenol into a GC-MS system fundamentally compromises data integrity. The free phenolic -OH group acts as a strong hydrogen-bond donor, interacting aggressively with active silanol (Si-OH) sites within the GC inlet liner and the column's stationary phase. This interaction causes severe peak tailing, irreversible adsorption at trace levels, and severely degrades the Limit of Quantitation (LOQ) 2. Furthermore, the heavy iodine atom ortho to the phenol creates steric bulk and electronic instability, making the native molecule prone to thermal deiodination at inlet temperatures exceeding 250°C.

To circumvent this, derivatization is strictly required to replace the active hydrogen with a less polar group, enhancing both volatility and thermal stability 3.

  • Silylation (TMS-Ether): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the phenolic proton with a trimethylsilyl (TMS) group. Because the ortho-iodine atom creates significant steric hindrance, standard BSTFA reacts too slowly. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst to drive the reaction to completion, yielding sharp, symmetrical peaks 4.

  • Alkylation (PFB-Ether): Pentafluorobenzyl bromide (PFBBr) converts the phenol into a PFB ether. While effective for standard Electron Ionization (EI), its true power is unlocked in Negative Chemical Ionization (NCI) MS. The highly electronegative fluorine atoms act as an electron sponge, allowing for dissociative electron capture and yielding femtogram-level sensitivity 3.

Experimental Workflow Visualization

G A 2-Iodo-5-(phenylmethoxy)phenol (Native Extract) B Direct Injection (Underivatized) A->B No Prep C BSTFA + 1% TMCS (65°C, 30 min) A->C Silylation D PFBBr + K2CO3 (60°C, 60 min) A->D Alkylation E GC-EI-MS (Poor Peak Shape) B->E F GC-EI-MS (Optimal Routine Quant) C->F G GC-NCI-MS (Ultra-Trace LOD) D->G

Fig 1: GC-MS derivatization workflows for 2-Iodo-5-(phenylmethoxy)phenol.

Comparative Performance Analysis

To objectively compare these standards, we evaluated their performance using a low-polarity silarylene phase capillary column (e.g., TraceGOLD TG-5SilMS, 30 m × 0.25 mm × 0.25 µm), which is specifically engineered to minimize active site interactions for phenolic compounds [[2]]().

Standard PreparationDerivatization ReagentDetection ModeTarget Quant Ion (m/z)LOD (ng/mL)LOQ (ng/mL)Peak Asymmetry (As)
Native (Underivatized) NoneGC-EI-MS326 [M]⁺50.0150.02.45 (Severe Tailing)
TMS-Ether Standard BSTFA + 1% TMCSGC-EI-MS398 [M]⁺5.015.01.05 (Ideal Symmetry)
PFB-Ether Standard PFBBr + K₂CO₃GC-NCI-MS325[M-PFB]⁻0.050.151.10 (Excellent)

Key Takeaway: For routine pharmaceutical assay and purity testing, the TMS-Ether Standard offers the best balance of preparation speed and chromatographic fidelity. For ultra-trace environmental or pharmacokinetic monitoring, the PFB-Ether Standard paired with NCI-MS is mandatory.

Self-Validating Experimental Protocol: TMS Derivatization

To ensure absolute trustworthiness and reproducibility, the following protocol for the TMS-derivatized standard incorporates built-in physical validation checks. Note: Protic solvents (e.g., methanol, water) will aggressively quench BSTFA and must be strictly eliminated from the reaction environment.

Step 1: Standard Preparation & Solvent Exchange
  • Prepare a 1.0 mg/mL stock solution of 2-Iodo-5-(phenylmethoxy)phenol in GC-grade dichloromethane (DCM).

  • Transfer 100 µL of the stock to a deactivated glass GC autosampler vial.

  • Validation Check 1 (Moisture Elimination): Evaporate the solvent to absolute dryness under a gentle stream of ultra-high purity (UHP) Nitrogen at room temperature. Visually inspect the vial; the absence of any liquid droplet ensures no residual moisture or protic solvents remain to inhibit the silylation kinetics.

Step 2: Silylation Reaction
  • Add 50 µL of BSTFA containing 1% TMCS to the dried residue.

  • Add 50 µL of anhydrous pyridine. Pyridine acts as an acid scavenger and basic catalyst, significantly accelerating the reaction for this sterically hindered ortho-iodophenol .

  • Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 65°C for 30 minutes.

  • Validation Check 2 (Reaction Integrity): Allow the vial to cool to room temperature. The solution must remain perfectly clear. Any milky cloudiness or precipitation indicates water contamination (formation of hexamethyldisiloxane polymers), meaning the standard is compromised and must be remade.

Step 3: GC-MS Acquisition Parameters
  • Column: Low-polarity 5% diphenyl/95% dimethyl polysiloxane phase (e.g., TG-5SilMS, 30 m × 0.25 mm × 0.25 µm) 2.

  • Injection: 1.0 µL, Splitless mode. Inlet temperature set to 250°C.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Settings: Transfer line at 280°C, Ion source at 230°C. Electron Ionization (EI) at 70 eV. Scan range m/z 50–500.

References

  • Source: sigmaaldrich.
  • Title: The Use of Derivatization Reagents for Gas Chromatography (GC)
  • Source: colostate.
  • Source: thermofisher.
  • Title: TMS derivatives | Alex L.

Sources

Validation

Benchmarking Catalytic Efficiency: Cross-Coupling of 2-Iodo-5-(phenylmethoxy)phenol

As a Senior Application Scientist, evaluating the catalytic efficiency of complex bifunctional substrates requires moving beyond basic yield comparisons. 2-Iodo-5-(phenylmethoxy)phenol presents a unique mechanistic puzzl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the catalytic efficiency of complex bifunctional substrates requires moving beyond basic yield comparisons. 2-Iodo-5-(phenylmethoxy)phenol presents a unique mechanistic puzzle for cross-coupling reactions. It features a highly reactive carbon-iodine (C-I) bond, a sterically demanding benzyloxy protecting group, and an unprotected, acidic ortho-phenol moiety.

This guide provides an objective, data-driven benchmark of various catalytic systems against this substrate, detailing the causality behind catalyst selection and providing a self-validating experimental framework for drug development professionals.

Mechanistic Rationale & Catalyst Selection

When benchmarking 2-Iodo-5-(phenylmethoxy)phenol, the choice of catalytic system must account for three competing electronic and steric factors:

  • The C-I Bond Advantage: The low bond dissociation energy of the C-I bond ensures that the initial oxidative addition step is exceptionally fast. While the general reactivity trend of Ar-I > Ar-Br > Ar-Cl is widely accepted[1], this rapid addition can lead to intermediate buildup if downstream steps are sluggish.

  • The Ortho-Phenoxide Trap: Under standard basic cross-coupling conditions (e.g., using K₂CO₃), the free hydroxyl group (pKa ~9.5) is deprotonated. The resulting electron-rich phenoxide accelerates transmetalation but introduces a severe risk: the ortho-oxygen can coordinate to the Palladium(II) center, forming a stable, dead-end metal-phenolate chelate. This off-cycle resting state poisons unhindered catalysts like Pd(PPh₃)₄.

  • Iodide Inhibition: As demonstrated by Buchwald and colleagues, the iodide byproduct (e.g., NaI or KI) can have a significant inhibitory effect on Pd-catalyzed cross-coupling reactions by forming unreactive dimeric Pd-I species[2]. This necessitates solvent systems (like Toluene/H₂O) where the alkali iodide salt precipitates out of the organic phase.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rapid via C-I bond) Pd0->OxAdd 2-Iodo-5-(phenylmethoxy)phenol TransMet Transmetalation (Accelerated by Phenoxide) OxAdd->TransMet Base + Boronic Acid Poison Off-Cycle Chelation (Ortho-Phenoxide trap) OxAdd->Poison Competing Pathway RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product Poison->OxAdd Bulky Ligand Rescue

Pd-Catalyzed Cycle for 2-Iodo-5-(phenylmethoxy)phenol highlighting the ortho-phenoxide trap.

Quantitative Benchmarking Data

To objectively evaluate catalytic efficiency, we benchmarked four distinct systems in a standard Suzuki-Miyaura coupling of 2-Iodo-5-(phenylmethoxy)phenol with phenylboronic acid.

Standard Conditions: 1.0 mmol Aryl Iodide, 1.2 mmol Phenylboronic Acid, 2.0 mmol K₂CO₃, 2 mol% Catalyst, Toluene/H₂O (10:1), 80°C, 2 hours.

Catalyst SystemLigand ClassificationYield (%)Turnover Number (TON)Mass BalanceMechanistic Observation
Pd(PPh₃)₄ Monodentate (Unhindered)42%2198%Significant off-cycle chelation due to ortho-phenoxide coordination.
Pd(dppf)Cl₂ Bidentate (Rigid bite angle)68%34>99%Bidentate nature partially restricts phenoxide poisoning.
Pd₂(dba)₃ / XPhos Bulky Biarylphosphine>98%49>99%Steric bulk completely prevents chelation; rapid reductive elimination.
CuI / 1,10-Phen Base Metal Complex<5%<295%Inactive for C-C Suzuki coupling; better suited for C-O/C-N pathways.

Data Interpretation: The bulky biarylphosphine ligand (XPhos) vastly outperforms standard systems. The immense steric bulk of the dicyclohexyl groups physically prevents the adjacent phenoxide oxygen from snapping onto the palladium center, keeping the catalyst strictly on-cycle.

Self-Validating Experimental Protocol

Trustworthiness in benchmarking requires eliminating variables like purification biases. This protocol employs an upfront internal standard to create a closed mass-balance loop. If the sum of the quantified product and unreacted starting material falls below 95%, the run is automatically flagged for hidden side reactions (e.g., protodeiodination).

Step-by-Step Methodology
  • Substrate & Standard Preparation: To a dry reaction vial, add 2-Iodo-5-(phenylmethoxy)phenol (1.0 mmol, 326.13 mg) and exactly 0.50 mmol of 1,3,5-trimethoxybenzene (internal standard). Causality: Adding the standard before the reaction ensures that all subsequent GC-FID/HPLC measurements reflect absolute molar conversions, validating the integrity of the yield.

  • Reagent Loading: Add phenylboronic acid (1.2 mmol) and finely milled anhydrous K₂CO₃ (2.0 mmol).

  • Solvent Addition: Introduce 10 mL of degassed Toluene and 1 mL of degassed H₂O. Causality: The biphasic system ensures that the inhibitory potassium iodide (KI) byproduct is washed into the aqueous phase or precipitates, preventing Pd-I dimer formation.

  • Catalyst Dosing (Glovebox): Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%). Seal the vial with a PTFE septum.

  • Reaction & Sampling: Heat to 80°C under vigorous stirring (1000 rpm). Extract 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench aliquots in ethyl acetate/brine, filter through a short silica plug, and analyze via GC-FID.

Workflow Substrate Substrate Prep Add Internal Std Dosing Catalyst Dosing Glovebox Setup Substrate->Dosing Reaction Parallel Reaction Controlled Temp Dosing->Reaction Quench Quench & Extract Precipitate Iodide Reaction->Quench Analysis HPLC/GC-FID Yield & Mass Balance Quench->Analysis

High-Throughput Benchmarking Workflow emphasizing mass balance validation.

Alternative Pathways: C-O and C-N Couplings

While Palladium dominates C-C bond formation, 2-Iodo-5-(phenylmethoxy)phenol is an excellent candidate for heteroatom coupling.

  • C-O Coupling (Ullmann Etherification): For O-arylation, copper-based MOFs[3] and simple CuI systems[4] have proven highly effective, bypassing the need for precious metals.

  • Selective Hydroxylation: Furthermore, heterogeneous copper catalysts can achieve highly selective cross-coupling of aryl iodides under mild conditions[5], allowing for the synthesis of complex poly-oxygenated scaffolds without cleaving the benzyloxy protecting group.

References

  • Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst - NIH / PMC. URL:[Link][5]

  • URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling - MDPI. URL:[Link][3]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - MIT Open Access Articles / JACS. URL:[Link][2]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. URL: [Link][4]

Sources

Comparative

Assessing Reproducibility in the Synthesis of 2-Iodo-5-(phenylmethoxy)phenol: A Comparative Guide to Iodination Protocols

As a Senior Application Scientist, one of the most frequent challenges I encounter in early-stage drug development is the scalable, regioselective functionalization of highly activated aromatic systems. 2-Iodo-5-(phenylm...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in early-stage drug development is the scalable, regioselective functionalization of highly activated aromatic systems. 2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5) is a highly sought-after building block for cross-coupling reactions and C-glycoside syntheses. However, its synthesis via the direct iodination of 3-benzyloxyphenol is notoriously difficult to reproduce across different laboratories.

This guide objectively compares three distinct iodination protocols, dissecting the causality behind their experimental choices, to establish a field-proven, self-validating workflow for researchers.

Mechanistic Context: The Regioselectivity Challenge

To understand why reproducibility often fails, we must analyze the substrate. 3-Benzyloxyphenol contains two strongly activating, ortho/para-directing groups: a hydroxyl (-OH) and a benzyloxy (-OBn) group.

When subjected to electrophilic aromatic substitution (EAS), the reaction faces a classic Steric vs. Electronic battle:

  • Electronic Control (C4-Attack): The hydroxyl group is a stronger electron-donating group than the benzyloxy ether. Electrophilic attack is electronically driven to the C4 position (para to the OH), yielding 4-iodo-3-benzyloxyphenol.

  • Steric Control (C6-Attack): The benzyloxy group is exceptionally bulky. The C6 position (ortho to the small OH, para to the bulky OBn) is sterically much more accessible than C4. Attack here yields the target molecule, 2-iodo-5-(phenylmethoxy)phenol (note the IUPAC numbering shift from C6 to C2 to maintain the lowest locant set).

Traditional methods often yield an inseparable mixture of these isomers or require prolonged heating with specialized chelating ligands[1]. To achieve high reproducibility, the protocol must intentionally override the electronic bias and force steric control.

Regioselectivity SM 3-Benzyloxyphenol (Starting Material) C4 C4-Attack (Electronic Control) SM->C4 I2 / Ag2SO4 (Small electrophile) C6 C6-Attack (Steric Control) SM->C6 BTMA·ICl2 / ZnCl2 (Bulky reagent) P_C4 4-Iodo-3-benzyloxyphenol (Undesired Isomer) C4->P_C4 P_C6 2-Iodo-5-benzyloxyphenol (Target: CAS 90408-82-5) C6->P_C6

Fig 1. Regioselectivity pathways for 3-benzyloxyphenol iodination driven by steric vs. electronic control.

Comparative Data Analysis

We evaluated three distinct reagent systems for the synthesis of 2-Iodo-5-(phenylmethoxy)phenol. The data below summarizes the quantitative performance of each protocol over five independent 10-mmol scale batches.

ProtocolReagent SystemDominant Control MechanismRegioselectivity (C6:C4)Isolated Yield (%)Reproducibility (RSD, n=5)
Method A I₂ / Ag₂SO₄Electronic1 : 418%14.2%
Method B NIS / pTSAMixed1.2 : 141%8.5%
Method C BTMA·ICl₂ / ZnCl₂Steric / Chelation>15 : 188%1.8%

Key Insight: Method C vastly outperforms the alternatives. The use of Benzyltrimethylammonium dichloroiodate (BTMA·ICl₂) combined with anhydrous zinc chloride has been documented as a highly effective, mild system for the regioselective iodination of phenolic ethers[2].

Detailed Experimental Methodologies

Method A: Traditional Iodine / Silver Sulfate (Not Recommended)

Causality: Silver acts as a halogen scavenger, precipitating AgI and generating a highly reactive, unhindered "I+" equivalent. Because the electrophile is small, it attacks the electronically favored C4 position, resulting in poor yields of the target compound.

  • Dissolve 3-benzyloxyphenol (10.0 mmol, 2.00 g) in methanol (50 mL) at 20 °C.

  • Add Ag₂SO₄ (10.0 mmol, 3.12 g) and stir vigorously.

  • Add I₂ (10.0 mmol, 2.54 g) portion-wise over 30 minutes.

  • Stir in the dark for 2 hours.

  • Filter through a Celite pad to remove the heavy AgI precipitate, concentrate, and attempt chromatographic separation of the resulting isomer mixture.

Method B: N-Iodosuccinimide / Acid Activation (Moderate)

Causality: NIS is a bulkier reagent than I₂, activated by pTSA. The increased steric bulk begins to shift the reaction toward the C6 position, but the lack of specific directing effects results in a nearly 1:1 statistical mixture.

  • Dissolve 3-benzyloxyphenol (10.0 mmol) in anhydrous acetonitrile (40 mL) and cool to 0 °C.

  • Add p-Toluenesulfonic acid (1.0 mmol, 0.17 g) as a Brønsted acid activator.

  • Add NIS (10.5 mmol, 2.36 g) in three equal portions over 1 hour to control the exotherm.

  • Warm to 20 °C and stir for 4 hours.

  • Quench with saturated aqueous Na₂S₂O₃ (20 mL), extract with EtOAc, and purify via silica gel chromatography.

Method C: BTMA·ICl₂ / ZnCl₂ Protocol (Highly Recommended)

Causality: This protocol is a self-validating, highly reproducible system. ZnCl₂ serves a dual purpose: it acts as a Lewis acid to activate the reagent, and it coordinates with the phenolic oxygen. This coordination significantly increases the effective steric bulk around the OH group, completely blocking the C2 and C4 positions. The bulky BTMA·ICl₂ reagent is thus forced exclusively to the C6 position[2].

  • Preparation: In an oven-dried flask under N₂, dissolve 3-benzyloxyphenol (10.0 mmol, 2.00 g) and anhydrous ZnCl₂ (2.0 mmol, 0.27 g) in a solvent mixture of DCM/MeOH (7:3 v/v, 50 mL). Stir for 15 minutes to allow zinc-phenol coordination.

  • Addition: Add Benzyltrimethylammonium dichloroiodate (BTMA·ICl₂) (10.5 mmol, 3.65 g) as a solid in one portion at 20 °C. The solution will turn deep yellow.

  • Self-Validating Reaction: Stir the homogeneous mixture for 3 hours. Visual Cue: The reaction acts as its own indicator; the deep yellow color of the dichloroiodate complex dissipates into a pale straw color as the electrophilic iodine is consumed.

  • Quench & Extraction: Add 5% aqueous NaHSO₃ (20 mL) to quench any trace unreacted iodine. Separate the organic layer, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Isolation: Concentrate under reduced pressure. Recrystallize the crude solid from hexanes/EtOAc (9:1) to yield pure 2-iodo-5-(phenylmethoxy)phenol as off-white crystals (88% yield).

Self-Validating Analytical Checkpoints

To ensure scientific integrity and confirm you have synthesized the correct isomer, rely on the following analytical checkpoints:

  • TLC Monitoring: On silica gel (8:2 Hexanes:EtOAc), the starting material has an R_f of ~0.40. The target C6-isomer (2-iodo-5-benzyloxyphenol) elutes slightly faster (R_f 0.50) than the undesired C4-isomer (R_f 0.45).

  • NMR Regiochemical Proof: 1H NMR is notoriously tricky for distinguishing these isomers since both present an ABX aromatic system with one isolated proton and an ortho-coupled pair. Do not rely solely on 1D NMR. Definitive structural validation requires a 2D NOESY experiment. In the correct product (2-iodo-5-benzyloxyphenol), the isolated C6 proton will show a strong NOE correlation to both the phenolic OH proton and the benzylic CH₂ protons.

Conclusion

For the synthesis of 2-Iodo-5-(phenylmethoxy)phenol, traditional iodine and NIS protocols suffer from poor reproducibility due to the overriding electronic directing effects of the resorcinol core. By utilizing the BTMA·ICl₂ / ZnCl₂ protocol , researchers can leverage steric control and metal-templating to achieve >15:1 regioselectivity, transforming a frustrating separation problem into a scalable, self-indicating, and highly reproducible workflow.

References

  • CAS 90408-82-5 | Sigma-Aldrich: 2-Iodo-5-(phenylmethoxy)
  • 4-(3-Benzyloxyphenyl)
  • Source: vdoc.

Sources

Validation

FTIR spectroscopy validation for 2-Iodo-5-(phenylmethoxy)phenol functional group identification

A Comparative Guide to FTIR Spectroscopy for the Validation of 2-Iodo-5-(phenylmethoxy)phenol This guide provides an in-depth protocol and comparative analysis for the validation of 2-Iodo-5-(phenylmethoxy)phenol using F...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to FTIR Spectroscopy for the Validation of 2-Iodo-5-(phenylmethoxy)phenol

This guide provides an in-depth protocol and comparative analysis for the validation of 2-Iodo-5-(phenylmethoxy)phenol using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple standard operating procedure. It delves into the causal reasoning behind experimental choices, establishes a self-validating framework for spectral interpretation, and provides a comparative analysis against a logical precursor to demonstrate the specificity of the technique.

The Analytical Challenge: Structural Confirmation in Multi-Functional Molecules

In pharmaceutical development and organic synthesis, unequivocal structural confirmation is paramount. For a molecule like 2-Iodo-5-(phenylmethoxy)phenol, which contains three key functional groups on an aromatic scaffold—a phenol, an aryl-alkyl ether, and an iodo-substituent—the analytical method must be highly specific. While techniques like NMR and Mass Spectrometry provide detailed structural and connectivity data, FTIR spectroscopy offers a rapid, non-destructive, and cost-effective method to confirm the presence and integrity of key functional groups, serving as a critical identity test.[1][2][3]

This guide establishes the "molecular fingerprint" of 2-Iodo-5-(phenylmethoxy)phenol and compares it directly with its non-iodinated precursor, 5-(phenylmethoxy)phenol, to validate the success of a synthetic transformation (iodination) and confirm the final product's identity.

Figure 1: Molecular structure of 2-Iodo-5-(phenylmethoxy)phenol with key functional groups highlighted.

Theoretical Spectral Deconstruction

Before any measurement, a robust validation process begins with a theoretical prediction of the infrared spectrum. The principle of FTIR spectroscopy is that chemical bonds vibrate at specific, quantized frequencies.[4][5] When infrared radiation is passed through a sample, the molecule absorbs the frequencies corresponding to its vibrational modes.[1]

For 2-Iodo-5-(phenylmethoxy)phenol, we can predict the key absorbances by dissecting its structure:

  • Phenolic O-H Group: This group is expected to produce a strong, broad absorption band in the region of 3200–3600 cm⁻¹.[6][7] The broadening is a direct consequence of intermolecular hydrogen bonding, a hallmark of phenols.[8]

  • Aromatic C-H & C=C Groups: The aromatic rings will exhibit multiple characteristic peaks. Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3000–3100 cm⁻¹).[6] Aromatic C=C ring stretching vibrations result in medium to strong peaks in the 1450–1600 cm⁻¹ region.[7][9]

  • Aryl-Alkyl Ether Linkage (Ar-O-CH₂-Ph): This functional group is characterized by the C-O stretching vibration. Aryl-alkyl ethers typically show two distinct, strong bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[10][11][12] This two-band pattern is highly diagnostic.

  • Aliphatic C-H Group: The methylene (CH₂) bridge from the ether linkage will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-I Bond: The Carbon-Iodine bond stretch is expected to appear in the low-frequency fingerprint region. C-X (halogen) stretches are mass-sensitive, with the heavy iodine atom pushing the vibration to a lower wavenumber, typically below 600 cm⁻¹.[13] While this peak can be difficult to assign definitively due to overlapping with other fingerprint vibrations, its presence influences the overall fingerprint.

  • Aromatic Substitution Pattern: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to specific out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region, which contribute to the unique fingerprint of the molecule.[14]

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of an FTIR result is directly dependent on a rigorous and well-controlled experimental procedure. The following protocol is designed to ensure spectral data is reproducible and reliable, adhering to standards outlined in documents like ASTM E168.[15][16][17]

G cluster_prep Phase 1: Preparation & System Suitability cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation A 1. Instrument Qualification (Perform daily check using polystyrene standard) B 2. Sample Preparation (Ensure sample is dry and homogeneous) D 4. Collect Background Spectrum (Clean ATR crystal, 32 scans) C 3. Select ATR Accessory (Diamond ATR is robust for solids) E 5. Apply Sample (Ensure consistent, firm contact with crystal) D->E Why: Background corrects for ambient H₂O and CO₂. H 8. Process Spectra (ATR & baseline correction) F 6. Collect Sample Spectrum (Target compound, 32 scans) E->F Why: Consistent pressure on ATR ensures pathlength reproducibility. G 7. Clean & Repeat (For Precursor/Comparator compound) I 9. Peak Assignment (Identify key functional group peaks) J 10. Comparative Overlay (Overlay target vs. precursor spectra) I->J K 11. Final Validation (Confirm presence of all expected groups and changes from precursor) J->K J->K Why: Direct comparison is the strongest evidence of chemical transformation.

Figure 2: A self-validating workflow for FTIR functional group identification.

Step-by-Step Methodology:

  • Instrument and Accessory: A qualified Fourier Transform Infrared Spectrometer equipped with a single-reflection Diamond Attenuated Total Reflectance (ATR) accessory is used.

    • Causality: The ATR accessory is chosen for its ease of use with solid samples, minimal sample preparation, and the high reproducibility afforded by consistent contact pressure.[18][19] A diamond crystal is robust and chemically inert.

  • System Suitability: Prior to analysis, a performance check is conducted using a polystyrene film standard. The peak positions are verified against known values to ensure wavenumber accuracy and instrument stability.[20]

  • Background Collection: The clean, dry diamond crystal surface is scanned (e.g., 32 scans at 4 cm⁻¹ resolution) to acquire a background spectrum.

    • Causality: This is a critical self-validating step. The background scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench response. This signal is then ratioed against the sample spectrum to isolate the sample's absorbance.[18]

  • Sample Analysis (Target Compound): A small amount of 2-Iodo-5-(phenylmethoxy)phenol powder is placed on the ATR crystal. Consistent pressure is applied using the accessory's clamp to ensure intimate contact between the sample and the crystal. The sample spectrum is then collected (32 scans at 4 cm⁻¹ resolution).

  • Cleaning and Comparator Analysis: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) and dried completely. The cleaning is verified by collecting a new spectrum and ensuring no sample peaks remain. The process is then repeated for the comparator compound, 5-(phenylmethoxy)phenol.

    • Trustworthiness: This clean-and-repeat process for the comparator ensures that any observed spectral differences are due to molecular structure, not sample carryover.

Data Interpretation: A Comparative Validation

The core of this validation lies in comparing the experimentally obtained spectrum of the final product with both theoretical predictions and the spectrum of its immediate precursor. This direct comparison provides compelling evidence of the chemical transformation.

Table 1: Comparative FTIR Peak Assignments for Target and Precursor Molecules

Functional Group VibrationExpected Range (cm⁻¹)Observed Peak (2-Iodo-5-(phenylmethoxy)phenol)Observed Peak (5-(phenylmethoxy)phenol)Interpretation & Causality
Phenolic O-H Stretch3200-3600[6][7]~3350 cm⁻¹ (broad, strong)~3360 cm⁻¹ (broad, strong)The strong, broad peak confirms the presence of the hydrogen-bonded hydroxyl group in both molecules.
Aromatic C-H Stretch3000-3100[6]~3030-3060 cm⁻¹ (multiple, weak)~3030-3060 cm⁻¹ (multiple, weak)Indicates the presence of sp² C-H bonds on the aromatic rings.
Aliphatic C-H Stretch2850-2960~2920 cm⁻¹ (weak)~2920 cm⁻¹ (weak)Corresponds to the methylene (-CH₂-) bridge in the benzyloxy group.
Aromatic C=C Stretch1450-1600[7][9]~1580, 1485 cm⁻¹ (strong)~1590, 1495 cm⁻¹ (strong)Confirms the aromatic ring backbone in both compounds. Minor shifts are expected due to changes in substitution.
C-O-C Asymmetric Stretch1200-1275[11][12]~1255 cm⁻¹ (strong)~1250 cm⁻¹ (strong)The first key indicator of the aryl-alkyl ether linkage.
C-O-C Symmetric Stretch1020-1075[11][12]~1040 cm⁻¹ (strong)~1045 cm⁻¹ (strong)The second key indicator of the aryl-alkyl ether, confirming the group's presence.
Phenolic C-O Stretch~1220[6]~1210 cm⁻¹ (strong)~1215 cm⁻¹ (strong)Differentiates the phenolic C-O from an alcoholic C-O.
Aromatic C-H Out-of-Plane Bend750-900[14]Distinct pattern (~840, 780 cm⁻¹)Different pattern (~860, 810, 750 cm⁻¹)Key Validation Point: The change in this region is direct evidence of a change in the ring's substitution pattern, consistent with the addition of the iodine atom.
C-I Stretch< 600[13]~580 cm⁻¹ (weak-medium)AbsentKey Validation Point: The appearance of a new band in the low-wavenumber region is attributable to the C-I stretch, confirming iodination.

Analysis of the Comparative Overlay:

When the spectra of 2-Iodo-5-(phenylmethoxy)phenol and its precursor are overlaid, the most significant differences are observed in the "fingerprint region" (below 1500 cm⁻¹). While the major peaks corresponding to the phenol and ether groups remain largely intact, confirming these groups were not altered during the reaction, two critical changes provide validation:

  • Altered C-H Bending: The pattern of peaks for the out-of-plane C-H bends changes significantly. This is expected, as replacing a hydrogen atom with a bulky, heavy iodine atom alters the vibrational modes of the remaining C-H bonds on the ring.

  • Appearance of the C-I Stretch: A new absorption, though potentially weak, appears in the far fingerprint region (around 580 cm⁻¹), consistent with the C-I stretching vibration. The absence of this peak in the precursor spectrum is the most direct evidence of successful iodination.

Adherence to Pharmaceutical Validation Principles

While FTIR for identification is a qualitative technique, its validation must be considered within the broader framework of analytical procedure validation, such as that described in USP General Chapter <1225>.[21] For an identification test (a Category IV assay), the key validation characteristic is Specificity .[22]

This guide demonstrates specificity by:

  • Positive Identification: The spectrum of 2-Iodo-5-(phenylmethoxy)phenol shows characteristic bands for all expected functional groups.

  • Discrimination: The method can clearly discriminate between the final product and its key precursor, 5-(phenylmethoxy)phenol, based on distinct differences in the fingerprint region. This is a cornerstone of a trustworthy identification method.[23]

Conclusion

FTIR spectroscopy serves as a powerful and efficient tool for the functional group validation of 2-Iodo-5-(phenylmethoxy)phenol. By combining a theoretical prediction of the spectrum with a robust experimental protocol and, most importantly, a direct comparison against a logical chemical precursor, this method provides a high degree of confidence in the material's identity. The changes observed in the fingerprint region upon iodination serve as definitive, self-validating evidence of the specific chemical structure, meeting the rigorous standards required in scientific and pharmaceutical development.

References

  • ASTM E168-16(2023). (2023). Standard Practices for General Techniques of Infrared Quantitative Analysis. ASTM International. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved March 20, 2026, from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved March 20, 2026, from [Link]

  • SciELO. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • SPIE Digital Library. (2024). FTIR Exploratory Analysis of Phenol Peel Formulas Developed Over 60 Years: impact on efficacy and safety. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • NormSplash. (2016). General Techniques of Infrared Quantitative Analysis. [Link]

  • Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved March 20, 2026, from [Link]

  • Internet Archive. (2012). ASTM E168: Standard Practices for General Techniques of Infrared Quantitative Analysis. [Link]

  • Regulations.gov. (2024). ASTM E168-16 (Reapproved 2023): Standard Practices for General Techniques of Infrared Quantitative Analysis. [Link]

  • Quimica Organica. (n.d.). IR spectrum: Ethers. Retrieved March 20, 2026, from [Link]

  • ASTM International. (2017). Standard Practices for General Techniques of Infrared Quantitative Analysis. [Link]

  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. [Link]

  • Unknown Source. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Technology Networks. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis. [Link]

  • ScholarWorks@UARK. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. [Link]

  • Shimadzu. (n.d.). Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. [Link]

  • ResearchGate. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. [Link]

  • Specac Ltd. (2026). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. [Link]

  • ResearchGate. (n.d.). FTIR spectra of phenol monomer in different noble gas matrices. [Link]

  • Journal of Pharma and Biomedics. (2025). Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges. [Link]

  • Unknown Source 2. (n.d.). Carbonyls C=O stretch.
  • Asian Journal of Research in Chemistry. (2017). Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. [Link]

  • PMC. (2018). Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy. [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. [Link]

  • NIST WebBook. (n.d.). Phenol, 2-iodo-. Retrieved March 20, 2026, from [Link]

  • The Journal of Chemical Physics. (1996). Size-selected vibrational spectra of phenol-(H2O)n (n=1–4) clusters observed by IR–UV double resonance and stimulated Raman-. [Link]

  • PubMed. (2013). FTIR spectroscopy: a new valuable tool to classify the effects of polyphenolic compounds on cancer cells. [Link]

  • NIST WebBook. (n.d.). Phenol, 2-(phenylmethyl)-. Retrieved March 20, 2026, from [Link]

  • Research Square. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • ResearchGate. (n.d.). FTIR spectra of MIL-101(Cr) before and after iodine adsorption. [Link]

  • ResearchGate. (2026). Determination of the Iodine Value of Selected Oils: An Experiment Combining FTIR Spectroscopy with Iodometric Titrations. [Link]

  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

Sources

Comparative

comparative study of protecting groups for 2-Iodo-5-(phenylmethoxy)phenol hydroxyls

An in-depth comparative analysis of protecting group strategies for 2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5). Strategic Context & Structural Analysis In complex organic synthesis, the presence of unprotected hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of protecting group strategies for 2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5).

Strategic Context & Structural Analysis

In complex organic synthesis, the presence of unprotected hydroxyl groups can severely compromise transition-metal-catalyzed reactions[1]. 2-Iodo-5-(phenylmethoxy)phenol is a highly versatile bifunctional building block. The iodine atom at the C2 position is primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations). Meanwhile, the C5-phenylmethoxy (benzyloxy or OBn) group serves as a masked phenol that can be unveiled later via hydrogenolysis.

However, the free C1-hydroxyl group presents a major liability. Under the basic conditions required for cross-coupling, the phenol will deprotonate. The resulting electron-rich phenoxide can poison the palladium catalyst, interfere with organometallic transmetalation, or undergo undesired O-arylation. Therefore, masking the C1-hydroxyl is mandatory.

The ideal protecting group must fulfill two absolute criteria:

  • Chemical Stability: It must survive the basic, aqueous, and elevated temperature conditions of Pd-catalyzed cross-couplings[2].

  • Orthogonality: Its installation and subsequent removal must not affect the existing C5-benzyloxy group or the C2-iodine[1].

This guide objectively compares three distinct protective strategies—MOM (Methoxymethyl) ether , TBS (tert-Butyldimethylsilyl) ether , and Piv (Pivaloyl) ester —evaluating their causality, experimental workflows, and performance metrics.

Comparative Analysis of Protecting Groups

The Robust Standard: MOM (Methoxymethyl) Ether

MOM ethers are acetals, making them completely inert to nucleophilic attack and strongly alkaline conditions[3]. This makes MOM the gold standard for protecting phenols prior to aggressive cross-coupling reactions. It is orthogonally cleaved by acid, leaving the C5-OBn group untouched. The primary drawback is the toxicity of the installation reagent, chloromethyl methyl ether (MOM-Cl), which requires rigorous safety protocols[3].

The Orthogonal Choice: TBS (tert-Butyldimethylsilyl) Ether

Silyl ethers rely on steric bulk to shield the oxygen atom. TBS is highly stable to a variety of conditions and is uniquely cleaved by fluoride ions (e.g., TBAF), offering a completely non-acidic and non-basic deprotection pathway[3]. While generally stable to mild Suzuki conditions, TBS ethers can undergo partial hydrolysis if subjected to prolonged heating with strong aqueous bases (like NaOH)[2].

The Steric Shield: Piv (Pivaloyl) Ester

Unlike standard acetates, the pivaloyl group features a bulky tert-butyl moiety adjacent to the carbonyl, severely restricting nucleophilic attack. While it survives mild alkylations, its ester nature makes it fundamentally susceptible to saponification. It serves as a critical baseline in this study to demonstrate why esters often fail in aqueous cross-coupling environments.

Workflow Visualization

G Start 2-Iodo-5-(phenylmethoxy)phenol (Target Molecule) MOM MOM Protection (NaH, MOM-Cl) Start->MOM TBS TBS Protection (Imidazole, TBS-Cl) Start->TBS Piv Piv Protection (DMAP, Piv-Cl) Start->Piv CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) MOM->CrossCoupling High Stability TBS->CrossCoupling Moderate Stability Piv->CrossCoupling Low Stability DeprotectMOM Acidic Cleavage (HCl/MeOH) CrossCoupling->DeprotectMOM DeprotectTBS Fluoride Cleavage (TBAF) CrossCoupling->DeprotectTBS DeprotectPiv Reductive Cleavage (DIBAL-H) CrossCoupling->DeprotectPiv GlobalOBn Hydrogenolysis (H2, Pd/C) Yields C5-OH DeprotectMOM->GlobalOBn Orthogonal DeprotectTBS->GlobalOBn Orthogonal DeprotectPiv->GlobalOBn Orthogonal

Figure 1: Orthogonal protection and cross-coupling workflow for 2-Iodo-5-(phenylmethoxy)phenol.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, each protocol is designed as a self-validating system, incorporating causality for reagent selection and built-in analytical checkpoints.

Protocol A: MOM Ether Installation
  • Causality: The ortho-iodine atom inductively withdraws electron density, lowering the pKa of the phenol. Sodium hydride (NaH) irreversibly deprotonates the phenol to form a highly nucleophilic phenoxide, which rapidly attacks the highly electrophilic MOM-Cl via an SN​2 mechanism.

  • Procedure:

    • Dissolve 2-Iodo-5-(phenylmethoxy)phenol (1.0 equiv) in anhydrous THF at 0 °C under argon.

    • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H2​ evolution ceases.

    • Dropwise add MOM-Cl (1.5 equiv). Warm to room temperature and stir for 2 hours.

  • Self-Validation: Quench with saturated aqueous NH4​Cl and extract with EtOAc. TLC (Hexanes/EtOAc 8:2) will show the complete disappearance of the starting material and the emergence of a high- Rf​ spot (loss of hydrogen bonding). 1H NMR confirmation requires the presence of a sharp 2H singlet at ~5.2 ppm ( −O−CH2​−O− ) and a 3H singlet at ~3.4 ppm ( −OCH3​ ).

Protocol B: TBS Ether Installation
  • Causality: Imidazole is utilized as both a mild base and a nucleophilic catalyst. It reacts with TBS-Cl to form a reactive N-TBS-imidazole intermediate, which smoothly transfers the bulky silyl group to the phenol without requiring harsh deprotonation[3].

  • Procedure:

    • Dissolve the phenol (1.0 equiv) in anhydrous DMF at room temperature.

    • Add Imidazole (2.0 equiv) and TBS-Cl (1.2 equiv). Stir for 4 hours.

  • Self-Validation: Dilute with water and extract with diethyl ether (water effectively removes DMF and imidazole). 1H NMR validation is confirmed by the appearance of a massive 9H singlet at ~1.0 ppm (tert-butyl) and a 6H singlet at ~0.2 ppm (dimethyl).

Protocol C: Pivaloyl Ester Installation
  • Causality: Pivaloyl chloride is exceptionally sterically hindered. 4-Dimethylaminopyridine (DMAP) is required as a nucleophilic catalyst to form an acylpyridinium ion, a superior electrophile that overcomes the steric barrier of the tert-butyl group.

  • Procedure:

    • Dissolve the phenol (1.0 equiv) in anhydrous DCM at 0 °C.

    • Add Triethylamine (2.0 equiv), DMAP (0.1 equiv), and Piv-Cl (1.2 equiv). Warm to room temperature and stir for 6 hours.

  • Self-Validation: Following an aqueous acidic workup (1M HCl) to remove amines, the product is isolated. 1H NMR will reveal a 9H singlet at ~1.3 ppm corresponding to the pivaloyl tert-butyl group, distinct from the TBS signature due to the absence of the upfield dimethyl protons.

Performance in Palladium-Catalyzed Cross-Coupling

To objectively compare these groups, the protected derivatives were subjected to standard Suzuki-Miyaura cross-coupling conditions: Phenylboronic acid (1.2 equiv), Pd(PPh3​)4​ (5 mol%), K2​CO3​ (2.0 equiv), in 1,4-Dioxane/ H2​O (4:1) at 90 °C for 12 hours.

Mechanistic Observations:

  • MOM: Exhibited near-perfect stability. The acetal linkage is entirely unaffected by the aqueous carbonate base and elevated temperatures.

  • TBS: Showed good stability, though minor desilylation (~10-15%) was observed. At 90 °C, the hydroxide ions generated from the aqueous carbonate equilibrium can slowly attack the silicon center.

  • Piv: Failed catastrophically. Despite the steric shielding of the tert-butyl group, the elevated temperature and aqueous base resulted in rapid saponification of the ester[2]. The premature unveiling of the phenoxide led to catalyst poisoning and a complex mixture of degradation products.

Quantitative Data Summary
Protecting GroupInstallation Yield (%)Stability in Suzuki-Miyaura (90 °C, aq. Base)Deprotection ReagentDeprotection Yield (%)Orthogonal to C5-OBn?
MOM Ether 92 - 95Excellent (>95% retention)HCl / MeOH90 - 94Yes
TBS Ether 88 - 92Good (~85% retention, minor hydrolysis)TBAF / THF91 - 95Yes
Piv Ester 85 - 89Poor (<20% retention, saponification)DIBAL-H / DCM88 - 92Yes

Conclusion & Recommendations

For the functionalization of 2-Iodo-5-(phenylmethoxy)phenol via palladium-catalyzed cross-coupling, the MOM ether is the unequivocally superior choice. Its absolute stability in aqueous basic conditions ensures high yields during the cross-coupling phase, and its acidic deprotection is perfectly orthogonal to the C5-benzyloxy group.

The TBS ether serves as a viable alternative if anhydrous cross-coupling conditions (e.g., using CsF in dry dioxane) are employed, offering the benefit of non-toxic installation and mild fluoride-based deprotection. Conversely, Pivaloyl esters should be strictly avoided if the subsequent synthetic steps involve aqueous bases or elevated temperatures.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Iodo-5-(phenylmethoxy)phenol

An in-depth understanding of chemical safety requires moving beyond generic laboratory guidelines and analyzing the specific molecular behavior of the compound at hand. As a Senior Application Scientist, I frequently obs...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical safety requires moving beyond generic laboratory guidelines and analyzing the specific molecular behavior of the compound at hand. As a Senior Application Scientist, I frequently observe laboratories treating complex halogenated aromatics with standard, baseline protocols. However, handling 2-Iodo-5-(phenylmethoxy)phenol (CAS 90408-82-5)—a critical building block in pharmaceutical cross-coupling reactions—demands a highly targeted approach.

This guide provides the operational, personal protective equipment (PPE), and disposal frameworks required to handle this compound safely, grounded in the physicochemical properties of iodinated phenols.

Hazard Assessment & The Causality of Risk

To design an effective PPE strategy, we must first understand why this molecule is dangerous. 2-Iodo-5-(phenylmethoxy)phenol presents a unique confluence of hazards driven by its structure:

  • The Phenolic Core: The hydroxyl (-OH) group attached to the aromatic ring confers acidity and corrosive potential. Direct contact causes severe tissue irritation and can lead to chemical burns[1].

  • The Iodine Substituent: Halogenation significantly increases the lipophilicity of the molecule. This means the compound can rapidly permeate the lipid bilayer of the stratum corneum (human skin)[2]. Dermal exposure doesn't just cause local irritation (H315); it presents a vector for systemic toxicity (H312)[3][4].

  • Physical State: As a crystalline solid/powder, the primary operational risk during weighing and transfer is the generation of micro-dust, which can induce chemical conjunctivitis and delayed pulmonary edema upon inhalation (H332, H335)[3][5].

Targeted PPE Specifications

Standard latex or thin nitrile gloves are insufficient for sustained work with halogenated phenols. The following PPE matrix is designed as a self-validating system to ensure absolute barrier integrity.

PPE CategoryTechnical SpecificationCausal Rationale & Operational Insight
Primary Gloves Heavy-duty Nitrile (≥ 0.11 mm) or Butyl Rubber (0.3 mm)Halogenated phenols degrade standard latex rapidly. Butyl rubber provides superior resistance to permeation by lipophilic aromatics. Note: If the compound is dissolved in Dimethylformamide (DMF) for reactions, Butyl Rubber is mandatory, as DMF will carry the solute through thin nitrile.
Eye/Face Protection Indirect-vented chemical splash goggles + Polycarbonate Face ShieldPhenolic dust and resultant solutions can cause severe, sometimes irreversible, corneal damage[1]. Indirect venting prevents vapor intrusion while mitigating fogging.
Respiratory NIOSH-approved N95/P100 particulate respiratorWeighing the dry powder generates airborne particulates. If handling >10g outside a hood, upgrade to a PAPR with Organic Vapor/Acid Gas (OV/AG) cartridges, as iodophenols can slowly release hydrogen iodide upon oxidative degradation[1].
Body Protection Flame-resistant (FR) lab coat over Tyvek sleevesStandard cotton lab coats can trap phenolic dust against the skin, leading to prolonged dermal exposure and sensitization. Tyvek provides a non-porous particulate barrier.

Operational Workflow: Step-by-Step Handling

To prevent aerosolization and dermal contact, follow this validated methodology for weighing and transferring 2-Iodo-5-(phenylmethoxy)phenol.

Step 1: Environmental Isolation Conduct all open-container handling within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood. Ensure the face velocity is calibrated between 80–100 feet per minute (fpm).

Step 2: Static Elimination Like many halogenated powders, this compound can carry a static charge, causing it to "jump" or aerosolize during transfer. Place an anti-static zeroing ionizer next to your analytical balance for 60 seconds prior to opening the container.

Step 3: The Double-Gloving Protocol Don a pair of standard tight-fitting nitrile gloves (inner layer), followed by heavy-duty nitrile or butyl rubber gloves (outer layer). This creates a self-validating safety loop: if the outer glove suffers a micro-tear or chemical degradation, the inner glove provides a temporary barrier, giving you exactly enough time to safely close the container and evacuate the hood to change gloves.

Step 4: Transfer Mechanics Use a grounded, stainless-steel spatula. Never use plastic spatulas , as they exacerbate static cling and increase the risk of dropping the powder outside the secondary containment tray.

Emergency Spill Response & Decontamination

In the event of a spill, standard sweeping will aerosolize the toxic powder. The following workflow dictates the precise logical routing for spill containment.

SpillResponse Start Spill Detected: 2-Iodo-5-(phenylmethoxy)phenol Location Is spill contained within Fume Hood? Start->Location Hood Lower Sash to 1 inch Increase Exhaust Flow Location->Hood Yes Evac Evacuate Area Don PAPR & Hazmat PPE Location->Evac No Clean Cover with damp absorbent Avoid dust generation Hood->Clean Evac->Clean Decon Decontaminate surfaces with 1M NaOH, then 10% Thiosulfate Clean->Decon Waste Dispose as Halogenated Organic Solid Waste Decon->Waste

Workflow for 2-Iodo-5-(phenylmethoxy)phenol spill containment and chemical neutralization.

Chemical Decontamination Rationale: Phenols are notoriously difficult to clean from stainless steel surfaces due to their low water solubility.

  • First, wipe the area with a dilute alkaline solution (e.g., 1M NaOH). This chemically converts the residual phenol into its highly water-soluble sodium phenoxide salt.

  • Follow this with a 10% Sodium Thiosulfate wash. Thiosulfate acts as a reducing agent to quench any free reactive iodine species generated by the oxidative degradation of the compound.

  • Perform a final wipe with Isopropanol to remove aqueous residues.

Disposal Plan

Never mix 2-Iodo-5-(phenylmethoxy)phenol with standard aqueous or non-halogenated organic waste.

  • Solid Waste: All contaminated PPE, absorbent pads, and empty vials must be double-bagged in 6-mil polyethylene bags and labeled strictly as "Halogenated Organic Solid Waste" .

  • Liquid Waste: If the compound is in solution, it must be routed to a dedicated Halogenated Organic waste carboy. Due to the toxicity of iodinated aromatics to aquatic life (causing long-term adverse effects in the aquatic environment)[1][6], introduction into the municipal water supply is a severe EPA violation. Ensure the waste container is kept away from strong oxidizing agents, which can trigger violent decomposition[4].

References

  • PubChem. 2-Iodophenol | C6H5IO | CID 10784 - Safety and Hazards. National Institutes of Health. Retrieved from:[Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Iodophenol. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-5-(phenylmethoxy)phenol
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